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  • Product: 2-Bromoethyl-d4-amine HBr

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 2-Bromoethyl-d4-amine HBr in Precision Chemistry

Executive Summary In the expanding landscape of precision medicine and targeted protein degradation (TPD), 2-Bromoethyl-d4-amine hydrobromide (CAS: 81764-55-8) serves as a critical deuterated building block. Unlike its n...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the expanding landscape of precision medicine and targeted protein degradation (TPD), 2-Bromoethyl-d4-amine hydrobromide (CAS: 81764-55-8) serves as a critical deuterated building block. Unlike its non-deuterated analog, this isotopologue offers distinct advantages in metabolic stability profiling and mass spectrometry-based quantification .

This guide dissects the physicochemical properties, handling protocols, and synthetic utility of 2-Bromoethyl-d4-amine HBr. It is designed for medicinal chemists requiring high-fidelity incorporation of ethyl-d4 linkers into PROTACs (Proteolysis Targeting Chimeras) or radiotracers.

Physicochemical Profile

The hydrobromide salt form is essential for the stability of this compound.[1] The free base, 2-bromoethylamine, is kinetically unstable and prone to rapid intramolecular cyclization to form aziridine. The HBr salt protonates the amine, preventing nucleophilic attack on the adjacent carbon, thereby ensuring shelf stability.

Table 1: Technical Specifications
PropertySpecificationNotes
Chemical Name 2-Bromoethyl-1,1,2,2-d4-amine hydrobromideFully deuterated ethyl chain
Formula

Molecular Weight 208.92 g/mol +4 Da shift vs. non-deuterated (204.9 g/mol )
CAS Number 81764-55-8 Specific to d4-HBr salt
Appearance White to off-white crystalline powderHygroscopic
Melting Point 172–175 °CDecomposes upon melting
Solubility High: Water, DMSO, MethanolLow: DCM, HexanesDissolve in polar aprotic solvents for reactions
Isotopic Purity

D
Critical for MS internal standards
Acidity pH < 7.0 (aqueous solution)Acidic salt; requires neutralization for reactivity

Mechanistic Utility & Applications

The Deuterium Advantage (Kinetic Isotope Effect)

Incorporating the ethyl-d4 moiety is not merely for mass shifting. The Carbon-Deuterium (C-D) bond is shorter and stronger than the Carbon-Hydrogen (C-H) bond.

  • Metabolic Stability: The ethyl linker in PROTACs is often a site of oxidative metabolism (e.g., by CYP450). Deuteration at these positions can significantly retard metabolic cleavage via the Primary Kinetic Isotope Effect (KIE), extending the drug's half-life (

    
    ).
    
  • Analytical Tracing: The +4 Da mass shift provides a distinct spectral signature in LC-MS/MS, allowing for precise quantification of the drug in complex biological matrices without interference from endogenous metabolites.

Synthetic Versatility

The molecule acts as a bifunctional electrophile/nucleophile precursor .

  • Electrophile (Alkyl Halide): The C-Br bond is susceptible to

    
     displacement by thiols, phenols, or secondary amines.
    
  • Nucleophile (Primary Amine): Upon neutralization (liberation of HBr), the terminal

    
     becomes a potent nucleophile for amide coupling or reductive amination.
    

Experimental Protocols

Handling & Storage (Self-Validating Safety)
  • Hygroscopicity: The HBr salt absorbs atmospheric moisture, which can lead to hydrolysis of the C-Br bond over time.

    • Protocol: Store under inert gas (Argon/Nitrogen) at -20°C.

    • Validation: If the white powder turns yellow or sticky, significant hydrolysis or degradation has occurred. Verify purity via

      
      -NMR before use.
      
  • Aziridine Risk: Do not neutralize the salt until immediately before the reaction. Free-basing in the absence of a nucleophile leads to toxic aziridine formation.

Standard Protocol: N-Alkylation for PROTAC Linker Synthesis

Objective: Attach the ethyl-d4-amine linker to a scaffold (e.g., a phenol derivative of an E3 ligase ligand).

Reagents:

  • Scaffold (Phenol-R)

  • 2-Bromoethyl-d4-amine HBr (1.2 eq)

  • Cesium Carbonate (

    
    , 3.0 eq) - Base
    
  • DMF (Anhydrous) - Solvent

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Dissolve the Scaffold (Phenol-R) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add

    
    . Stir for 15 minutes at Room Temperature (RT) to generate the phenoxide anion.
    
    • Causality: Pre-generation of the nucleophile ensures faster kinetics upon addition of the electrophile.

  • Linker Addition: Add 2-Bromoethyl-d4-amine HBr directly as a solid or predissolved in minimal DMF.

    • Note: The excess base neutralizes the HBr in situ, liberating the amine and driving the

      
       reaction.
      
  • Reaction: Heat to 60°C for 4–12 hours. Monitor via LC-MS (Look for M+ Scaffold + 47 Da shift [Ethyl-d4-amine mass]).

  • Workup (Critical):

    • Dilute with EtOAc.

    • Wash with saturated

      
        (to remove unreacted HBr/Base).
      
    • Wash with Water/Brine (to remove DMF).

    • Dry over

      
       and concentrate.
      
  • Purification: Flash chromatography (DCM/MeOH gradient). The primary amine product is polar; consider using

    
     in the eluent to reduce tailing.
    

Visualization of Workflows

Diagram 1: Chemical Structure & Isotopic Utility

This diagram illustrates the structure and the "Silent Region" concept in NMR caused by deuteration.

ChemicalStructure cluster_0 2-Bromoethyl-d4-amine HBr Br Br C1 CD2 Br->C1 C2 CD2 C1->C2 Prop2 NMR Silent Ethyl Region C1->Prop2 N NH2 C2->N Prop3 Mass Shift: +4 Da C2->Prop3 HBr • HBr N->HBr Ionic Interaction Prop1 Isotopic Purity: ≥98% D

Figure 1: Structural composition of 2-Bromoethyl-d4-amine HBr highlighting deuterated carbons.

Diagram 2: PROTAC Linker Synthesis Workflow

This workflow demonstrates the standard application of the compound in drug discovery.

SynthesisWorkflow Start Start: Target Scaffold (Phenol/Amine) Step1 Step 1: Activation Base (Cs2CO3/K2CO3) in DMF Generates Nucleophile Start->Step1 Reagent Reagent: 2-Bromoethyl-d4-amine HBr (Hygroscopic Solid) Step2 Step 2: In-Situ Neutralization HBr removed -> Free Amine generated Reagent->Step2 Step3 Step 3: SN2 Substitution 60°C, 4-12 Hours Step1->Step3 Nucleophilic Attack Step2->Step3 Electrophile Ready Check QC Checkpoint: LC-MS (M+4 Da shift) No Aziridine byproduct Step3->Check Final Product: Deuterated Linker-Scaffold Check->Final Pass

Figure 2: Step-by-step reaction workflow for incorporating the deuterated linker.

Quality Control & Analytical Verification

To ensure the integrity of your experiments, perform the following checks:

  • NMR Verification:

    • 
      -NMR (DMSO-d6):  You should observe broad ammonium protons (~8.0 ppm) but NO signals  in the 3.0–4.0 ppm region (where standard ethyl 
      
      
      
      protons appear). Any peaks here indicate incomplete deuteration or contamination with non-deuterated analog.
    • 
      -NMR:  Look for the characteristic quintet splitting  of the carbon signals due to coupling with Deuterium (Spin = 1).
      
  • Mass Spectrometry:

    • Confirm the parent ion

      
       at 128.02  (Free base mass ~129, but typically observed attached to fragments).
      
    • The HBr salt contributes to the molecular weight but dissociates in MS source.

Safety Information

  • GHS Classification:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2][3]

  • Emergency Protocol: In case of skin contact, wash immediately with soap and water.[3] The compound releases HBr upon hydrolysis; treat as a weak acid burn.

References

  • ResolveMass Laboratories. (n.d.). 2-Bromoethyl-d4-amine HBr | CAS 81764-55-8.[1] Retrieved February 6, 2026, from [Link]

  • Organic Syntheses. (1940). Ethylamine, 2-bromo-, hydrobromide.[1][4][5][3][6][7] Org. Synth. 1940, 20, 14. Retrieved February 6, 2026, from [Link]

  • PubChem. (n.d.). 2-Bromoethylamine hydrobromide (Compound).[1][8][4][5][3][6] National Library of Medicine. Retrieved February 6, 2026, from [Link]

Sources

Exploratory

2-Bromoethyl-d4-amine HBr molecular structure and formula.

Molecular Architecture, Synthesis, and Applications in Deuterated Drug Discovery Executive Summary 2-Bromoethyl-d4-amine hydrobromide (CAS: 918633-70-2 / 81764-55-8) is the fully deuterated isotopolog of 2-bromoethylamin...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Architecture, Synthesis, and Applications in Deuterated Drug Discovery

Executive Summary

2-Bromoethyl-d4-amine hydrobromide (CAS: 918633-70-2 / 81764-55-8) is the fully deuterated isotopolog of 2-bromoethylamine HBr.[1] It serves as a critical electrophilic building block in the synthesis of deuterated pharmaceuticals, particularly in the design of PROTAC (Proteolysis Targeting Chimera) linkers and stable isotopic tracers.[1]

This guide details the physicochemical properties, synthesis pathways, and stability mechanisms of this compound, providing researchers with the actionable intelligence required to utilize it effectively in high-precision organic synthesis.[1]

Chemical Identity & Molecular Structure[1][2][3][4][5]

The compound consists of an ethylamine backbone where all four carbon-bound hydrogen atoms have been replaced by deuterium (


).[1][2] It is isolated as the hydrobromide salt to prevent spontaneous intramolecular cyclization.[1]
1.1 Physicochemical Data[1][3][4][5][6]
PropertySpecification
Compound Name 2-Bromoethyl-1,1,2,2-d4-amine hydrobromide
Common Synonyms Bromoethylamine-d4 HBr;

-Bromoethyl-d4-amine HBr
CAS Number 918633-70-2 (Primary), 81764-55-8 (Alt.[1] Registry)
Molecular Formula

(Salt) /

(Free Base)
Molecular Weight 208.92 g/mol (vs. 204.89 g/mol for non-deuterated)
Appearance White to off-white hygroscopic crystalline solid
Isotopic Enrichment Typically

atom D
Solubility High in

, DMSO, Methanol; Low in non-polar solvents
1.2 Structural Visualization

The following diagram illustrates the molecular connectivity, highlighting the deuterium positions (


) relative to the reactive bromide and ammonium centers.[1][7]

Figure 1: 2D topology showing the tetradeuterated ethyl backbone (


) and the hydrobromide salt association.[1]
Synthesis & Production Logic

The synthesis of 2-bromoethyl-d4-amine HBr mirrors the classical route for 2-bromoethylamine but utilizes Ethanolamine-1,1,2,2-d4 as the starting material.[1] This approach ensures high isotopic purity (>98% D) by avoiding H/D exchange conditions that could dilute the enrichment.[1]

2.1 Synthetic Pathway

The reaction proceeds via the nucleophilic substitution of the hydroxyl group by bromide under strongly acidic conditions.[1]

  • Precursor: Ethanolamine-d4 (

    
    ).[1]
    
  • Reagent: Hydrobromic acid (48% aq. HBr) or gaseous HBr.[1]

  • Mechanism: Protonation of the alcohol to form an oxonium ion (

    
    ), followed by 
    
    
    
    displacement by bromide (
    
    
    ).[1]
2.2 Experimental Protocol (Adapted for Deuterated Precursors)

Note: This protocol assumes standard Schlenk line techniques to minimize moisture, which degrades the product.[1]

  • Setup: Charge a round-bottom flask with Ethanolamine-d4 (1.0 eq).

  • Acidification: Cool to 0°C. Dropwise add concentrated HBr (excess, typically 5-9 eq) to control the exotherm.

  • Reflux: Heat the mixture to reflux (~120-130°C) for 12–20 hours. This drives the substitution equilibrium toward the alkyl bromide.[1]

  • Distillation: Distill off the excess HBr/water azeotrope.

  • Crystallization: Dissolve the residue in hot ethanol and precipitate by adding cold acetone or diethyl ether.

  • Isolation: Filter the white crystals under inert atmosphere (Argon/Nitrogen).

  • Validation: Check melting point (Target: 172-174°C) and

    
    -NMR (should show no signals for ethyl protons, only amine/acid protons).
    
Stability & Handling: The Aziridine Threat[1][5]

A critical aspect of working with 2-bromoethyl-d4-amine is its inherent instability in the free-base form.[1]

3.1 Mechanism of Degradation

If the ammonium salt is neutralized (deprotonated) to the free amine (


), the nitrogen lone pair performs an intramolecular nucleophilic attack on the 

-carbon, displacing the bromide.[1] This forms Aziridine-d4 , a highly toxic, volatile, and reactive gas.[1]

Safety Rule: Always store as the HBr salt. Only generate the free base in situ immediately before reaction with the target electrophile.[1]

Figure 2: The deprotonation of the stable salt leads to rapid cyclization into toxic aziridine.[1] This reaction is irreversible.[1]

Applications in Drug Development[1][9]
4.1 Deuterated PROTAC Linkers

Proteolysis Targeting Chimeras (PROTACs) often utilize alkyl chains to link an E3 ligase ligand to a target protein ligand.[1]

  • Metabolic Stability: The "Deuterium Switch" (replacing H with D) strengthens the C-H bonds (Primary Kinetic Isotope Effect).[1] Since the ethyl chain is a common site for oxidative metabolism (e.g., by Cytochrome P450s), using 2-bromoethyl-d4-amine to generate the linker can significantly extend the half-life (

    
    ) of the PROTAC molecule in vivo.[1]
    
  • Rigidity: While subtle, the C-D bond is slightly shorter and less polarizable than C-H, potentially influencing the entropic penalty of binding.[1]

4.2 Mechanistic Probes

Researchers use this compound to introduce a "silent" mass tag (+4 Da).[1]

  • Mass Spectrometry: The +4 Da shift allows for easy differentiation between endogenous metabolites and the drug-derived species in LC-MS/MS assays.[1]

  • Reaction Mechanism: It helps determine if C-H bond cleavage at the linker site is the rate-limiting step in a metabolic pathway.[1]

References
  • LGC Standards. (2025). 2-Bromoethyl-d4-amine HBr Product Sheet. Retrieved from

  • ResolveMass Laboratories. (2024).[1][2] Deuterated Alkyl Halides: 2-Bromoethyl-d4-amine HBr. Retrieved from

  • PubChem. (2025).[1] 2-Bromoethylamine Hydrobromide Compound Summary (CID 2774217).[1] Retrieved from [1]

  • ChemicalBook. (2024).[1] Synthesis Protocols for Bromoethylamine Derivatives. Retrieved from

  • Simson Pharma. (2025).[1] Certificate of Analysis: 2-Bromoethyl-d4-amine Hydrobromide. Retrieved from [1]

Sources

Foundational

CAS number and molecular weight of 2-Bromoethyl-d4-amine HBr.

This technical guide provides an in-depth analysis of 2-Bromoethyl-d4-amine Hydrobromide , a critical deuterated building block used in proteomics, metabolic stability studies, and the synthesis of deuterated drug candid...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-Bromoethyl-d4-amine Hydrobromide , a critical deuterated building block used in proteomics, metabolic stability studies, and the synthesis of deuterated drug candidates.[1]

[2]

Executive Summary

2-Bromoethyl-d4-amine Hydrobromide (also known as 2-Bromoethylamine-d4 HBr) is the tetradeuterated isotopologue of 2-bromoethylamine hydrobromide.[2] It serves as a high-value electrophilic building block in organic synthesis, specifically for introducing a rigid, deuterated ethylamine linker (


) into target molecules.[1]

Its primary utility lies in Pharmacokinetic (PK) Optimization via the Deuterium Switch approach, where replacing hydrogen with deuterium at metabolic "hotspots" slows down CYP450-mediated oxidative deamination.[1] Additionally, it is extensively used in Quantitative Proteomics to generate stable isotope-labeled standards (e.g., for dimethyl labeling strategies) and in the synthesis of PROTAC linkers where isotopic stability is required to trace metabolic fate.[1]

Chemical Identity & Physicochemical Profile[1][2][3][5][6][7][8]

The following data characterizes the specific deuterated salt form (d4-HBr).

Core Identifiers
ParameterTechnical Detail
Chemical Name 2-Bromoethyl-d4-amine Hydrobromide
CAS Number 918633-70-2 (Specific to d4-HBr salt)
Unlabeled Analog CAS 2576-47-8
Synonyms 2-Aminoethyl bromide-d4 HBr; 1-Amino-2-bromoethane-d4 hydrobromide; Ethan-1,1,2,2-d4-amine, 2-bromo-, HBr
Molecular Formula

(Salt) /

(Total)
Molecular Weight 208.92 g/mol
Isotopic Purity Typically

Structural Representation[1]
  • SMILES (Isomeric): [2H]C([2H])(N)C([2H])([2H])Br.Br

  • Structure: The ethyl backbone is fully deuterated (

    
    ), connecting a primary amine and a bromine atom, stabilized as a hydrobromide salt.[1]
    
Physical Properties[1][6][7][8][12]
  • Appearance: White to off-white crystalline powder.[1][3]

  • Melting Point: 172–176 °C (Consistent with unlabeled analog).[1][4]

  • Solubility: Highly soluble in water (

    
    ), Methanol, DMSO; sparingly soluble in non-polar solvents (Ether, Hexane).[1]
    
  • Hygroscopicity: High .[1][3] The compound is hygroscopic and must be stored under desiccant.[1]

Synthesis & Manufacturing Workflow

The synthesis of 2-Bromoethyl-d4-amine HBr typically follows the acid-mediated bromination of deuterated ethanolamine. This route preserves isotopic integrity by avoiding exchangeable positions on the carbon backbone.[1]

Reaction Pathway[1]
  • Precursor: Ethanolamine-1,1,2,2-d4 (derived from deuterated ethylene oxide and ammonia).[1]

  • Bromination: Treatment with concentrated Hydrobromic Acid (HBr).[1]

  • Crystallization: Precipitation from a solvent system (e.g., Ethanol/Acetone) to yield the HBr salt.[1]

Process Diagram (Graphviz)

SynthesisWorkflow Start Ethanolamine-d4 (HO-CD2-CD2-NH2) Intermediate Reaction Matrix (100-110°C) Start->Intermediate Nucleophilic Sub. Reagent HBr (aq/gas) (Brominating Agent) Reagent->Intermediate Product 2-Bromoethyl-d4-amine HBr (Br-CD2-CD2-NH2 • HBr) Intermediate->Product Crystallization (Acetone/EtOH)

Figure 1: Synthetic pathway converting Ethanolamine-d4 to the target bromide salt via acid-mediated substitution.

Applications in Drug Discovery & Proteomics[1][7]

A. Deuterium Switch (Kinetic Isotope Effect)

Replacing hydrogen with deuterium at sites of metabolic oxidation (C-H bond cleavage) can significantly increase a drug's half-life (


).[1]
  • Mechanism: The C-D bond is 6–10 times stronger than the C-H bond.[1]

  • Application: 2-Bromoethyl-d4-amine is used to install a deuterated ethylamine tail. If the metabolic clearance of a drug involves oxidative deamination of this tail (e.g., via Monoamine Oxidase - MAO), the deuterated analog will exhibit a primary Kinetic Isotope Effect (KIE), reducing clearance rates.[1]

B. Proteomics & Mass Spectrometry

In quantitative proteomics, this reagent is used to synthesize isobaric tags or mass-difference standards .[1]

  • Workflow: Reacting peptides or metabolites with the deuterated reagent creates a "heavy" standard.[1]

  • Analysis: When mixed with a "light" (non-deuterated) biological sample, the mass shift (+4 Da) allows for precise quantification of the analyte using LC-MS/MS.[1]

C. Heterocycle Synthesis

It serves as a precursor for deuterated heterocycles, such as thiazolines (via reaction with thioamides) or imidazolidines , which are common scaffolds in bioactive compounds.[1]

Experimental Protocol: N-Alkylation of a Secondary Amine

Objective: To introduce the deuterated ethylamine moiety into a drug scaffold containing a secondary amine.

Reagents
  • Substrate: Secondary Amine (1.0 equiv)

  • Reagent: 2-Bromoethyl-d4-amine HBr (1.2 – 1.5 equiv)

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ) (3.0 equiv)[1]
  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)[1]

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Secondary Amine substrate in anhydrous MeCN (0.1 M concentration).

  • Activation: Add

    
      (3.0 equiv) to the solution. Stir at room temperature for 15 minutes to ensure deprotonation/activation.
    
  • Addition: Add 2-Bromoethyl-d4-amine HBr (1.5 equiv) in a single portion.

    • Note: The HBr salt will be neutralized in situ by the excess base, liberating the reactive free amine species.[1]

  • Reaction: Heat the mixture to 60–80 °C under an inert atmosphere (

    
     or Ar) for 4–12 hours. Monitor conversion via TLC or LC-MS (Look for M+4 mass shift relative to non-deuterated control).
    
  • Workup:

    • Cool to room temperature.[1]

    • Filter off the inorganic solids (salts).[1]

    • Concentrate the filtrate under reduced pressure.[1]

  • Purification: Purify the residue via Flash Column Chromatography (Silica gel, DCM/MeOH gradient) to isolate the deuterated product.

Handling, Stability & Safety

Storage Protocols
  • Hygroscopicity: The HBr salt is extremely hygroscopic.[1][3] Exposure to moisture will cause the powder to clump and may lead to hydrolysis over time.[1]

    • Requirement: Store in a tightly sealed container within a desiccator or glovebox.

  • Temperature: Store at 2–8 °C (Refrigerated) for long-term stability.

  • Light: Protect from light to prevent slow degradation of the C-Br bond.[1]

Safety Hazards (GHS Classification)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][4][5]

  • H319: Causes serious eye irritation.[1][5]

  • H335: May cause respiratory irritation.[1][4][5]

  • Corrosivity: Upon contact with moisture/mucous membranes, the salt can hydrolyze to release traces of hydrobromic acid (HBr), which is corrosive.[1] Always wear nitrile gloves, safety goggles, and work in a fume hood.[1]

References

  • ResolveMass Laboratories Inc. (n.d.).[1] 2-Bromoethyl-d4-amine HBr | CAS 81764-55-8. Retrieved from [Link]

    • Note: Provides structural confirmation and applic
  • Source for CAS 918633-70-2 and safety d
  • Verific
  • Reference for physicochemical properties of the unlabeled analog.
    • Source for industrial synthesis routes of the parent compound.[1]

Sources

Exploratory

Technical Guide: Isotopic Enrichment &amp; Purity Assurance of 2-Bromoethyl-d4-amine HBr

Executive Summary 2-Bromoethyl-d4-amine Hydrobromide ( ) is a critical deuterated building block employed in the synthesis of next-generation pharmaceuticals, particularly in the development of PROTACs (Proteolysis Targe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromoethyl-d4-amine Hydrobromide (


) is a critical deuterated building block employed in the synthesis of next-generation pharmaceuticals, particularly in the development of PROTACs (Proteolysis Targeting Chimeras) and deuterated small molecules.[1] Its primary utility lies in the "Deuterium Switch" strategy—replacing metabolically labile C-H bonds with stronger C-D bonds to enhance pharmacokinetic (PK) profiles via the Kinetic Isotope Effect (KIE).[2]

However, the utility of this reagent is strictly governed by two Critical Quality Attributes (CQAs): Isotopic Enrichment (typically requiring


) and Chemical Purity  (specifically the absence of the toxic and reactive aziridinium species). This guide provides an authoritative framework for the synthesis, characterization, and handling of this compound.

Chemical Identity & The Deuterium Advantage[2]

Structural Specifications
AttributeSpecification
Chemical Name 2-Bromoethyl-d4-amine Hydrobromide
Formula

(Salt Form)
Molecular Weight ~208.91 g/mol (vs. ~204.89 for non-deuterated)
Appearance White to off-white hygroscopic crystalline solid
Solubility Highly soluble in water, DMSO, Methanol
Melting Point 172–176 °C (Decomposition)
Mechanistic Rationale: The Kinetic Isotope Effect (KIE)

The incorporation of deuterium (


) into the ethyl chain serves a specific mechanistic purpose: blocking oxidative deamination or hydroxylation by Cytochrome P450 enzymes. The Carbon-Deuterium (C-D) bond is significantly shorter and stronger than the Carbon-Hydrogen (C-H) bond due to lower zero-point vibrational energy.[1][3]
  • Primary KIE: If C-H bond cleavage is the rate-determining step in metabolism, substituting D can reduce the reaction rate by 6–10 fold.[2]

  • Metabolic Shunting: Deuteration can force metabolic clearance through alternative, slower pathways, extending half-life (

    
    ).[1]
    

KIE_Mechanism cluster_legend Mechanism Drug_H Drug-Linker (C-H) CYP450 CYP450 Enzyme (Oxidative Attack) Drug_H->CYP450 High Affinity Drug_D Drug-Linker (C-D) Drug_D->CYP450 High Affinity Metabolite Cleaved Metabolite (Inactive/Toxic) CYP450->Metabolite Fast Cleavage (k_H) Stable Intact Drug (Extended t1/2) CYP450->Stable Blocked/Slow (k_D) Legend k_H/k_D ≈ 6-10 (Primary KIE)

Figure 1: The Kinetic Isotope Effect (KIE) mechanism preventing metabolic cleavage of the linker.

Synthesis & Impurity Profile

Understanding the synthesis is prerequisite to controlling purity.[1] The standard route involves the bromination of Ethanolamine-d4.[1]

The Aziridine Risk

The most critical impurity is Aziridine-d4 (or the Aziridinium ion). In the presence of base or even in unbuffered aqueous solution, the free amine can displace the bromide leaving group intramolecularly.

  • Safety Warning: Aziridines are potent alkylating agents and genotoxins.[1]

  • Stability Control: The compound must be maintained as the HBr salt. The excess protons protonate the amine (

    
    ), removing its nucleophilicity and preventing cyclization.
    

Synthesis_Pathway Ethanolamine Ethanolamine-d4 (HO-CD2-CD2-NH2) Intermediate Reaction Mixture (Reflux) Ethanolamine->Intermediate + HBr HBr HBr (48% aq) HBr->Intermediate Product 2-Bromoethyl-d4-amine HBr (Br-CD2-CD2-NH3+ Br-) Intermediate->Product Crystallization Impurity Aziridinium-d4 Ion (Cyclized Impurity) Product->Impurity pH > 7 (Neutralization) Impurity->Product + Excess HBr

Figure 2: Synthesis pathway and the reversible degradation to the toxic Aziridinium ion.

Analytical Characterization Protocols

To validate the material for pharmaceutical use, a "Triangulation Strategy" is required: NMR for enrichment, HPLC for purity, and Titration for salt stoichiometry.

Protocol A: Determination of Isotopic Enrichment (1H-NMR)

Objective: Quantify the percentage of Deuterium incorporation at the ethyl backbone. Since Deuterium is "silent" in 1H-NMR, we measure the residual Protium (H) signals.[1]

Methodology:

  • Internal Standard (IS): Use Maleic Acid or 1,3,5-Trimethoxybenzene (TMB).[1] Must have high purity (>99.9%).

  • Solvent: DMSO-d6 (Avoid

    
     to prevent amine proton exchange confusion, though backbone protons are non-exchangeable).
    
  • Procedure:

    • Weigh ~10 mg of Sample (

      
      ) and ~5 mg of IS (
      
      
      
      ) into the same vial. Precision: 0.01 mg.[1]
    • Dissolve in 0.6 mL DMSO-d6.

    • Acquire 1H-NMR with

      
       (relaxation delay) to ensure full integration accuracy.
      
    • Target Signals:

      • Non-deuterated reference: Triplets at ~3.5 ppm (

        
        ) and ~3.1 ppm (
        
        
        
        ).[1]
      • d4-Sample: These regions should be flat.[1] Integrate the "bumps" (residual H).

Calculation:




[1]
  • 
    : Integral area[1][4]
    
  • 
    : Number of protons (IS typically 2 or 3; Sample target is 4 for full non-deuterated equivalent).[1]
    
Protocol B: Chemical Purity (HPLC-UV/ELSD)

Since the molecule lacks a strong chromophore, UV detection at 205-210 nm is difficult and prone to solvent interference.[1] ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) is recommended.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm.[1]

  • Mobile Phase:

    • A: Water + 0.1% TFA (Trifluoroacetic acid is crucial to keep the amine protonated).[1]

    • B: Acetonitrile + 0.1% TFA.[1]

  • Gradient: 0% B to 30% B over 15 mins (highly polar molecule elutes early).

  • Limit: Purity

    
    .
    
Protocol C: Salt Stoichiometry (Argentometric Titration)

To ensure the material is the mono-hydrobromide salt (and not free base or bis-salt mixtures):

  • Titrant: 0.1 M

    
    .[1]
    
  • Indicator: Eosin Y or Potentiometric endpoint.

  • Target: 98.0% – 102.0% theoretical Bromide content.

Handling & Stability Guidelines

The stability of 2-Bromoethyl-d4-amine HBr is binary: stable as a dry salt, unstable in solution/base.[1]

ConditionRisk LevelMitigation
Solid State (Dry) LowStore at 2–8°C under Argon.[1] Desiccate (Hygroscopic).
Aqueous Solution (Acidic) LowStable for days if pH < 3.[1]
Aqueous Solution (Neutral/Basic) CRITICAL Immediate cyclization to Aziridine.[1] Use immediately upon neutralization.[1]
DMSO Solution MediumUse fresh for NMR.[1] Slow dimerization possible over weeks.[1]

Self-Validating Storage Check: Before using a stored batch, perform a quick melting point check. Pure HBr salt melts at ~172°C. If the MP drops significantly (e.g., <165°C) or the solid looks "wet," hydrolysis or cyclization has occurred.

References

  • FDA Center for Drug Evaluation and Research. (2017).[1] Deutetrabenazine Approval Package (Austedo).[1] U.S. Food and Drug Administration.[1] [Link]

  • Pirali, T., et al. (2019).[1] "Deuterium in Drug Discovery: Progress, Opportunities and Challenges."[1] Nature Reviews Drug Discovery. [Link][1]

  • Organic Syntheses. (1943).[1] "

    
    -Bromoethylamine Hydrobromide."[1][5] Org.[1][5][6][7] Synth. Coll. Vol. 2, p.91. [Link][1]
    
  • Holzgrabe, U. (2010).[1] "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. [Link][1]

Sources

Foundational

Technical Guide: Stability, Storage, and Handling of 2-Bromoethyl-d4-amine HBr

Executive Summary 2-Bromoethyl-d4-amine Hydrobromide (CAS: 81764-55-8 / 918633-70-2) is a critical deuterated building block used primarily in the synthesis of stable isotope-labeled standards and PROTAC linkers.[1] Whil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromoethyl-d4-amine Hydrobromide (CAS: 81764-55-8 / 918633-70-2) is a critical deuterated building block used primarily in the synthesis of stable isotope-labeled standards and PROTAC linkers.[1] While the hydrobromide (HBr) salt is relatively stable in solid form, the compound possesses a latent instability: upon neutralization or exposure to moisture, it rapidly undergoes intramolecular cyclization to form a highly reactive aziridinium ion.

This guide outlines the mechanistic basis of this instability and provides a rigid protocol for storage and handling to ensure isotopic purity (>98 atom % D) and chemical integrity.

Chemical Identity & Critical Properties[2]

PropertySpecification
Chemical Name 2-Bromoethyl-1,1,2,2-d4-amine hydrobromide
Structure

Molecular Weight ~208.92 g/mol (Salt)
Appearance White to off-white hygroscopic crystalline solid
Solubility Soluble in water, DMSO, Methanol (Reacts in nucleophilic solvents)
Key Hazard Alkylating Agent (Nitrogen Mustard Precursor)

The Stability Paradox: Mechanistic Insight

The handling of 2-Bromoethyl-d4-amine HBr requires understanding the dichotomy between its salt form and its free base form .

The Aziridinium Trap

In its protonated state (HBr salt), the amine nitrogen is quaternary (


) and non-nucleophilic. The molecule is stable.[1][2][3] However, if the pH rises (neutralization) or if the salt dissociates in a protic solvent, the free amine (

) becomes a potent nucleophile.

Because the amine is tethered to an alkyl bromide (a good leaving group) by a two-carbon chain, it undergoes an intramolecular


 reaction (neighboring group participation) to form a strained aziridinium ion . This species is a potent electrophile and will rapidly react with any available nucleophile (water, hydroxide, or biological targets), leading to degradation or toxicity.
Degradation Pathway Diagram

The following diagram illustrates the critical transition from stable salt to reactive electrophile.

DegradationMechanism Salt Stable HBr Salt (Br-CD2-CD2-NH3+) Trigger Trigger: Base or Moisture Salt->Trigger Exposure FreeBase Free Base (Br-CD2-CD2-NH2) Trigger->FreeBase Deprotonation Aziridinium Aziridinium Ion (Reactive Electrophile) FreeBase->Aziridinium Intramolecular Cyclization (Fast) Hydrolysis Hydrolysis Product (HO-CD2-CD2-NH2) Aziridinium->Hydrolysis + H2O

Figure 1: The degradation cascade. Note that the cyclization step (Red Arrow) is kinetically favored over intermolecular reactions due to the entropy advantage of ring closure.

Storage Protocols

To prevent the "Trigger" event shown in Figure 1, storage conditions must strictly exclude moisture and base.

Environmental Conditions
  • Temperature: Store at -20°C . While the salt is stable at room temperature if perfectly dry, -20°C provides insurance against kinetic degradation and isotopic exchange.

  • Atmosphere: Store under Argon or Nitrogen . The container should be backfilled with inert gas after every use.

  • Container: Amber glass vials with Teflon-lined screw caps. Parafilm is insufficient for long-term storage; use electrical tape or a secondary desiccation jar.

The "Desiccation Rule"

Because HBr salts are hygroscopic, they pull moisture from the air. This moisture creates a micro-aqueous environment on the crystal surface, allowing localized dissociation and slow degradation.

  • Requirement: Always store the primary vial inside a secondary container (e.g., a Falcon tube or jar) containing active desiccant (silica gel or Drierite).

Handling & Safety (HSE)

Toxicology Warning

Treat 2-Bromoethyl-d4-amine HBr as a potential nitrogen mustard . Upon dissolution in neutral/basic media, it forms the aziridinium ion, which is a DNA-alkylating agent.

  • Carcinogenicity: Suspected carcinogen.[4]

  • Skin/Eye Contact: Corrosive. Causes severe burns.

Handling Workflow

Do not weigh this reagent on an open benchtop if humidity is >40%.

HandlingProtocol Start Remove from -20°C Equilibrate Equilibrate to RT (Still Sealed) Start->Equilibrate Prevent Condensation Open Open in Fume Hood or Glovebox Equilibrate->Open Weigh Weigh Quickly (< 2 mins exposure) Open->Weigh Reseal Purge Headspace (Ar) & Reseal Weigh->Reseal Dissolve Dissolve in Solvent (Use Immediately) Weigh->Dissolve

Figure 2: Operational workflow to minimize moisture uptake and exposure.

Neutralization (Spill Cleanup)

If spilled, do not just wipe with water.[5]

  • Quench: Treat the spill with a solution of 10% Sodium Thiosulfate or dilute ammonia . This forces the reaction to completion (forming the harmless thiosulfate adduct or diamine) rather than leaving reactive alkylating agents.

  • Clean: Wipe with soap and water after 15 minutes.

Quality Control & Usage

Before committing valuable PROTAC precursors or intermediates to a reaction, verify the integrity of the reagent.

NMR Validation
  • Solvent: Use DMSO-d6 . Avoid

    
     or 
    
    
    
    unless the solution is kept acidic; in neutral deuterated protic solvents, the amine protons will exchange, and the free base may cyclize during the acquisition.
  • Key Signals (1H NMR in DMSO-d6):

    • Amine: Broad singlet at ~8.0–8.5 ppm (

      
      ).
      
    • Backbone: No signals should be observed at 3.0–4.0 ppm (where the

      
       protons would be). If you see triplets here, the deuteration is incomplete.
      
    • Impurity Check: Look for sharp peaks at ~3.5 ppm (2-bromoethanol from hydrolysis) or ~2.2 ppm (aziridine ring protons, if non-deuterated impurities exist).

Reaction Optimization

When using this reagent to install a linker:

  • Base Addition: Add the base (e.g., TEA, DIPEA, Carbonate) last .

  • Sequence: Dissolve the nucleophile and the 2-Bromoethyl-d4-amine HBr in the solvent first. Add the base dropwise. This ensures that as soon as the free amine is generated, it is in the presence of the target nucleophile, competing with the intramolecular cyclization.

References

  • ResolveMass Laboratories. (n.d.). 2-Bromoethyl-d4-amine HBr | CAS 81764-55-8.[1] Retrieved February 6, 2026, from [Link]

  • National Institutes of Health (NIH). (2021). Synthetic Applications of Aziridinium Ions. PMC. Retrieved February 6, 2026, from [Link]

Sources

Exploratory

Safety, handling, and MSDS for 2-Bromoethyl-d4-amine HBr.

Technical Safety & Handling Guide: 2-Bromoethyl-d4-amine Hydrobromide Executive Summary: The "Trojan Horse" Reagent 2-Bromoethyl-d4-amine Hydrobromide (CAS: 2576-47-8 for non-deuterated analog) is a deceptively stable sa...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety & Handling Guide: 2-Bromoethyl-d4-amine Hydrobromide

Executive Summary: The "Trojan Horse" Reagent

2-Bromoethyl-d4-amine Hydrobromide (CAS: 2576-47-8 for non-deuterated analog) is a deceptively stable salt that transforms into a potent alkylating agent upon neutralization. While the hydrobromide salt form is a manageable solid, its primary utility—and danger—lies in its ability to cyclize into deuterated aziridine (ethyleneimine-d4) under basic conditions.

This guide moves beyond standard MSDS boilerplate to address the specific kinetic and mechanistic risks associated with this isotopically labeled reagent. It is designed for researchers utilizing this compound for kinetic isotope effect (KIE) studies, metabolic tracing, or as a linker in drug conjugates.

Chemical Identity & Physicochemical Properties

The deuterated modification (d4) generally involves substitution at the 1,1,2,2 positions (


). While the physical handling properties mirror the non-deuterated parent, the cost and application specificity demand higher rigor in preservation.
PropertyDataNotes
Chemical Name 2-Bromoethyl-d4-amine HydrobromideAlso: 2-Bromoethylamine-d4 HBr
Parent CAS 2576-47-8For non-deuterated analog (Reference)
Molecular Formula

Appearance White to off-white crystalline solidHygroscopic
Solubility High: Water, Methanol, DMSORapidly hydrolyzes/cyclizes in basic aqueous media
Acidity pH < 5.0 (5% aq. solution)Stable only in acidic environments
Storage 2–8°C, Desiccated, DarkMoisture triggers hydrolysis; Light degrades bromides

Hazard Assessment: The Aziridine Mechanism

Critical Safety Insight: The primary hazard is not the salt itself, but the in situ generated intermediate . When the amine is deprotonated (e.g., by TEA, DIPEA, or NaOH), the free amine performs an intramolecular nucleophilic attack on the carbon bearing the bromine. This forms a deuterated aziridine—a highly strained, three-membered ring that is a potent DNA alkylator and potential carcinogen.

Mechanism of Toxicity (DOT Visualization)

The following diagram illustrates the "Activation Pathway" that researchers must control.

AziridineRisk cluster_safety Critical Control Point Salt 2-Bromoethyl-d4-amine HBr (Stable Salt) FreeBase Free Amine (Transient Species) Salt->FreeBase Deprotonation Base Base Addition (NaOH, TEA, Carbonate) Base->FreeBase Aziridine Aziridine-d4 (TOXIC ALKYLATOR) FreeBase->Aziridine Intramolecular Cyclization (Rapid S_N2) DNA Biological Target (DNA/Protein Alkylation) Aziridine->DNA Irreversible Binding

Figure 1: The activation pathway from stable salt to toxic aziridine intermediate.

Safe Handling & Experimental Protocol

Principle: Maintain the compound in its protonated (salt) form until the exact moment of reaction. Avoid "pre-mixing" with bases.

A. Engineering Controls & PPE
  • Ventilation: All weighing and manipulation must occur inside a certified chemical fume hood.

  • Glove Selection: Double-gloving is mandatory.

    • Inner: Nitrile (standard).

    • Outer: Extended cuff Nitrile or Laminate (Silver Shield) if handling concentrated solutions (>1M).

  • Respiratory: If solid dust generation is possible outside a hood (not recommended), use a P100/N95 particulate respirator.

B. Reaction Setup (Self-Validating Protocol)

To prevent runaway exotherms or premature cyclization:

  • Solvent Choice: Dissolve the HBr salt in the solvent (e.g., DMF, CH2Cl2) before adding any base.

  • Temperature Control: Cool the reaction vessel to 0°C prior to base addition. This kinetically slows the cyclization, allowing the intermolecular reaction (e.g., with a nucleophile) to compete effectively.

  • Sequential Addition: Add the base (TEA/DIPEA) dropwise.

    • Why? High local concentrations of base can generate "hotspots" of aziridine formation.

C. Handling Decision Tree

HandlingProtocol Start Start: Weighing Reagent CheckEnv Is Fume Hood Active? Start->CheckEnv Stop STOP: Secure Area CheckEnv->Stop No Dissolve Dissolve Salt in Solvent (No Base Yet) CheckEnv->Dissolve Yes Temp Cool to 0°C Dissolve->Temp AddBase Add Base Dropwise Temp->AddBase Quench Quench Excess w/ Acid or Thiosulfate AddBase->Quench Post-Reaction

Figure 2: Operational workflow for safe handling.

Emergency Response & Decontamination

In the event of exposure, speed is critical. The alkylating nature of the intermediate means damage can be delayed but irreversible.

ScenarioImmediate ActionSecondary Action
Skin Contact Flush immediately with water for 15 mins. Do not use solvent (ethanol/DMSO) as this enhances absorption.Seek medical attention. Monitor for delayed blistering (vesicant effect).
Eye Contact Irrigate with saline/water for 15+ mins. Hold eyelids open.Consult ophthalmologist immediately.
Inhalation Move to fresh air.Administer oxygen if breathing is labored. Pulmonary edema may be delayed.
Spill (Solid) Cover with wet paper towels to prevent dust. Scoop into bag.Wipe area with 10% Sodium Thiosulfate solution.[1]
Spill (Liquid) Absorb with vermiculite or sand.Treat absorbent with 10% Sodium Thiosulfate before disposal.

Waste Disposal & Deactivation

Never dispose of unquenched reaction mixtures containing this compound directly into organic waste streams, as residual base can trigger aziridine formation in the waste drum.

Deactivation Protocol (The "Thiosulfate Quench"):

  • Acidification: If the waste stream is basic, carefully acidify to pH < 4 using dilute HCl. This converts any free aziridine back to the ring-opened salt form or keeps the amine protonated.

  • Nucleophilic Scavenging: Add an excess of Sodium Thiosulfate (

    
    ) .
    
    • Mechanism:[2][3][4] Thiosulfate is a potent nucleophile that opens the aziridine ring or displaces the bromide, forming a non-toxic Bunte salt.

  • Verification: Allow to stir for 1 hour. Test pH to ensure neutrality before transferring to halogenated waste containers.

References

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 2774217, 2-Bromoethylamine hydrobromide. PubChem. Retrieved February 6, 2026, from [Link]

  • Organic Syntheses. (1943). Beta-Bromoethylamine Hydrobromide. Organic Syntheses, Coll. Vol. 2, p.91. Retrieved February 6, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved February 6, 2026, from [Link]

Sources

Foundational

Precision Isotopologues: A Technical Guide to Deuterium-Labeled Alkylamine Salts

Executive Summary: The Deuterium Switch In modern drug discovery and bioanalysis, deuterium-labeled alkylamines represent more than just "heavy" versions of their proteo-analogs. They are precision tools used to manipula...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Deuterium Switch

In modern drug discovery and bioanalysis, deuterium-labeled alkylamines represent more than just "heavy" versions of their proteo-analogs. They are precision tools used to manipulate metabolic rates via the Kinetic Isotope Effect (KIE) and to serve as error-correcting internal standards in quantitative mass spectrometry.

This guide addresses the physicochemical principles, synthesis strategies, and salt-form engineering required to effectively utilize deuterated alkylamines. It is written for researchers who need to move beyond basic definitions to understand the causality behind experimental success.

Mechanistic Foundation: The Physics of the C-D Bond

The utility of deuterated alkylamines rests on a fundamental quantum mechanical property: the difference in Zero Point Energy (ZPE) between a Carbon-Hydrogen (C-H) bond and a Carbon-Deuterium (C-D) bond.

The Kinetic Isotope Effect (KIE)

Because deuterium has twice the mass of protium, the reduced mass (


) of the C-D bond is higher. This lowers the vibrational frequency (

) of the bond, resulting in a lower ZPE compared to C-H.[1]


Causality in Metabolism: In metabolic pathways, particularly oxidative dealkylation mediated by Cytochrome P450 (CYP450), the cleavage of the C-H bond adjacent to the nitrogen (the


-carbon) is often the Rate-Determining Step (RDS).
  • Activation Energy (

    
    ):  Because the C-D bond starts at a lower energy well (lower ZPE), it requires more energy to reach the transition state for cleavage.
    
  • Result: The reaction rate (

    
    ) is significantly slower than the proteo-rate (
    
    
    
    ). A primary KIE (
    
    
    ) of 2–7 is common, effectively "masking" the alkylamine from rapid metabolic clearance.
Visualization: Reaction Coordinate Difference

The following diagram illustrates the energetic barrier difference that underpins the metabolic stability of deuterated drugs.

KIE_Mechanism cluster_energy Energy Landscape Substrate Ground State (Substrate) TS_H Transition State (C-H Cleavage) Substrate->TS_H Lower Ea (Fast) TS_D Transition State (C-D Cleavage) Substrate->TS_D Higher Ea (Slow) note ΔZPE: C-D bond is lower in energy than C-H, increasing Activation Energy. Substrate->note Product Metabolite (Oxidized Amine) TS_H->Product TS_D->Product

Figure 1: Reaction coordinate diagram showing the increased activation energy required for C-D bond cleavage compared to C-H, the basis of the Kinetic Isotope Effect.[2][3]

Synthesis & Salt Engineering

Synthesizing deuterated alkylamines requires preventing "scrambling" (loss of D label) and selecting a salt form that ensures stability. Free base alkylamines are often volatile oils prone to oxidation; converting them to crystalline salts is a critical stabilization step.

Synthesis Strategy: Reductive Amination

The most robust method for introducing deuterium into an alkylamine is Reductive Amination using deuterated reducing agents.

Protocol: Synthesis of N-([D3]-Methyl) Alkylamine HCl Target: Introduction of a -CD3 group.

  • Imine Formation:

    • React the primary amine precursor with formaldehyde-d2 (

      
      ) or use a pre-formed amide.
      
    • Solvent: Methanol (MeOH) or Tetrahydrofuran (THF).

  • Reduction:

    • Add Sodium Cyanoborodeuteride (

      
      ) or Lithium Aluminum Deuteride (
      
      
      
      ).
    • Critical Control: Maintain anhydrous conditions to prevent H/D exchange if using highly reactive hydrides.

  • Quench & Extraction:

    • Quench with

      
       (if 
      
      
      
      used) or dilute acid. Extract free base into organic solvent (DCM).
Salt Selection Matrix

The choice of counterion dictates the hygroscopicity and handling of the final standard.

Salt FormPropertiesRecommended Use
Hydrochloride (HCl) High crystallinity, high melting point. Can be hygroscopic.[4]Standard: Best for general storage and stability.
Trifluoroacetate (TFA) Often forms oils; excess acid difficult to remove.Peptides/LC-MS: Good for direct injection if mobile phase is acidic.
Formate Volatile counterion.LC-MS: Ideal for MS compatibility but less stable for long-term storage.
Oxalate/Fumarate Non-hygroscopic, highly crystalline.Hygroscopic Amines: Use when HCl salt is deliquescent.[4]
Experimental Protocol: Salt Formation (HCl)

This protocol ensures a stoichiometric salt without excess acid, which can degrade sensitive labels.

  • Dissolution: Dissolve the crude deuterated amine free base in dry Diethyl Ether (

    
    ) or 1,4-Dioxane.
    
  • Acid Addition: Add 1.05 equivalents of 4M HCl in Dioxane dropwise at 0°C.

    • Why Dioxane? It is non-protic and allows the salt to precipitate immediately.

  • Precipitation: A white precipitate should form instantly. Stir for 30 mins.

  • Filtration: Filter under Nitrogen (to avoid moisture uptake). Wash with cold ether.

  • Drying: Dry in a vacuum desiccator over

    
     to remove trace moisture.
    

Analytical Application: LC-MS/MS Internal Standards

Deuterated alkylamines are the "Gold Standard" for internal standards (IS) in bioanalysis. Unlike structural analogs, stable isotope-labeled (SIL) standards co-elute with the analyte, experiencing the exact same matrix effects.

The Mechanism of Error Correction

In Electrospray Ionization (ESI), matrix components (phospholipids, salts) can suppress ionization.

  • Scenario: If the matrix suppresses the analyte signal by 40%, it also suppresses the co-eluting Deuterated IS by 40%.

  • Calculation: The ratio of Analyte Area / IS Area remains constant, yielding accurate quantification.

Cross-Talk and Mass Difference

To prevent "Cross-Talk" (interference between the analyte and IS channels), the mass difference (


) must be sufficient.[5]
  • Rule of Thumb:

    
     Da (preferably +4 or +6 Da).
    
  • Why? Natural isotopes (

    
    , 
    
    
    
    ) create an "isotope envelope." If
    
    
    is too small, the M+2 peak of the analyte will contribute to the signal of the IS.
Workflow Visualization

LCMS_Workflow Sample Biological Sample (Plasma/Urine) Spike Spike with Deuterated IS (e.g., Amine-d3) Sample->Spike Extract Extraction (PPT/LLE/SPE) Spike->Extract LC LC Separation (Co-elution of Analyte & IS) Extract->LC ESI ESI Source (Identical Matrix Suppression) LC->ESI Same RT MS Mass Analyzer (Separation by m/z) ESI->MS Data Quantification (Ratio: Area_Analyte / Area_IS) MS->Data Distinct m/z

Figure 2: LC-MS/MS workflow demonstrating how deuterated internal standards correct for matrix effects through co-elution and identical ionization efficiency.

Case Study: Deutetrabenazine

Deutetrabenazine (Austedo®) is the first deuterated drug approved by the FDA (2017), validating the "Deuterium Switch" concept.

  • Parent Drug: Tetrabenazine (used for Huntington’s chorea).[6][7][8][9]

  • Metabolic Flaw: Rapidly metabolized by CYP2D6 via O-demethylation, leading to a short half-life and high peak concentrations (side effects).[8]

  • The Solution: Replacing 6 hydrogen atoms with deuterium at the methoxy groups (

    
    ).
    
  • Outcome:

    • Slower clearance (KIE at the site of metabolism).

    • Half-life extended (approx.[7] 2x).

    • Lower

      
       (reduced toxicity) while maintaining 
      
      
      
      (efficacy).

This case proves that strategic deuteration of alkylamine/alkoxy groups can fundamentally improve a drug's pharmacokinetic profile without altering its pharmacodynamics (receptor binding).

References

  • Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Guengerich, F. P.[2] Biophysical Journal.

  • Pharmacokinetics of Deutetrabenazine and Tetrabenazine. Stamler, D. et al. Clinical Pharmacology in Drug Development.

  • Use of Internal Standards in LC-MS Bioanalysis. Tan, A. & Awaiye, K. Handbook of LC-MS Bioanalysis.

  • Recent Developments for the Deuterium Labeling of Organic Molecules. Atzrodt, J. et al. Chemical Reviews.

  • Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O. Szatmári, I. et al. Molecules.

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Quantitative Proteomics &amp; Standard Synthesis using 2-Bromoethyl-d4-amine HBr

Abstract This technical guide details the application of 2-Bromoethyl-d4-amine Hydrobromide (CAS: 1309989-63-2) as a critical reagent for generating stable isotope-labeled internal standards (SIL-IS) in Liquid Chromatogr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the application of 2-Bromoethyl-d4-amine Hydrobromide (CAS: 1309989-63-2) as a critical reagent for generating stable isotope-labeled internal standards (SIL-IS) in Liquid Chromatography-Mass Spectrometry (LC-MS). Unlike traditional pre-synthesized standards, this reagent enables the in situ generation of heavy-labeled analytes via chemical derivatization.

The primary application focus is Quantitative Proteomics , where the reagent converts cysteine residues into deuterated S-aminoethylcysteine (


). This modification serves a dual purpose: it introduces a quantifiable mass tag (+4 Da per cysteine) and converts cysteine into a lysine mimic, enhancing trypsin digestion efficiency. This note provides validated protocols for peptide labeling and small molecule synthesis, addressing the critical "deuterium isotope effect" on chromatographic retention.

Chemical Profile & Mechanism[1][2]

The Reagent

2-Bromoethyl-d4-amine HBr is a fully deuterated ethylamine alkylating agent. The hydrobromide salt form ensures stability and solubility in aqueous buffers, making it superior to the volatile free base.

PropertySpecification
Chemical Formula

Isotopic Purity

Reactive Group Alkyl Bromide (Electrophile)
Target Functional Groups Sulfhydryls (-SH), Primary/Secondary Amines (-NH)
Mass Shift +4.025 Da (vs. non-deuterated analog)
Mechanism of Action: Cysteine Aminoethylation

In proteomics, the reagent reacts with reduced cysteine thiols via nucleophilic substitution (


). The bromine acts as the leaving group.

Reaction:



The resulting residue, S-aminoethyl-d4-cysteine , structurally mimics Lysine. This allows the protease Trypsin (which cleaves C-terminal to Lys and Arg) to cleave at the modified cysteine site, generating shorter, more ionizable peptides and improving sequence coverage [1].

Workflow Visualization

The following diagram illustrates the comparative quantitative proteomics workflow using 2-Bromoethyl-d4-amine HBr.

ProteomicsWorkflow cluster_0 Sample A (Control) cluster_1 Sample B (Treatment) SampleA Protein Extract A RedA Reduction (DTT/TCEP) SampleA->RedA LabelA Alkylation (2-Bromoethylamine-d0) RedA->LabelA Mix Mix Samples (1:1) LabelA->Mix SampleB Protein Extract B RedB Reduction (DTT/TCEP) SampleB->RedB LabelB Alkylation (2-Bromoethyl-d4-amine) RedB->LabelB LabelB->Mix Digest Trypsin Digestion (Cleaves at Lys, Arg, & Mod-Cys) Mix->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Quantification via Peak Area Ratio (Light/Heavy) LCMS->Data

Caption: Comparative proteomics workflow. Sample A is labeled with the light reagent (d0), and Sample B with the heavy reagent (d4). Mixing occurs prior to digestion to minimize technical variability.

Protocol A: Quantitative Proteomics (Cysteine Labeling)

This protocol generates an internal standard for every cysteine-containing peptide in your sample.

Materials
  • Reagent A (Light): 2-Bromoethylamine HBr (non-deuterated).

  • Reagent B (Heavy): 2-Bromoethyl-d4-amine HBr.

  • Buffer: 100 mM Tris-HCl or Ammonium Bicarbonate, pH 8.5.

  • Reducing Agent: Dithiothreitol (DTT) or TCEP.

Step-by-Step Procedure
  • Protein Solubilization: Dissolve protein samples (up to 100 µg) in denaturing buffer (e.g., 6M Urea or 1% SDS in 100 mM Tris-HCl, pH 8.5).

  • Reduction: Add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes to reduce disulfide bonds.

  • Alkylation (The Labeling Step):

    • Control Sample: Add Reagent A (Light) to 40 mM final concentration.

    • Target Sample: Add Reagent B (Heavy) to 40 mM final concentration.

    • Condition: Incubate in the dark at room temperature for 60 minutes.

    • Note: The pH must remain >8.0 to ensure the thiol is deprotonated (thiolate anion) for nucleophilic attack.

  • Quenching: Add DTT (10 mM excess) or L-Cysteine to quench unreacted bromide.

  • Mixing: Combine Control and Target samples in a 1:1 ratio (based on initial protein mass).

  • Cleanup: Perform acetone precipitation or FASP (Filter Aided Sample Preparation) to remove urea, detergents, and excess reagents.

  • Digestion: Resuspend in digestion buffer. Add Trypsin (1:50 enzyme:protein ratio). Incubate overnight at 37°C.

  • Analysis: Desalt peptides (C18 StageTip) and analyze via LC-MS/MS.

Protocol B: Synthesis of Small Molecule Internal Standards

For drug development, this reagent is used to synthesize "Heavy" standards for drugs containing ethyl-amine or ethyl-thiol moieties (e.g., Taurine analogs, Histamine analogs).

Procedure
  • Precursor Selection: Identify a precursor with a nucleophile (e.g., secondary amine, thiol, or hydroxyl).

  • Reaction Setup:

    • Dissolve precursor in anhydrous DMF or Acetonitrile.

    • Add 1.2 equivalents of 2-Bromoethyl-d4-amine HBr .

    • Add 2.5 equivalents of base (e.g.,

      
       or DIPEA) to neutralize the HBr and scavenge the generated acid.
      
  • Reflux: Heat to 60-80°C for 4-12 hours. Monitor via TLC or LC-MS.[1]

  • Purification: Evaporate solvent. Purify the "Heavy" standard via Prep-HPLC.

  • Validation: Confirm mass shift (+4 Da) and isotopic purity (>99%) via MS infusion before using as a spike-in standard.

LC-MS Technical Considerations

The Deuterium Isotope Effect

A critical phenomenon in deuterated internal standards is the Chromatographic Isotope Effect . Deuterium (


) is slightly more hydrophobic than Protium (

) due to the shorter C-D bond length and lower molar volume. However, in Reversed-Phase LC (RPLC), deuterated amines often exhibit a slightly earlier elution time (retention time shift,

) compared to their light counterparts [2, 3].[2]
  • Impact: If the shift is too large, the "Heavy" and "Light" peaks may not co-elute perfectly.

  • Mitigation:

    • Ensure the integration window in your software (e.g., Skyline, chemically intelligent software) is wide enough to capture both peaks.

    • The shift is usually negligible (< 0.1 min) for small peptides but can be distinct for small molecules.

Mass Spectrometry Settings
  • Precursor Selection: Set the mass spectrometer to target the specific mass difference.

    • Light Peptide:

      
      
      
    • Heavy Peptide:

      
       (Where 
      
      
      
      is the number of cysteines).
  • MRM Transitions: For Triple Quadrupole (QqQ) quantitation, ensure the fragment ions selected also contain the cysteine modification if possible, or use the precursor mass filter to distinguish the pair.

ParameterLight Analyte (d0)Heavy Analyte (d4)
Modification Mass +43.04 Da (Aminoethyl)+47.07 Da (Aminoethyl-d4)
Retention Time


(typically 0.05-0.2 min earlier)
Quantitation Method ReferenceInternal Standard

References

  • Evaluation of Cysteine Aminoethylation in Proteomics Title: Extending the Coverage of Lys-C/Trypsin-Based Bottom-up Proteomics by Cysteine S-Aminoethylation. Source: Journal of the American Society for Mass Spectrometry (2024). URL:[Link]

  • Deuterium Isotope Effects in LC-MS Title: Mechanistic Study of the Deuterium Effect in Chromatographic Separation. Source: Analytical Chemistry (ACS Publications).[2] URL:[Link][3]

  • General Principles of Deuterated Internal Standards Title: Deuterated Standards for LC-MS Analysis: Selection & Custom Synthesis. Source: ResolveMass Laboratories. URL:[Link]

  • In-Gel Derivatization Protocols Title: In-gel Derivatization of Proteins for Cysteine-Specific Cleavages.[4][5] Source: Journal of Proteome Research (NIH PubMed Central). URL:[Link]

Sources

Application

Isotopic labeling in metabolic research with 2-Bromoethyl-d4-amine HBr.

Strategic Utilization in Metabolic Stability Profiling and Mass Spectrometry[1][2] Executive Summary This technical guide outlines the application of 2-Bromoethyl-d4-amine HBr as a critical building block in the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Utilization in Metabolic Stability Profiling and Mass Spectrometry[1][2]



Executive Summary

This technical guide outlines the application of 2-Bromoethyl-d4-amine HBr as a critical building block in the synthesis of deuterated pharmaceutical candidates and internal standards. Unlike general isotopic reagents, this molecule specifically targets the ethylamine moiety —a common pharmacophore in neurotransmitters, antihistamines, and kinase inhibitors.

By introducing four deuterium atoms (


) onto the ethyl chain, researchers can exploit the Deuterium Kinetic Isotope Effect (KIE)  to retard oxidative metabolism (specifically 

-dealkylation) or synthesize mass-differentiated internal standards for LC-MS/MS quantification.
Chemical Profile & Handling

2-Bromoethyl-d4-amine HBr is an alkylating agent supplied as a hydrobromide salt. This salt form imparts stability but requires specific handling during synthesis to liberate the reactive free base.

PropertySpecificationOperational Implication
Structure

Contains 4 deuterium atoms at

and

positions relative to nitrogen.
State Hygroscopic Crystalline SolidMust be stored in a desiccator; absorbs moisture which hydrolyzes the C-Br bond.
Reactivity Electrophilic Alkyl HalideReacts with nucleophiles (amines, thiols, phenoxides).
Activation Requires BaseThe ammonium salt (

) is non-nucleophilic; must be neutralized to react.
Application Workflow I: Synthesis of Deuterated Internal Standards

In quantitative bioanalysis (LC-MS/MS), a stable isotope-labeled internal standard (SIL-IS) is required to correct for matrix effects and ionization suppression. The


-label provides a mass shift of +4 Da, which is generally sufficient to separate the standard from the analyte’s isotopic envelope.
Protocol:

-Alkylation of Secondary Amines

Objective: Synthesize a


-labeled drug analog (e.g., a piperazine derivative) for use as an MS standard.

Reagents:

  • Substrate: Secondary amine scaffold (1.0 eq)

  • Reagent: 2-Bromoethyl-d4-amine HBr (1.2 eq)

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) (3.0 eq)
  • Solvent: Anhydrous Acetonitrile (

    
    ) or DMF.
    

Step-by-Step Methodology:

  • Salt Neutralization (In-situ): In a reaction vial, suspend the 2-Bromoethyl-d4-amine HBr and the inorganic base (

    
    ) in the solvent. Stir at room temperature for 15 minutes.
    
    • Mechanism:[1] The base neutralizes the HBr, liberating the free amine and buffering the solution against HBr generated during alkylation.

  • Addition: Add the secondary amine substrate to the suspension.

  • Reflux: Heat the mixture to 60–80°C. Monitor via TLC or LC-MS.

    • Note: The reaction typically completes in 4–12 hours.

  • Work-up: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via silica gel chromatography or preparative HPLC.

  • Validation: Confirm

    
     incorporation via High-Resolution Mass Spectrometry (HRMS).
    
Visualization: Synthesis Workflow

SynthesisWorkflow Reagent 2-Bromoethyl-d4-amine HBr Base Base (Cs2CO3) Neutralization Reagent->Base Dissociation Intermediate Reactive Free Base (In-Situ) Base->Intermediate -HBr Product Deuterated Standard (M+4) Intermediate->Product Alkylation Substrate Target Scaffold (Nucleophile) Substrate->Product + Heat

Caption: Figure 1. In-situ neutralization and alkylation strategy for synthesizing deuterated standards.

Application Workflow II: Metabolic Stability Engineering (Deuterium Switch)

The primary utility of the


-ethyl group in drug discovery is to improve metabolic stability. The ethylamine side chain is a frequent site of metabolic attack by Cytochrome P450 (CYP450) enzymes.
  • Mechanism: CYP450 enzymes typically abstract a hydrogen atom from the carbon adjacent to the nitrogen (

    
    -carbon) to form an unstable carbinolamine, which collapses to dealkylate the drug.
    
  • The Deuterium Advantage: The C-D bond is significantly stronger than the C-H bond (Primary Kinetic Isotope Effect). By using 2-Bromoethyl-d4-amine, you replace the labile C-H bonds with C-D bonds, slowing the rate of abstraction (

    
    ).
    
Protocol: Microsomal Stability Assay

Objective: Compare the Intrinsic Clearance (


) of the protio-drug vs. the deutero-drug.

Materials:

  • Liver Microsomes (Human/Rat)[2][3]

  • NADPH Regenerating System

  • Test Compounds (Protio-analog and

    
    -analog)
    
  • Stop Solution: Ice-cold Acetonitrile containing Internal Standard.

Methodology:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Add test compound (1

    
    M).[2][3] Equilibrate at 37°C for 5 minutes.
    
  • Initiation: Add NADPH (1 mM) to start the metabolic reaction.

  • Sampling: At

    
     minutes, remove aliquots.
    
  • Quenching: Immediately dispense aliquot into Stop Solution to precipitate proteins.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% Remaining) vs. time. The slope

    
     is the elimination rate constant.
    
    
    
    
    
    
Visualization: The Kinetic Isotope Effect (KIE)

KIE_Mechanism Drug Drug-Ethylamine (H) CYP CYP450 Enzyme Drug->CYP Rapid Binding DeutDrug Drug-Ethylamine (D4) DeutDrug->CYP Binding Metabolite Dealkylated Metabolite (Rapid Clearance) CYP->Metabolite Fast C-H Abstraction (High Clearance) Stable Stable Parent Drug (Extended t1/2) CYP->Stable Slow C-D Abstraction (Metabolic Block)

Caption: Figure 2. Mechanism of metabolic blocking. The C-D bond resists CYP450 abstraction, extending half-life.

Data Analysis & Interpretation

When comparing the unlabeled (H) and labeled (


) compounds, the following data patterns confirm a successful "Deuterium Switch."
ParameterObservation (Deuterated vs. Protio)Interpretation
Half-life (

)
Increase (>20%)Significant KIE; metabolism at the ethyl group is rate-limiting.
Clearance (

)
DecreaseThe drug is more stable; potential for lower dosing frequency.
Metabolite Profile Reduced Dealkylated ProductThe "metabolic shunt" is working; metabolism may shift to other sites.
References
  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry.

  • Shao, L., & Hewitt, M. C. (2010). The Kinetic Isotope Effect in the Search for Deuterated Drugs. Drug News & Perspectives.

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

  • Organic Syntheses. Procedure for 2-Bromoethylamine hydrobromide alkylation.

  • Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate.

Sources

Method

Precision Synthesis of Deuterated Metabolites: Strategic Alkylation with 2-Bromoethyl-d4-amine HBr

Abstract This Application Note details the strategic deployment of 2-Bromoethyl-d4-amine Hydrobromide (CAS 81764-55-8) in the synthesis of high-value deuterated drug metabolites and internal standards. Unlike standard al...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details the strategic deployment of 2-Bromoethyl-d4-amine Hydrobromide (CAS 81764-55-8) in the synthesis of high-value deuterated drug metabolites and internal standards. Unlike standard alkylations, the use of this reagent requires a nuanced understanding of aziridinium ion kinetics to prevent polymerization and ensure regioselectivity. This guide provides validated protocols for N-aminoethylation and heterocycle construction, supported by mechanistic insights into the deuterium isotope effect (DIE) for metabolic blocking.

Part 1: Chemical Profile & Strategic Utility

The Reagent
  • Chemical Name: 2-Bromoethyl-d4-amine hydrobromide[1][2][3]

  • Structure:

    
    
    
  • Isotopic Shift: +4 Da (M+4)

  • Role: Electrophilic building block for introducing the ethyl-d4-amine moiety.

The "Deuterium Switch" in Drug Design

Replacing hydrogen with deuterium (


) significantly alters the bond dissociation energy (C-D 

341 kJ/mol vs. C-H

318 kJ/mol).[4] This Kinetic Isotope Effect (KIE) is exploited in two main scenarios:
  • Metabolic Shunting (Drug Design): Installing deuterium at sites of high oxidative metabolism (e.g.,

    
    -dealkylation sites) can reduce clearance rates and extend half-life (
    
    
    
    ).
  • Internal Standards (Bioanalysis): For LC-MS/MS quantification, a deuterated analog must co-elute with the analyte but remain spectrally distinct. The +4 Da shift provided by the ethyl-d4 linker is ideal for avoiding isotopic overlap with natural M+2 isotopes (Cl/Br/S containing drugs).

Decision Matrix: When to Use This Reagent

Not all deuteration strategies are equal.[5] Use the following logic flow to determine if 2-Bromoethyl-d4-amine HBr is the correct tool for your synthesis.

DecisionMatrix cluster_warning Critical Consideration Start Target Molecule Analysis Q1 Does the metabolite contain an ethylenediamine or ethylamine moiety? Start->Q1 Q2 Is the ethyl group a site of metabolic N-dealkylation? Q1->Q2 Yes AltRoute Consider D-Reductive Amination (using NaBD4 + Aldehyde) Q1->AltRoute No UseReagent PRIMARY CANDIDATE: Use 2-Bromoethyl-d4-amine HBr Q2->UseReagent Yes (Block Metabolism) Q2->UseReagent No (Internal Standard) Warning Warning: Free base polymerizes rapidly. Must generate in situ. UseReagent->Warning

Figure 1: Strategic decision matrix for selecting 2-Bromoethyl-d4-amine HBr in metabolite synthesis.

Part 2: Critical Mechanism - The Aziridinium Intermediate

Expertise Insight: The most common failure mode in using 2-bromoethylamine is the premature generation of the free base. Upon neutralization, the amine intramolecularly displaces the bromide to form a highly reactive aziridinium ion .

  • If uncontrolled: This ion reacts with another molecule of free base, leading to polymerization (polyethyleneimine formation).[4]

  • The Fix: Use a heterogeneous base (e.g., K

    
    CO
    
    
    
    ) or a two-phase system to keep the concentration of the free aziridinium low, or generate it only in the presence of a large excess of the nucleophile.

Part 3: Experimental Protocols

Protocol A: N-Aminoethylation of Secondary Amines

Application: Synthesis of deuterated ethylenediamine-class drugs (e.g., antihistamines, antidepressants).

Reagents:

  • Substrate: Secondary Amine (1.0 eq)[4]

  • Reagent: 2-Bromoethyl-d4-amine HBr (1.2 eq)

  • Base: Anhydrous K

    
    CO
    
    
    
    (3.0 eq)[4]
  • Solvent: Acetonitrile (ACN) or DMF (Dry)[4]

Step-by-Step Methodology:

  • Preparation of the Nucleophile: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the Secondary Amine (1.0 mmol) in anhydrous ACN (10 mL).

    • Why ACN? Polar aprotic solvents facilitate the S

      
      2 reaction while stabilizing the transition state.
      
  • Base Activation: Add K

    
    CO
    
    
    
    (3.0 mmol) to the solution. Stir at room temperature for 15 minutes.
    • Checkpoint: Ensure the base is finely powdered to maximize surface area.

  • Reagent Addition (The Critical Step): Add 2-Bromoethyl-d4-amine HBr (1.2 mmol) as a solid in one portion.

    • Mechanism:[4][6][7][8] The carbonate slowly neutralizes the HBr salt. The liberated amine immediately cyclizes to the deuterated aziridinium ion in situ, which is then attacked by the secondary amine nucleophile.

  • Reaction: Heat the mixture to 60–80°C for 12–18 hours. Monitor by LC-MS.[9][10]

    • Target: Look for the M+4 mass shift.

    • Side Reaction: If dimerization of the reagent is observed (M+ reagent dimer), increase the concentration of the nucleophile.

  • Workup:

    • Cool to room temperature.[7][11] Filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.[7]

    • Redissolve in DCM, wash with water (to remove unreacted reagent), and dry over Na

      
      SO
      
      
      
      .[4]
  • Purification: Flash column chromatography (DCM/MeOH/NH

    
    OH) is typically required to separate the product from the starting amine.
    
Protocol B: Synthesis of Deuterated Imidazolines

Application: Synthesis of deuterated adrenergic receptor agonists (e.g., Clonidine analogs).[4]

Reagents:

  • Substrate: Methyl ester or Imidate of the target carboxylic acid.

  • Reagent: 2-Bromoethyl-d4-amine HBr.[1][2][3][8]

  • Solvent: Methanol or Ethanol.

Methodology:

  • Dissolve the imidate ester (1.0 eq) in dry ethanol.

  • Add 2-Bromoethyl-d4-amine HBr (1.1 eq).

  • Cool to 0°C and add Et

    
    N (2.2 eq) dropwise.
    
  • Allow to warm to RT and reflux for 4 hours.

    • Mechanism:[4][6][7][8] The amine attacks the imidate carbon first, followed by intramolecular displacement of the bromide by the amidine nitrogen, closing the ring.

Part 4: Quality Control & Validation

Data Presentation: Expected Analytical Shifts
Analytical MethodParameterNon-Deuterated StandardDeuterated Product (d4)
Mass Spectrometry Molecular Ion[M+H]

[M+H+4]


H NMR

2.8-3.2 ppm
Two triplets (4H total)Silent (Signals disappear)

C NMR

carbons
SingletsQuintets (coupling to D)
Validation Workflow
  • Isotopic Purity Check: Analyze the final product by High-Resolution Mass Spectrometry (HRMS). Calculate the % deuterium incorporation.

    • Acceptance Criteria: >98% isotopic enrichment (d4 species).[4] <0.5% d0 species (critical for Internal Standards to prevent "cross-talk" in blank samples).

  • Regioselectivity Confirmation: Use 2D NMR (HMBC) to confirm the attachment of the ethyl-d4 chain to the correct nitrogen, verifying that the aziridinium ring opened as expected.

Part 5: Troubleshooting Guide

Problem: Low Yield / Polymerization of Reagent.

  • Cause: Free base concentration was too high, promoting self-polymerization.

  • Solution: Switch to a weaker base (NaHCO

    
    ) or reduce temperature.[4] Add the reagent slowly via a solid addition funnel.
    

Problem: Elimination to Vinyl Bromide.

  • Cause: Reaction temperature too high (>100°C) or base too strong (e.g., NaH).[4]

  • Solution: Maintain temperature <80°C. Use carbonate bases.[4]

Problem: Incomplete Reaction.

  • Cause: Poor solubility of the HBr salt.

  • Solution: Add a catalytic amount of NaI (Finkelstein condition) to convert the bromide to the more reactive iodide in situ.

References

  • ResolveMass Laboratories. (n.d.). 2-Bromoethyl-d4-amine HBr | CAS 81764-55-8. Retrieved from [Link]

  • Organic Syntheses. (1943).[4]

    
    -Bromoethylamine Hydrobromide. Org. Synth. 1943, 23, 117.[4] Retrieved from [Link][4]
    
  • Witter, D. et al. (2022).[4] Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards. Molecules. Retrieved from [Link][4]

  • Bhattacharyya, S. et al. (2014).[4][12] Selective N-alkylation of primary amines with R–NH2·HBr. RSC Advances. Retrieved from [Link]

Sources

Application

Precision Probing of Enzyme Mechanisms and Proteomes with 2-Bromoethyl-d4-amine HBr

Application Note & Protocol Guide [1] Part 1: Strategic Overview The "Chemical Mutagenesis" Tool 2-Bromoethyl-d4-amine HBr is not merely a deuterated building block; it is a precision tool for Chemical Modification Rescu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide [1]

Part 1: Strategic Overview

The "Chemical Mutagenesis" Tool

2-Bromoethyl-d4-amine HBr is not merely a deuterated building block; it is a precision tool for Chemical Modification Rescue (CMR) and Quantitative Proteomics .[1] While standard site-directed mutagenesis allows researchers to swap amino acids (e.g., Lys


 Ala), it cannot easily introduce non-canonical side chains or isotopic labels at specific sites post-translationally.[1]

This reagent bridges that gap.[1] By reacting with cysteine residues, it converts them into


-thialysine-d4  (S-(2-aminoethyl-d4)-cysteine).[1] This "pseudo-lysine" mimics the charge and geometry of a native lysine but introduces a sulfur atom and a deuterium tag.[1]
Core Applications
  • Mechanistic Enzymology (Chemical Rescue): Restoring activity to Lys-deficient mutant enzymes to prove the catalytic role of specific residues.[1] The d4-label allows NMR/MS tracking of the "rescued" residue distinct from native lysines.

  • Quantitative Proteomics: Creating "heavy" alkylated peptides. This improves the identification of cysteine-rich proteins (like hordeins or gliadins) by generating new trypsin cleavage sites while simultaneously adding a +4 Da mass tag for validation.[1]

  • Metabolic Tracer Synthesis: Serving as a precursor for deuterated taurine (Taurine-d4) and Coenzyme M, essential for tracking sulfur metabolism pathways.[1]

Part 2: Mechanistic Basis & Reaction Chemistry[1]

The Cysteine-to-Thialysine Conversion

The primary utility of 2-Bromoethyl-d4-amine is the specific alkylation of thiolate anions. Unlike iodoacetamide, which creates a neutral cap, this reagent introduces a positively charged amine, effectively converting a Cysteine into a Lysine analog.[1]

Reaction Logic:

  • Activation: The cysteine thiol group (

    
    ) must be deprotonated to the thiolate anion (
    
    
    
    ).[1] This typically requires a pH > 8.0 or a local environment that lowers the pKa.[1]
  • Nucleophilic Substitution (

    
    ):  The thiolate attacks the 
    
    
    
    -carbon of the 2-bromoethyl-d4-amine.[1]
  • Result: Formation of S-(2-aminoethyl-d4)-cysteine (Thialysine).[1][2][3]

Why Deuterium (d4)?

  • NMR Silence/Contrast: In proton NMR, the ethylene protons of the added side chain are invisible, simplifying spectra of large complexes. Conversely, in deuterium NMR, only the active site label is visible.[1]

  • Mass Spectrometry: The +4 Da shift distinguishes the chemically modified "pseudo-lysine" from a natural lysine (or a non-deuterated alkylation artifact).[1]

Visualizing the Pathway

The following diagram illustrates the chemical rescue mechanism where a catalytic lysine is replaced by a cysteine, then chemically restored using the reagent.

ChemicalRescue cluster_legend Mechanism: Chemical Rescue of Catalytic Activity WildType Wild-Type Enzyme (Active Site Lysine) Mutant Mutant Enzyme (Lys -> Cys) WildType->Mutant Site-Directed Mutagenesis Intermediate Transition State (SN2 Attack) Mutant->Intermediate pH 8.5 Reduction (TCEP) Reagent 2-Bromoethyl-d4-amine Reagent->Intermediate + Reagent Product Modified Enzyme (Thialysine-d4) Intermediate->Product Alkylation (Chemical Rescue)

Caption: Workflow for converting a Cysteine mutant into a functional Thialysine-d4 variant using 2-Bromoethyl-d4-amine.

Part 3: Detailed Protocols

Protocol A: Site-Specific Generation of Thialysine-d4 in Enzymes

Target Audience: Enzymologists studying active site geometry or proton transfer.[1]

Reagents:

  • Purified Mutant Protein (Cys variant).[1]

  • 2-Bromoethyl-d4-amine HBr (1 M stock in degassed water, prepared fresh).[1]

  • Reduction Buffer: 100 mM Tris-HCl (pH 8.5), 1 mM EDTA.[1]

  • Reductant: DTT (Dithiothreitol) or TCEP.

Step-by-Step Procedure:

  • Pre-Reduction: Dilute protein to 50–100

    
    M in Reduction Buffer.[1] Add DTT to a final concentration of 5–10 mM.[1] Incubate at room temperature for 30 minutes to ensure all surface cysteines are reduced.
    
    • Critical Note: If the target cysteine is buried, you may need mild denaturants (e.g., 2M Urea), though this risks refolding issues later.[1]

  • Buffer Exchange: Remove excess DTT using a desalting column (PD-10 or Zeba Spin) equilibrated with degassed 100 mM Tris-HCl, pH 8.5, 1 mM EDTA.

    • Why? DTT will compete for the alkylating agent.[1] TCEP is compatible but can sometimes react with bromo-alkyls; removal is safer.[1]

  • Alkylation: Add 2-Bromoethyl-d4-amine HBr to the protein solution.

    • Concentration: Use a 50- to 100-fold molar excess over total thiol groups (typically 50–100 mM final concentration).

    • pH Control: Ensure pH remains

      
       8.5. The reaction is slow at neutral pH because the thiolate is the reactive species.[1]
      
  • Incubation: Incubate at 25°C–37°C for 2–12 hours in the dark.

    • Optimization: Monitor the reaction by Ellman’s reagent (DTNB).[1] The reaction is complete when free thiol groups are no longer detectable.[1]

  • Quenching & Cleanup: Quench by adding excess

    
    -mercaptoethanol or DTT.[1] Dialyze extensively against the storage buffer to remove the reagent and byproducts.[1]
    

Validation:

  • Mass Spec: Look for a mass shift of +47.08 Da (Standard aminoethyl) vs +51.10 Da (d4-aminoethyl) per cysteine.[1]

  • Activity Assay: Test the modified enzyme for catalytic activity compared to Wild-Type (Lys) and Mutant (Cys).

Protocol B: Proteomic Enhancement for Cysteine-Rich Proteins

Target Audience: Proteomics researchers analyzing Hordeins, Gliadins, or hydrophobic proteins.

Rationale: Proteins low in Lys/Arg are difficult to digest with Trypsin.[1] Converting Cys to Thialysine creates new trypsin cleavage sites (C-terminal to the modified Cys).[1][4]

Procedure:

  • Solubilization: Dissolve protein sample in denaturing buffer (6M Urea, 2% SDS, 0.1M Tris pH 8.5).

  • Reduction: Add 20 mM DTT, 50°C for 45 mins.

  • Alkylation: Add 2-Bromoethyl-d4-amine HBr (0.2 M final). Incubate 4 hours at 37°C.

    • Note: This replaces the standard Iodoacetamide step.[1]

  • Digestion: Dilute Urea to <1M. Add Trypsin (1:50 ratio).[1] Incubate overnight.

  • Analysis: LC-MS/MS. Search parameters must include a dynamic modification on Cys: +51.10 Da .[1]

Part 4: Data & Specifications

Comparison of Alkylating Agents
FeatureIodoacetamide (IAM)2-Bromoethylamine (H)2-Bromoethyl-d4-amine (D)
Reaction Product S-Carbamidomethyl-CysThialysine (S-aminoethyl-Cys)Thialysine-d4
Charge at pH 7 NeutralPositive (+1)Positive (+1)
Trypsin Cleavage? NoYes (Mimics Lysine)Yes (Mimics Lysine)
Mass Shift (

M)
+57.02 Da+43.04 Da+47.07 Da
Primary Use Cys blocking (Proteomics)Chemical Rescue / MutagenesisMechanistic Probing / NMR / MS
Synthesis of Metabolic Tracers (Taurine-d4)

For researchers needing to synthesize deuterated standards from this building block:

  • Reaction: 2-Bromoethyl-d4-amine +

    
     (Sodium Sulfite) 
    
    
    
    Taurine-d4 + NaBr.[1]
  • Conditions: Reflux in water/ethanol for 4–6 hours.

  • Purification: Crystallization from ethanol.

Part 5: References

  • Maity, A. N., et al. (2012). "Synthesis of 4-thia-[6-13C]lysine from [2-13C]glycine: Access to site-directed isotopomers of 2-aminoethanol, 2-bromoethylamine and 4-thialysine."[1][2] Amino Acids, 42(1), 309–315.[1][2][3] Link

  • Perlova, T., et al. (2009). "Improved identification of hordeins by cysteine alkylation with 2-bromoethylamine, SDS-PAGE and subsequent in-gel tryptic digestion."[1] Journal of Mass Spectrometry, 44(12).[1] Link

  • Elmore, D. T., et al. (1967). "Kinetics and mechanism of catalysis by proteolytic enzymes: The kinetics of hydrolysis of derivatives of L-lysine and S-(beta-aminoethyl)-L-cysteine (thialysine) by bovine trypsin."[1][5] Biochemical Journal, 102(3), 728–734.[1] Link

  • Highbarger, L. A., et al. (1999). "Aminoethylcysteine can replace the function of the essential active site lysine of Pseudomonas mevalonii 3-hydroxy-3-methylglutaryl coenzyme A reductase."[1][6] Biochemistry, 38(38).[1] Link

  • Cortese, F. (1943). "Synthesis of Taurine."[1] Organic Syntheses, Coll.[1][7][8] Vol. 2, p. 563.[1][7] Link[1]

Sources

Method

Application Note: Enhancing Radiotracer Stability with 2-Bromoethyl-d4-amine HBr

Executive Summary In Positron Emission Tomography (PET) tracer development, the [18F]fluoroethyl moiety is a versatile pharmacophore used to label amines, phenols, and thiols. However, a critical limitation of non-deuter...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In Positron Emission Tomography (PET) tracer development, the [18F]fluoroethyl moiety is a versatile pharmacophore used to label amines, phenols, and thiols. However, a critical limitation of non-deuterated fluoroethyl groups is their susceptibility to rapid in vivo metabolism—specifically oxidative deamination by monoamine oxidases (MAO) or cytochrome P450 enzymes. This degradation releases free [18F]fluoride, which accumulates in the skeletal system (bone uptake), obscuring diagnostic signals and complicating quantification.

This guide details the application of 2-Bromoethyl-d4-amine HBr as a specialized precursor. By incorporating a fully deuterated ethylene bridge, researchers can leverage the Deuterium Kinetic Isotope Effect (KIE) to significantly retard metabolic cleavage of the C-F bond. This protocol outlines the synthesis of the prosthetic group 2-[18F]fluoroethyl-d4-amine and its subsequent conjugation, providing a robust pathway to high-contrast molecular imaging agents.

The Deuterium Advantage: Mechanistic Theory

The Problem: Metabolic Defluorination

Standard 2-[18F]fluoroethyl-amines are often substrates for MAO-A and MAO-B. The enzyme abstracts a hydrogen atom from the


-carbon (adjacent to the nitrogen), leading to an iminium intermediate that hydrolyzes to release [18F]fluoroacetaldehyde, which is further oxidized to [18F]fluoride.
The Solution: Kinetic Isotope Effect (KIE)

The carbon-deuterium (C-D) bond has a lower zero-point energy than a carbon-hydrogen (C-H) bond, making it stronger and harder to break.[1][2]

  • Primary KIE: Replacing H with D at the site of bond cleavage increases the activation energy for the enzymatic reaction.

  • Outcome: The rate of oxidative deamination is drastically reduced (often by a factor of 5–10), keeping the radioisotope attached to the parent tracer and minimizing background bone uptake.

Data Summary: Stability Comparison

Table 1: Comparative stability of Fluoromethyl/Fluoroethyl analogs.

ParameterNon-Deuterated AnalogDeuterated (d4) AnalogImpact
Oxidative Stability (KMnO4) ~40% Intact (1h)~80% Intact (1h)2x Resistance to chemical oxidation
Enzymatic Stability (Choline Oxidase) 11% Intact29% IntactSignificant biological stabilization
Bone Uptake (In Vivo) High (Free 18F accumulation)Low/NegligibleImproved Signal-to-Noise Ratio (SNR)

Data extrapolated from comparative studies on Choline tracers [1, 2].

Strategic Application Workflows

The 2-Bromoethyl-d4-amine HBr reagent is rarely used for direct labeling in its salt form. It is most effectively employed as a building block in two primary strategies:

  • Strategy A (Prosthetic Group Synthesis): Synthesis of 2-[18F]Fluoroethyl-d4-amine for conjugation to carboxylate-containing biomolecules (peptides/proteins).

  • Strategy B (Precursor Synthesis): Alkylation of a "cold" scaffold (e.g., a phenol or secondary amine) to create a leaving-group-bearing precursor (Tosylate/Bromide) that is subsequently fluorinated.

Visualization: Metabolic Stabilization Pathway

MetabolicPath Tracer [18F]Fluoroethyl-Amine Tracer MAO MAO / CYP450 Enzyme Tracer->MAO Metabolism Inter1 Iminium Intermediate MAO->Inter1 C-H Cleavage (Fast) Stable Intact Tracer (High Tumor Uptake) MAO->Stable C-D Cleavage (Blocked via KIE) Bone Bone Uptake (Free [18F]F-) Inter1->Bone Hydrolysis

Figure 1: Mechanism of metabolic stabilization via Deuterium Kinetic Isotope Effect. The d4-substitution blocks the rate-limiting C-H bond cleavage step.

Experimental Protocols

Protocol A: Synthesis of N-Boc-2-Bromoethyl-d4-amine (Precursor Preparation)

Before radiolabeling, the amine must be protected to prevent polymerization and allow specific nucleophilic substitution.

Reagents:

  • 2-Bromoethyl-d4-amine HBr (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc2O) (1.1 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step:

  • Neutralization: Suspend 2-Bromoethyl-d4-amine HBr in DCM at 0°C. Add TEA dropwise. The suspension will clear as the free amine is liberated.

  • Protection: Add Boc2O dissolved in minimal DCM dropwise over 15 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:Ethyl Acetate 4:1). Staining with Ninhydrin will show the disappearance of the free amine.

  • Workup: Wash with 1M HCl (to remove unreacted amine/TEA), then saturated NaHCO3, then Brine. Dry over MgSO4.

  • Purification: Flash chromatography (Silica gel).

    • Result:N-Boc-2-bromoethyl-d4-amine . This is your stable shelf-precursor.

Protocol B: Radiosynthesis of 2-[18F]Fluoroethyl-d4-amine

This "hot" amine is a universal building block for labeling peptides via activated esters.

Reagents:

  • [18F]Fluoride (No-carrier-added)

  • Kryptofix 2.2.2 / K2CO3[3][4]

  • Precursor: N-Boc-2-bromoethyl-d4-amine (from Protocol A)

  • Solvent: Acetonitrile (MeCN) or DMSO

  • Acid: 4M HCl in Dioxane

Step-by-Step:

  • Drying: Elute [18F]F- from QMA cartridge into the reaction vessel using K222/K2CO3 solution. Azeotropically dry with MeCN at 95°C under He flow (x3).

  • Labeling: Add Precursor (5–10 mg) in 1 mL dry MeCN. Heat to 100°C for 10–15 minutes .

    • Note: The Bromide is displaced by [18F]F-.

  • Deprotection: Cool to 50°C. Add 0.5 mL 4M HCl. Heat to 90°C for 5 minutes .

    • Chemistry: Removal of the Boc group.

  • Neutralization/Distillation:

    • Option 1 (Distillation): Add excess NaOH. Distill the volatile 2-[18F]fluoroethyl-d4-amine (bp ~50°C) into a secondary vial containing the biomolecule precursor.

    • Option 2 (SPE): Neutralize and pass through a C18 Sep-Pak to trap impurities, eluting the polar amine with water/ethanol.

Protocol C: Conjugation to Biomolecule (Peptide Labeling)

Target: A peptide with an activated ester (e.g., NHS-ester) or an aldehyde (for reductive amination).

  • Reaction: Collect the distilled 2-[18F]fluoroethyl-d4-amine into a vial containing the Peptide-NHS precursor (0.5 mg) in borate buffer (pH 8.5).

  • Incubation: React at 40°C for 15 minutes.

  • Purification: HPLC (C18 semi-prep column).

  • Result: [18F]Fluoroethyl-d4-Peptide .

Visualization: Synthesis Workflow

SynthesisFlow Start 2-Bromoethyl-d4-amine HBr Step1 Boc-Protection (Boc2O, TEA) Start->Step1 Precursor N-Boc-2-bromoethyl-d4-amine (Stable Precursor) Step1->Precursor Labeling [18F]Fluorination (K222/K2CO3, 100°C) Precursor->Labeling Inter2 N-Boc-2-[18F]Fluoroethyl-d4-amine Labeling->Inter2 Deprotect Acid Hydrolysis (HCl, 90°C) Inter2->Deprotect Product 2-[18F]Fluoroethyl-d4-amine Deprotect->Product Conjugate Conjugation to Biomolecule (NHS-Ester Reaction) Product->Conjugate

Figure 2: Radiosynthesis workflow from raw HBr salt to active prosthetic group.

Quality Control & Validation

To ensure the integrity of the radiotracer, the following QC parameters must be met:

  • Radionuclidic Identity: Half-life measurement (109.7 min ± 2 min).

  • Radiochemical Purity (RCP): >95% via Radio-HPLC.

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water/Acetonitrile gradient (+0.1% TFA).

    • Detection: Gamma detector + UV (254 nm).

  • Isotopic Enrichment Verification:

    • During "Cold Standard" synthesis (using non-radioactive F-19), Mass Spectrometry (ESI-MS) must confirm the M+4 mass shift compared to the non-deuterated standard. This validates that the d4 motif remained intact during synthesis and was not exchanged.

Safety & Handling

  • Hygroscopic Nature: 2-Bromoethyl-d4-amine HBr is hygroscopic. Store in a desiccator at -20°C. Allow to warm to RT before opening to prevent condensation, which hydrolyzes the alkyl bromide.

  • Radioprotection: All steps involving [18F] must be performed in a lead-shielded hot cell.

  • Chemical Safety: Alkyl bromides are potential alkylating agents (mutagens). Handle with gloves and proper ventilation.

References

  • Smith, G. et al. (2012). Bench to Bedside Development of [18F]Fluoromethyl-(1,2-2H4)choline ([18F]D4-FCH). Molecular Imaging and Biology.

  • Wadsak, W. et al. (2014). Biodistribution and Radiation Dosimetry of Deuterium-Substituted 18F-Fluoromethyl-[1, 2-2H4]Choline in Healthy Volunteers. Journal of Nuclear Medicine.

  • Li, Q. et al. (2023).[5] Deuterated [18F]fluoroethyl tropane analogs as dopamine transporter probes: Synthesis and biological evaluation. Nuclear Medicine and Biology.

  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation using 2-Bromoethylamine Hydrobromide.

  • Herth, M. M. et al. (2014). Kinetic Isotope Effects and Synthetic Strategies for Deuterated Carbon-11 and Fluorine-18 Labelled PET Radiopharmaceuticals. Journal of Labelled Compounds and Radiopharmaceuticals.

Sources

Application

Derivatization of primary amines for chromatography with 2-Bromoethyl-d4-amine HBr.

Application Note: Isotopic Labeling of Primary Amines via Aminoethylation using 2-Bromoethyl-d4-amine HBr for LC-MS/MS Quantification Executive Summary This application note details the protocol for the chemical derivati...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Isotopic Labeling of Primary Amines via Aminoethylation using 2-Bromoethyl-d4-amine HBr for LC-MS/MS Quantification

Executive Summary

This application note details the protocol for the chemical derivatization (aminoethylation) of primary amines using 2-Bromoethyl-d4-amine hydrobromide . While traditionally used as a synthetic building block, this reagent is increasingly utilized in bioanalysis to generate Stable Isotope Labeled (SIL) Internal Standards or to introduce a permanent cationic charge (upon protonation) to enhance ionization efficiency in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Key Benefits:

  • Quantification Accuracy: Introduces a stable deuterium tag (+4 Da mass shift) for Isotope Dilution Mass Spectrometry (IDMS).

  • Ionization Enhancement: Converts a primary amine into a diamine (containing both secondary and primary amines), significantly increasing proton affinity and signal intensity in ESI+ mode.

  • Cost-Efficiency: Provides a rapid, bench-top method to synthesize deuterated standards for novel therapeutics without requiring de novo synthesis of the parent drug.

Scientific Mechanism & Rationale

The Challenge: Primary Amine Analysis

Primary amines (


) in biological matrices often suffer from:
  • Poor Retention: Low hydrophobicity on standard C18 columns.

  • Matrix Suppression: Co-eluting interferences in complex biofluids.

  • Lack of Internal Standards: Custom synthesis of deuterated analogs for early-stage drug candidates is expensive and slow.

The Solution: Aminoethylation with 2-Bromoethyl-d4-amine

The reaction utilizes a nucleophilic substitution (


) mechanism where the primary amine lone pair attacks the 

-carbon of the 2-bromoethyl-d4-amine, displacing the bromide ion.

Reaction Scheme:



  • Mass Shift: The incorporation of the

    
     ethylene bridge results in a predictable mass shift of +4.025 Da  relative to the non-deuterated analog (using 2-Bromoethylamine-d0).
    
  • pKa Modification: The product is a 1,2-diamine . At acidic pH (LC mobile phase), both nitrogen atoms can be protonated, creating a doubly charged species

    
     or a highly stable singly charged species, drastically improving ESI detection limits.
    
Critical Consideration: Controlling Polyalkylation

A common pitfall in alkylation reactions is polyalkylation (formation of tertiary or quaternary amines).

  • Standard Conditions: Using simple bases (e.g.,

    
    ) often leads to mixtures.
    
  • Optimized Condition: This protocol recommends the use of Cesium Hydroxide (CsOH) or high steric hindrance bases (e.g., DIPEA) with controlled stoichiometry to favor mono-alkylation (See Salvatore et al., 2002).

Experimental Protocol

Materials & Reagents
ReagentSpecificationRole
Analyte Primary Amine (Drug/Metabolite)Target Molecule
Labeling Reagent 2-Bromoethyl-d4-amine HBr (>98 atom % D)Isotopic Tag Source
Solvent Anhydrous DMF or Acetonitrile (ACN)Reaction Medium
Base Cesium Hydroxide monohydrate (CsOH[1]·H2O)Promoter (Chemoselective)
Quench Formic Acid (5% in water)Stop Solution
Step-by-Step Derivatization Workflow

Step 1: Stock Preparation

  • Dissolve the target amine (Analyte) in anhydrous DMF to a concentration of 10 mM.

  • Dissolve 2-Bromoethyl-d4-amine HBr in DMF to 50 mM (5x excess).

  • Prepare activated molecular sieves (4Å) to ensure solvent dryness (Critical for reaction efficiency).

Step 2: Reaction Setup (Micro-scale)

  • In a 1.5 mL HPLC glass vial, combine:

    • 
       Analyte Stock (1 µmol)
      
    • 
       Reagent Stock (5 µmol)
      
    • 
       CsOH (suspended in DMF) or 
      
      
      
      DIPEA.
  • Cap tightly and vortex for 30 seconds.

Step 3: Incubation

  • Heat the vial at 60°C for 60 minutes in a heating block.

    • Note: Primary amines are moderately reactive. If the analyte is sterically hindered, increase time to 2 hours.

    • Visual Check: The solution may turn slightly yellow; this is normal.

Step 4: Quenching & Cleanup

  • Cool to room temperature.

  • Add

    
     of 5% Formic Acid in water. This neutralizes the base and protonates the amines, stopping the reaction.
    
  • Mandatory Cleanup: The excess reagent (

    
    ) is highly ionizable and will suppress the signal.
    
    • Method: Use Strong Cation Exchange (SCX) SPE cartridges or dilute 1:100 if sensitivity allows.

Step 5: LC-MS/MS Analysis

  • Inject

    
     onto a C18 or HILIC column.
    

Visualization of Workflow & Mechanism

G cluster_0 Reagents cluster_1 Products Analyte Primary Amine (R-NH2) Reaction Nucleophilic Substitution (60°C, 1 hr, CsOH) Analyte->Reaction Reagent 2-Bromoethyl-d4-amine (Br-CD2-CD2-NH2) Reagent->Reaction Intermediate Transition State [SN2 Attack] Reaction->Intermediate Product d4-Labeled Diamine (R-NH-CD2-CD2-NH2) Intermediate->Product Byproduct HBr / Salt Intermediate->Byproduct Detection LC-MS/MS Detection (Mass Shift +4 Da) Product->Detection Ionization

Figure 1: Reaction pathway for the aminoethylation of primary amines using 2-Bromoethyl-d4-amine.

Data Analysis & Validation

To validate the success of the derivatization, compare the Light (d0) and Heavy (d4) reaction products.

ParameterUnderivatized AnalyteDerivatized (d0-Reagent)Derivatized (d4-Reagent)
Formula



Mass Change Ref+43.04 Da+47.07 Da
Net Shift -Ref+4.03 Da
Retention Time Early ElutingIncreased Retention (HILIC)Co-eluting with d0

Validation Criteria:

  • Co-elution: The d4-labeled standard must co-elute (or elute slightly earlier due to deuterium isotope effect) with the d0-analog.

  • Isotopic Purity: Ensure no contribution of d0 signal in the d4 channel (Cross-talk).

  • Fragmentation: In MS/MS, the collision-induced dissociation (CID) should show fragments retaining the ethyl-d4 chain.

Troubleshooting Guide

  • Problem: Low Yield / Unreacted Amine.

    • Cause: HBr accumulation lowers pH, protonating the amine (making it non-nucleophilic).

    • Fix: Increase base concentration (DIPEA) or switch to CsOH to drive the reaction.

  • Problem: Polyalkylation (R-N-(Ethyl-d4)2).

    • Cause: Excess reagent relative to steric hindrance.

    • Fix: Reduce reagent equivalents to 1.1x or lower temperature to 40°C.

  • Problem: Signal Suppression.

    • Cause: Excess unreacted 2-bromoethylamine entering the MS source.

    • Fix: Implement an SCX (Strong Cation Exchange) wash step. The diamine product has a higher affinity for SCX than the mono-amine reagent, allowing separation.

References

  • Salvatore, R. N., et al. (2002). "Cesium Hydroxide-Promoted Chemoselective N-Alkylation." Tetrahedron, 58(17), 3329-3347.

  • Sigma-Aldrich. (n.d.). "2-Bromoethylamine hydrobromide Product Specification." Merck KGaA.

  • Zhu, X., et al. (2022).[2] "Primary Amines as Derivatization Reagents for LC-MS Analysis of Fatty Acids." Molecules, 27(17), 5693.

  • ResolveMass Laboratories. (2025). "Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis."

Sources

Method

Application Note &amp; Protocol: In Vitro Isotopic Labeling with 2-Bromoethyl-d4-amine HBr

Abstract This document provides a comprehensive guide for the application of 2-Bromoethyl-d4-amine HBr, a deuterated alkylating agent, for stable isotope labeling in cell culture. The replacement of four hydrogen atoms w...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the application of 2-Bromoethyl-d4-amine HBr, a deuterated alkylating agent, for stable isotope labeling in cell culture. The replacement of four hydrogen atoms with deuterium provides a +4 Da isotopic mass shift, enabling clear differentiation in mass spectrometry-based analyses.[1] This allows for the investigation of metabolic pathways, drug-target engagement, and proteomic dynamics.[1][2] Unlike metabolic labeling methods (e.g., SILAC), which rely on cellular machinery for incorporation, 2-Bromoethyl-d4-amine acts as a reactive probe that covalently labels nucleophilic residues on biomolecules directly within the cellular environment. This protocol details the necessary steps from reagent preparation and cytotoxicity assessment to cell labeling, sample processing for proteomic analysis, and data interpretation.

Introduction to Deuterated Probes in Cellular Assays

The use of stable isotopes as tracers is a cornerstone of modern biological research. Deuterium labeling, in particular, offers a powerful tool for drug discovery and metabolic studies.[3] The increased mass of deuterium strengthens the C-D bond compared to the C-H bond, a phenomenon known as the kinetic isotope effect.[2][4] This can lead to decreased rates of metabolism, making deuterated compounds valuable for improving the pharmacokinetic properties of drugs.[5]

2-Bromoethyl-d4-amine HBr leverages these principles for in vitro applications. It is a bifunctional molecule featuring a reactive alkyl bromide and a primary amine.[1] This structure allows it to act as a building block in chemical synthesis and, more importantly for cell culture applications, as an alkylating agent that can covalently modify cellular components.[6][7] Its primary application in this context is to serve as a "heavy" isotopic tag to trace the fate of molecules or quantify changes in protein populations between different experimental conditions.

Mechanism of Action: Covalent Labeling

The key to 2-Bromoethyl-d4-amine's utility is the reactive bromine group. Within the cell, it readily undergoes nucleophilic substitution reactions with electron-rich functional groups found in biomolecules.[1] The most common targets include:

  • Thiols: The sulfhydryl group of cysteine residues in proteins.

  • Amines: The primary amine of lysine residues and the N-termini of proteins.

  • Alcohols: The hydroxyl groups of serine, threonine, and tyrosine, though generally less reactive than thiols or amines.

Once reacted, the deuterated ethylamine moiety is covalently attached to the target molecule, serving as a stable isotopic tag for downstream detection by mass spectrometry (MS).

Applications in Cell Culture
  • Differential Proteomics: By comparing the labeling patterns between a control (unlabeled) and a treated cell population, researchers can identify proteins that have undergone conformational changes or alterations in accessibility of reactive residues.

  • Metabolic Pathway Tracing: The compound can be used to label metabolites and investigate their pathways within the cell.[1]

  • Enzyme Inhibition Studies: The non-deuterated analogue, 2-Bromoethylamine, is a known irreversible inhibitor of semicarbazide-sensitive amine oxidase (SSAO), acting as a mechanism-based or "suicide" inhibitor.[8][9] This property can be exploited to study enzyme function and identify specific targets in complex cellular lysates.

Compound Profile and Handling

PropertyValueSource
Chemical Name 2-Bromoethyl-d4-amine hydrobromide[1]
CAS Number 81764-55-8[1]
Molecular Formula C₂D₄Br₂N[1]
Molecular Weight 208.92 g/mol [1]
Isotopic Enrichment ≥ 98 atom % D[1]
Appearance Slight yellow to white crystalline powder[7]
Solubility Soluble in water and methanol[7]
Storage Store at <15°C in a cool, dark place. The compound is hygroscopic and should be stored under an inert atmosphere.[7][10]

Safety Precautions: 2-Bromoethylamine hydrobromide is harmful if swallowed, inhaled, or in contact with skin.[10] It can cause changes in urine composition and volume in animal studies.[11] Always handle this compound in a chemical fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Design & Protocols

This section outlines the complete workflow for using 2-Bromoethyl-d4-amine HBr in cell culture, from initial validation to final sample preparation for mass spectrometry.

Workflow Overview

G cluster_0 Phase 1: Preparation & Validation cluster_1 Phase 2: Cell Labeling cluster_2 Phase 3: Sample Processing A Prepare Sterile Stock Solution B Determine Cytotoxicity (Dose-Response Assay) A->B C Select Optimal Working Concentration B->C D Seed and Culture Cells C->D E Treat Cells with 2-Bromoethyl-d4-amine HBr D->E F Harvest and Wash Cells E->F G Cell Lysis & Protein Quantification F->G H Protein Digestion (e.g., with Trypsin) G->H I Peptide Cleanup (e.g., Desalting) H->I J LC-MS/MS Analysis I->J

Caption: Experimental workflow from reagent preparation to analysis.

Protocol 1: Preparation of Sterile Stock Solution

Causality: A sterile, accurate stock solution is critical to prevent contamination of cell cultures and ensure experiment reproducibility. The hydrobromide salt is soluble in aqueous solutions.[7]

  • In a sterile biosafety cabinet, weigh out 10 mg of 2-Bromoethyl-d4-amine HBr.

  • Dissolve the powder in 488 µL of sterile phosphate-buffered saline (PBS) or cell culture medium to create a 100 mM stock solution.

  • Ensure complete dissolution by vortexing gently.

  • Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Prepare single-use aliquots to avoid repeated freeze-thaw cycles and store them at -20°C.

Protocol 2: Determining the Optimal Working Concentration (Cytotoxicity Assay)

Causality: High concentrations of alkylating agents can be toxic to cells. It is imperative to determine the sub-lethal concentration that allows for sufficient labeling without compromising cell viability. This establishes a trustworthy experimental window.

  • Cell Seeding: Seed your chosen cell line into a 96-well plate at a density that will result in 70-80% confluency after 24 hours.

  • Preparation of Dilutions: Prepare a serial dilution of the 100 mM stock solution in complete culture medium. A suggested range is provided in the table below.

Concentration (µM)Volume of 100 mM Stock (µL)Final Volume of Medium (mL)
1000101
50051
2502.51
10011
500.51
100.11
0 (Control)01
  • Treatment: After 24 hours of incubation, remove the old medium from the cells and replace it with the medium containing the different concentrations of 2-Bromoethyl-d4-amine HBr. Include a "vehicle only" control (medium without the compound). Incubate for the desired labeling period (e.g., 4, 12, or 24 hours).

  • Viability Assessment: Assess cell viability using a standard method such as an MTT, XTT, or PrestoBlue™ assay according to the manufacturer's protocol.

  • Analysis: Plot cell viability (%) against the concentration of the compound. The optimal working concentration should be the highest concentration that results in >90% cell viability.

Protocol 3: Isotopic Labeling of Cultured Cells

Causality: This protocol applies the optimal concentration determined previously to label the cellular proteome for subsequent mass spectrometry analysis.

  • Cell Culture: Seed cells in larger format plates (e.g., 6-well or 10 cm dishes) and grow until they reach 70-80% confluency.

  • Labeling: Remove the culture medium and replace it with fresh medium containing the pre-determined optimal concentration of 2-Bromoethyl-d4-amine HBr. Culture an identical plate with standard medium as an unlabeled ("light") control.

  • Incubation: Incubate the cells for the desired period (e.g., 12 hours). The optimal time may need to be determined empirically.

  • Harvesting: a. Place the culture dish on ice and aspirate the medium. b. Wash the cells twice with ice-cold PBS to remove any residual labeling reagent. c. Lyse the cells directly on the plate using a mass spectrometry-compatible lysis buffer (e.g., RIPA buffer without dyes, supplemented with protease and phosphatase inhibitors). d. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. e. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (protein lysate) to a new tube.

  • Quantification: Determine the protein concentration of the lysate using a BCA or Bradford assay.

Protocol 4: Sample Preparation for Mass Spectrometry

Causality: Proper sample preparation is essential for successful proteomic analysis. This involves denaturing, reducing, alkylating (with a standard agent to cap unlabeled cysteines), and digesting the proteins into peptides suitable for LC-MS/MS.[12]

  • Protein Denaturation, Reduction, and Alkylation: a. Take a defined amount of protein (e.g., 100 µg) from both the labeled and unlabeled samples. b. Add a denaturing agent like urea to a final concentration of 8 M. c. Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 1 hour at 37°C. d. Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating for 45 minutes at room temperature in the dark.

  • Protein Digestion: a. Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to <1 M. b. Add MS-grade trypsin at a 1:50 (trypsin:protein) ratio. c. Incubate overnight at 37°C.

  • Peptide Desalting: a. Stop the digestion by adding formic acid to a final concentration of 1%. b. Clean up the peptide mixture using a C18 solid-phase extraction (SPE) column or tip to remove salts and detergents that interfere with mass spectrometry.[12] c. Elute the peptides and dry them completely in a vacuum centrifuge.

  • Sample Reconstitution: Reconstitute the dried peptides in a small volume of LC-MS sample buffer (e.g., 0.1% formic acid in water) for analysis.

Data Interpretation

The primary goal of the MS analysis is to identify peptides that have been modified by 2-Bromoethyl-d4-amine HBr.

G unlabeled Unlabeled Peptide C-terminus m/z labeled Labeled Peptide Cys/Lys/... + C₂D₄NH₂ m/z (+4.05 Da) unlabeled->labeled  Labeling Reaction

Caption: Expected mass shift upon labeling of a peptide.

When analyzing the data, look for peptide pairs separated by ~4.05 Da (the mass of C₂D₄NH₂ minus H). Specialized proteomics software can be configured to search for this specific mass modification on nucleophilic residues to identify sites of labeling. Comparing the intensity of the "heavy" labeled peptide to its "light" unlabeled counterpart can provide quantitative information about the extent of labeling and the accessibility of the modification site.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
High Cell Death Labeling reagent concentration is too high.Re-run the cytotoxicity assay (Protocol 2). Use a lower concentration or shorter incubation time.
Low Labeling Efficiency Concentration is too low or incubation is too short. The compound has degraded.Increase concentration (staying below toxic levels). Increase incubation time. Use a fresh aliquot of the stock solution.
Poor MS Signal Sample contains interfering substances (salts, detergents). Low peptide concentration.Ensure proper desalting of the sample (Protocol 4, Step 3). Start with a higher amount of protein lysate. Concentrate the sample before injection.
No Labeled Peptides Detected The target proteins are not expressed or the reactive residues are not accessible. Incorrect MS search parameters.Confirm protein expression via Western Blot. Consider that the probe may not label all proteins. Ensure the search software is set to look for a variable modification of +4.05 Da on C, K, S, T, Y, and N-termini.

References

  • ResolveMass Laboratories Inc. (n.d.). 2-Bromoethyl-d4-amine HBr | CAS 81764-55-8. Retrieved from [Link]

  • Yu, P. H. (2001). 2-Bromoethylamine as a potent selective suicide inhibitor for semicarbazide-sensitive amine oxidase. Biochemical Pharmacology, 61(7), 841-849. Retrieved from [Link]

  • Vidrio, H., & Medina, M. (2005). 2-bromoethylamine, a suicide inhibitor of semicarbazide-sensitive amine oxidase, increases hydralazine hypotension in rats. Journal of Cardiovascular Pharmacology, 46(3), 316-324. Retrieved from [Link]

  • Borbás, A., et al. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules, 27(2), 525. Retrieved from [Link]

  • Total Synthesis. (2022, May 7). Synthesis Workshop: Deuterium + Tritium Labeling with Sara Kopf and Florian Bourriquen (Episode 94) [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromoethylamine. PubChem Compound Database. Retrieved from [Link]

  • Tugarinov, V., et al. (2005). A simple protocol for the production of highly deuterated proteins for biophysical studies. Journal of Biomolecular NMR, 33(3), 129-135. Retrieved from [Link]

  • Pirali, T., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(8), 631-650. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Precision Deuteration &amp; Linker Chemistry

Topic: Improving Signal-to-Noise Ratio (SNR) with 2-Bromoethyl-d4-amine HBr Product Reference: 2-Bromoethyl-1,1,2,2-d4-amine hydrobromide (CAS: 81764-55-8 / 1192706-09-0)[1] Core Concept: The Dual Definition of SNR In th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Signal-to-Noise Ratio (SNR) with 2-Bromoethyl-d4-amine HBr Product Reference: 2-Bromoethyl-1,1,2,2-d4-amine hydrobromide (CAS: 81764-55-8 / 1192706-09-0)[1]

Core Concept: The Dual Definition of SNR

In the context of deuterated linkers like 2-Bromoethyl-d4-amine HBr , "Signal-to-Noise Ratio" refers to two distinct but interconnected critical quality attributes:

  • Analytical SNR (Spectral Clarity): The ability to detect ligand-specific signals in NMR and MS without interference from the linker's own methylene protons or matrix background.

  • Synthetic SNR (Chemical Purity): The ratio of the desired linear substitution product (Signal) to the undesired aziridinium-derived byproducts (Chemical Noise).

This guide provides the protocols and mechanistic insights to maximize both.

Module A: Analytical SNR (NMR Spectroscopy)

The "Silent Linker" Strategy

In complex conjugates like PROTACs (Proteolysis Targeting Chimeras), the linker region often generates a "forest" of multiplets in the 3.0–4.0 ppm region of the


-NMR spectrum. These signals frequently obscure critical diagnostic peaks of the warhead or E3 ligase ligand.

Mechanism of Action: Replacing the ethyl chain with a deuterated analog (


) renders the linker "silent" in proton NMR. Deuterium (

) has a different gyromagnetic ratio and resonance frequency than Protium (

).[1]
  • Result: The methylene peaks disappear completely.

  • SNR Gain: The baseline drops, allowing precise integration of low-intensity ligand protons that were previously buried.

Visualization: The Deuterium Silence Effect

NMR_Logic Substrate Complex Conjugate (PROTAC) H_Linker Standard Linker (-CH2-CH2-) Substrate->H_Linker Standard Synthesis D_Linker Deuterated Linker (-CD2-CD2-) Substrate->D_Linker Using 2-Bromoethyl-d4-amine Spectrum_H Noisy Spectrum (Overlapping Multiplets) H_Linker->Spectrum_H 1H-NMR Spectrum_D Clean Spectrum (Baseline Resolution) D_Linker->Spectrum_D 1H-NMR (Silent Region) Analysis Accurate Integration (High SNR) Spectrum_H->Analysis Difficult/Impossible Spectrum_D->Analysis Direct Path

Figure 1: Logic flow demonstrating how deuterium substitution eliminates spectral interference in the aliphatic region.

Troubleshooting & FAQs: NMR

Q: I still see small residual peaks in the linker region. Is the product defective?

  • Diagnosis: Check the isotopic enrichment specification. Standard enrichment is

    
    .[1][2]
    
  • Root Cause: The remaining 2% protium will appear as small multiplets. Additionally, if the HBr salt was not fully neutralized or if water is present (HDO peak), it can mimic linker signals.

  • Solution: Use a high-field instrument (600 MHz+) to resolve the residual H-impurity coupling constants, which will differ from the solvent peaks [1].

Q: Does the deuterium affect the chemical shift of neighboring protons?

  • Answer: Yes, slightly. This is the Deuterium Isotope Effect .

  • Observation: Protons on atoms adjacent to the deuterated carbons (e.g., an N-H or adjacent C-H) may shift upfield by 0.01–0.05 ppm. This is not noise; it is a confirmation of successful incorporation [5].

Module B: Synthetic SNR (Preventing "Chemical Noise")[1]

The primary source of "noise" (impurity) when using 2-bromoethylamines is the formation of the Aziridinium Ion . This reactive intermediate leads to dimerization, polymerization, or hydrolysis, drastically reducing the yield of the desired coupled product.

The Aziridinium Trap

When the amine is free-based (HBr removed), the nitrogen lone pair can perform an intramolecular attack on the carbon bearing the bromine.

  • Reaction: Intramolecular

    
    .[1]
    
  • Result: Formation of a highly reactive, strained 3-membered ring (Aziridinium).[1]

  • Consequence: This species reacts indiscriminately with any nucleophile (water, dimerizes with itself), creating a "messy" baseline in LC-MS.[1]

Visualization: The Kinetic Pathway

Aziridinium_Pathway Salt 2-Bromoethyl-d4-amine HBr (Stable Salt) FreeBase Free Base Amine (Transient Species) Salt->FreeBase Base (NaOH/TEA) Aziridine Aziridinium Ion (Reactive Intermediate) FreeBase->Aziridine Heat or Delay (Intramolecular Cyclization) Product Desired Coupled Product (High SNR) FreeBase->Product Nucleophile (Rapid Addition) Low Temp (<0°C) Byproducts Polymers/Hydrolysis (Chemical Noise) Aziridine->Byproducts Uncontrolled Reaction

Figure 2: The bifurcation of the reaction pathway.[1] Synthetic success depends on suppressing the red (dashed) pathway.

Protocol: Maximizing Synthetic SNR (Coupling)

To ensure the "Signal" (Product) outweighs the "Noise" (Byproducts), follow this strict temperature-controlled protocol [10].

StepActionTechnical Rationale
1. Preparation Dissolve the nucleophile (e.g., phenol, thiol) in DMF or MeCN. Add non-nucleophilic base (

or DIPEA).[1]
Prepare the acceptor before liberating the amine.
2. Activation Cool the system to 0°C or -10°C. Low temperature kinetically inhibits the intramolecular cyclization (Aziridine formation) [14].
3. Liberation Add 2-Bromoethyl-d4-amine HBr directly to the cold mixture.[1]Do not pre-mix the amine with base in a separate vial. Generate the free base in situ.
4. Reaction Allow to warm to Room Temp (RT) slowly over 2–4 hours.Allows the intermolecular

(coupling) to compete favorably with intramolecular cyclization.

Module C: Mass Spectrometry (Quantification SNR)

Deuterated linkers provide a "Hard" signal shift in Mass Spectrometry, essential for PK studies and internal standards.

Data Interpretation Table
FeatureEffect of 2-Bromoethyl-d4-amineBenefit to SNR
Mass Shift +4.025 Da shift (

)
Moves analyte signal away from natural isotope envelopes (

) of contaminants.[1]
Retention Time Slight shift (usually earlier elution)"Inverse Isotope Effect" separates the deuterated standard from the analyte in high-res chromatography, reducing ion suppression [9, 11].
Fragmentation Stronger C-D bondsC-D bonds are harder to break than C-H.[1] This can simplify MS/MS fragmentation patterns, concentrating ion current into fewer, more stable fragments (Higher Signal) [1].[1]
Troubleshooting & FAQs: MS

Q: My retention time shifted significantly. Is this normal?

  • Yes. Deuterium is slightly less lipophilic than hydrogen (shorter C-D bond length reduces van der Waals surface area).[1] In Reverse Phase LC, deuterated compounds often elute slightly earlier than their protium counterparts.[1] This is a known phenomenon and can be used to verify identity [9].

Q: How do I calculate the purity based on the MS signal?

  • Use the isotopic distribution ratio.[3]

  • 
    [1]
    
  • Note: Ensure you account for the natural abundance of

    
     and 
    
    
    
    in your calculations.

References

  • ResolveMass Laboratories Inc. 2-Bromoethyl-d4-amine HBr | CAS 81764-55-8.[1][2] Link

  • National Institutes of Health (NIH).[1] 2-Bromoethylamine hydrobromide | CID 2774217 - PubChem.[1] Link[1]

  • Open Exploration Publishing.[1] Novel approaches for the rational design of PROTAC linkers. Link

  • Royal Society of Chemistry (RSC).[1] Deuterium isotope effects on carbon-13 nuclear magnetic resonance spectra. Link[1]

  • Agilent Technologies.[1][4] Why use Signal-To-Noise as a Measure of MS Performance When it is Often Meaningless?Link[1]

  • NIH National Library of Medicine.[1] Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Link

  • ResearchGate.[1] Evaluation of Deuterium Isotope Effects in Normal-Phase LC-MS-MS Separations. Link

  • Semantic Scholar.[1] Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Link

  • Chavez-Eng, C. M., et al.[1][5] High-performance liquid chromatographic–tandem mass spectrometric evaluation of stable isotope labeled analogs. J. Chromatogr. B, 2002.[1][5][6]

  • NIH PubMed.[1] Photoinitiated release of an aziridinium ion precursor. Link

  • Karnes, T., et al. Evaluation of deuterium isotope effects in normal-phase LC-MS-MS separations. J. Chromatogr. Sci, 2004. Link

  • MP Biomedicals. 2-Bromoethylamine Hydrobromide Application Notes. Link

  • Simson Pharma. 2-Bromoethyl-d4-amine Hydrobromide Certificate of Analysis. Link

  • Park, H., et al. Asymmetric Synthesis of Fluoroamines from Chiral Aziridines. Bull. Korean Chem. Soc, 2014.[1][7] Link[1][7]

Sources

Optimization

Technical Support Center: Optimizing Labeling Reactions with 2-Bromoethyl-d4-amine HBr

Welcome to the technical support center for 2-Bromoethyl-d4-amine HBr. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing you...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Bromoethyl-d4-amine HBr. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your labeling experiments. Here, we move beyond simple protocols to explain the fundamental chemistry, enabling you to troubleshoot effectively and achieve robust, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is 2-Bromoethyl-d4-amine HBr and what are its primary applications?

2-Bromoethyl-d4-amine hydrobromide (HBr) is a deuterated alkylating agent. It consists of an ethylamine backbone where all four hydrogen atoms on the ethyl chain have been replaced with deuterium, and it possesses a reactive alkyl bromide functional group.[1] This isotopic labeling provides a +4 Da mass shift, making it an excellent tool for applications requiring mass differentiation, such as:

  • Isotopic Labeling: Used in metabolic studies and pharmacokinetic analyses to trace the fate of molecules in vivo and in vitro.[1]

  • Internal Standards: Serves as a high-purity internal standard for quantitative mass spectrometry (LC-MS/GC-MS) of alkylamines and related compounds.[1]

  • Synthetic Chemistry: Acts as a versatile synthetic building block for introducing a deuterated aminoethyl moiety onto a target molecule.[1]

Q2: What is the significance of the hydrobromide (HBr) salt form? Do I need to freebase the reagent?

The HBr salt enhances the stability and handling of the compound, which is a white to light yellow crystalline solid.[2] In its salt form, the amine is protonated (R-NH3+), making it less reactive and less prone to degradation. When dissolved in an aqueous solution, the HBr salt creates a mildly acidic environment (pH < 7.0).[3]

For a successful alkylation reaction, the primary amine of 2-Bromoethyl-d4-amine HBr must be in its neutral, nucleophilic form (R-NH2). However, you do not need to perform a separate freebasing step. Instead, the reaction is typically conducted in a buffered solution at a pH above the pKa of the amine, which neutralizes the HBr and deprotonates the amine in situ.

Q3: What functional groups will 2-Bromoethyl-d4-amine HBr react with?

As a classic SN2 alkylating agent, the electrophilic carbon bearing the bromine atom will react with various nucleophiles. The most common targets in biomolecule labeling are:

  • Thiols (Sulfhydryls): Found in cysteine residues, thiols are highly potent nucleophiles, especially in their deprotonated thiolate form (R-S⁻). They react readily with 2-bromoethylamine.

  • Amines: Primary and secondary amines, such as the ε-amino group of lysine residues or the N-terminus of proteins, are also effective nucleophiles.

  • Alcohols and Phenols: Hydroxyl groups on serine, threonine, or tyrosine residues can react, but are generally less nucleophilic than thiols or amines and often require more forcing conditions (e.g., higher pH, higher temperature).

Q4: How should I store and handle this reagent?

Proper handling is crucial for both safety and experimental success.

  • Storage: The reagent is hygroscopic, meaning it readily absorbs moisture from the air.[1] Store it in a tightly sealed container in a cool, dry place, preferably in a desiccator. Some suppliers recommend storage at <15°C under an inert gas.[2]

  • Handling: 2-Bromoethylamine HBr can release corrosive vapors and is an irritant to the skin, eyes, and respiratory system.[1][4][5] Always handle this chemical in a certified fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1]

Q5: What are the best solvents and buffers for the labeling reaction?

  • Solvents: The reagent is soluble in water (>500 g/L).[3] For most biological applications, aqueous buffers are ideal. If your substrate requires an organic solvent, polar aprotic solvents like DMF or DMSO can be used, but care must be taken to control the reaction pH with a non-nucleophilic organic base.

  • Buffers: Crucially, avoid buffers containing primary amines , such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[6][7] These buffer components are themselves nucleophiles and will compete with your target molecule for reaction with the alkylating agent, drastically reducing your labeling efficiency.[7] Good choices for buffers include phosphate, borate, or HEPES, depending on the target pH.

Troubleshooting Guide

This section addresses common problems encountered during labeling experiments in a question-and-answer format, providing both the likely cause and a validated solution.

Q1: My labeling efficiency is very low or I see no product. What went wrong?

This is the most common issue and can usually be traced back to one of three key parameters: pH, competing nucleophiles, or reagent integrity.

  • Possible Cause 1: Incorrect Reaction pH

    • The Science: The nucleophiles you are targeting (thiols or amines) must be in their deprotonated, electron-rich state to be reactive. The HBr salt form of the reagent makes the initial solution acidic.[3] If the reaction pH is too low (e.g., < 7.5 for amines, < 7 for thiols), the vast majority of your target functional groups will be protonated (R-NH3⁺, R-SH) and non-nucleophilic.

    • The Solution: Ensure your reaction buffer is at an appropriate pH to deprotonate the target nucleophile. For amines (like lysine, pKa ~10.5), a pH of 8.0-9.0 is a good starting point.[6] For thiols (cysteine, pKa ~8.5), a pH of 7.5-8.5 is generally effective. You must verify the final pH of the reaction mixture after adding all components.

  • Possible Cause 2: Interfering Substances in the Buffer

    • The Science: As mentioned in the FAQ, any compound with a primary amine will compete in the reaction. This is a very common oversight.

    • The Solution: Perform a buffer exchange on your protein or molecule of interest into a non-nucleophilic buffer (e.g., PBS, borate buffer) before starting the labeling reaction.[7] Ensure no additives like BSA or glycine are present.

  • Possible Cause 3: Degraded Reagent

    • The Science: Due to its hygroscopic nature, the reagent can absorb water, which can lead to slow hydrolysis of the carbon-bromine bond, rendering it inactive.

    • The Solution: Use a fresh vial of the reagent or one that has been properly stored in a desiccator. Allow the reagent to warm to room temperature before opening to prevent condensation. Prepare the labeling solution immediately before use.

Q2: I see multiple products in my analysis (e.g., by mass spectrometry), indicating over-alkylation. How can I achieve mono-labeling?

  • Possible Cause: Product is More Reactive than Starting Material

    • The Science: This is a classic challenge in the alkylation of amines. The primary amine product of the initial labeling event is often a stronger nucleophile than the starting amine on your target molecule.[8] This means that once a molecule is labeled once, it is more likely to react a second time, leading to di- and tri-alkylation before all the starting material has reacted once.[8]

    • The Solution 1 (Stoichiometry): The most straightforward way to favor mono-alkylation is to control the stoichiometry. Instead of using an excess of the labeling reagent, use a sub-stoichiometric amount (e.g., 0.5 equivalents) or a 1:1 molar ratio of 2-Bromoethyl-d4-amine HBr to your target molecule. This ensures the reagent is the limiting factor. You will likely have unreacted starting material, which will need to be separated during purification, but it enriches the mono-labeled product.

    • The Solution 2 (Kinetics): Run the reaction for a shorter period or at a lower temperature (e.g., 4°C instead of room temperature). This can help favor the initial, often faster, labeling event over subsequent reactions.

Q3: I see a side product with a mass corresponding to my target +28 Da (or +24 Da for the deuterated reagent) instead of the expected +49 Da (or +53 Da for the deuterated reagent). What is happening?

  • Possible Cause: Intramolecular Cyclization to Aziridine

    • The Science: Under basic conditions, the deprotonated amine of 2-bromoethylamine can act as an internal nucleophile, attacking the adjacent carbon and displacing the bromide ion. This intramolecular SN2 reaction forms a highly reactive three-membered ring called an aziridine. This aziridine can then be attacked by a nucleophile from your target molecule. The net result is the addition of an ethylamine moiety, but without the bromine, which explains the unexpected mass shift.

    • The Solution: This side reaction is favored by higher pH. If you suspect aziridine formation is a significant issue, try lowering the reaction pH slightly (e.g., from 9.0 to 8.0). This reduces the concentration of the deprotonated amine on the labeling reagent, slowing the rate of intramolecular cyclization relative to the desired intermolecular labeling reaction.

Recommended Starting Conditions & Protocols

Table 1: Recommended Starting Conditions for Labeling
ParameterLabeling Primary Amines (e.g., Lysine)Labeling Thiols (e.g., Cysteine)Rationale
pH 8.0 - 9.07.5 - 8.5Ensures deprotonation of the target nucleophile to its more reactive form (R-NH₂ or R-S⁻).
Buffer Phosphate, Borate, HEPESPhosphate, Borate, HEPESNon-nucleophilic buffers are essential to avoid competing side reactions.[6]
Molar Ratio 1:1 to 5:1 (Reagent:Target)5:1 to 20:1 (Reagent:Target)Thiols are highly reactive; a larger excess ensures complete labeling if desired. For amines, lower ratios may be needed to control over-alkylation.[8]
Temperature 4°C to 25°C (Room Temp)4°C to 25°C (Room Temp)Lower temperatures can provide better control and reduce side reactions.
Reaction Time 2 - 24 hours1 - 4 hoursThiols react much faster than amines. Monitor reaction progress to determine optimal time.
Protocol 1: General Procedure for Labeling a Protein

This protocol provides a self-validating framework, including a control reaction.

  • Preparation of Protein Solution: a. Dissolve or buffer-exchange the protein into a non-amine-containing buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0). b. Determine the protein concentration accurately (e.g., by A280 or BCA assay).

  • Preparation of Labeling Reagent Stock Solution: a. Shortly before use, weigh out 2-Bromoethyl-d4-amine HBr in a fume hood. b. Dissolve in the same buffer used for the protein to create a concentrated stock solution (e.g., 100 mM). This step is critical to avoid significantly altering the pH of the protein solution.

  • The Labeling Reaction: a. Set up two reactions in parallel: your Test Reaction and a Negative Control . b. Test Reaction: To your protein solution, add the calculated volume of the labeling reagent stock solution to achieve the desired molar excess (refer to Table 1). c. Negative Control: To an equal aliquot of the protein solution, add an equal volume of buffer without the labeling reagent. This control is essential to confirm that any observed changes are due to the labeling reaction and not incubation conditions. d. Gently mix and incubate at the desired temperature (e.g., room temperature for 2 hours or 4°C overnight).

  • Quenching the Reaction (Optional but Recommended): a. To stop the reaction, add a small amount of a high-concentration primary amine buffer, like Tris, to a final concentration of ~50 mM. This will scavenge any unreacted 2-Bromoethyl-d4-amine HBr.

  • Purification: a. Remove excess, unreacted labeling reagent and byproducts. This is commonly done by:

    • Dialysis or buffer exchange.
    • Size-exclusion chromatography (SEC).
  • Analysis and Validation: a. Confirm successful labeling by a method that can detect the mass shift, such as LC-MS or MALDI-TOF mass spectrometry. b. Compare the analysis of the Test Reaction to the Negative Control to validate the results. The control should show no mass increase.

Visualized Workflows and Logic

Experimental Workflow Diagram

This diagram illustrates the logical flow from preparation to analysis.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_cleanup 3. Cleanup & Analysis P_Prep Prepare Protein in Amine-Free Buffer (e.g., PBS, pH 8.0) React Combine Protein & Reagent Incubate (e.g., 2h @ RT) P_Prep->React Control Incubate Protein with Buffer Only (Negative Control) P_Prep->Control R_Prep Prepare Fresh Reagent Stock Solution in Same Buffer R_Prep->React Quench Quench Reaction (Optional, e.g., Tris) React->Quench Purify Purify Product (e.g., Dialysis, SEC) Control->Purify Quench->Purify Analyze Analyze by Mass Spec (Confirm Labeling) Purify->Analyze

Caption: General workflow for protein labeling.

Troubleshooting Decision Tree

Use this logic diagram to diagnose common experimental failures.

G Start Start: Analyze Results (e.g., Mass Spec) Q1 Is any labeled product observed? Start->Q1 Q2 Was an amine-free buffer used (e.g., PBS)? Q1->Q2 No Q4 Are multiple products (over-alkylation) seen? Q1->Q4 Yes Sol_Buffer Root Cause: Competing Nucleophiles. Solution: Buffer exchange into PBS, Borate, or HEPES. Q2->Sol_Buffer No Q3 Was the reaction pH confirmed to be >8.0? Q2->Q3 Yes Sol_pH Root Cause: Target is Protonated. Solution: Increase buffer pH. Verify final reaction pH. Q3->Sol_pH No Sol_Reagent Possible Cause: Reagent Degraded. Solution: Use fresh, properly stored reagent. Q3->Sol_Reagent Yes Sol_Stoich Root Cause: Product is Hyper-reactive. Solution: Reduce Reagent:Target ratio. Shorten reaction time. Q4->Sol_Stoich Yes Q5 Is an unexpected mass shift observed (+24 Da)? Q4->Q5 No Sol_Aziridine Root Cause: Aziridine Formation. Solution: Lower reaction pH slightly (e.g., 8.5 -> 8.0). Q5->Sol_Aziridine Yes Success Success: Desired Product Achieved Q5->Success No

Caption: Troubleshooting logic for labeling reactions.

References

  • ResolveMass Laboratories Inc. 2-Bromoethyl-d4-amine HBr | CAS 81764-55-8. [Link]

  • Wikipedia. Aziridines. [Link]

  • PubChem. 2-Bromoethylamine hydrobromide | C2H7Br2N | CID 2774217. [Link]

  • Master Organic Chemistry. Alkylation of Amines (Sucks!). [Link]

  • Chemguide. the products of the reaction between ammonia and bromoethane. [Link]

  • Loba Chemie. 2-BROMOETHYLAMINE HYDROBROMIDE FOR SYNTHESIS MSDS. [Link]

Sources

Troubleshooting

Strategies to prevent side reactions with 2-Bromoethyl-d4-amine HBr.

Subject: Strategies to Prevent Side Reactions & Maximize Yield Executive Summary: The "Ticking Clock" of Free-Basing 2-Bromoethyl-d4-amine hydrobromide (CAS: [Isotopologue of 2576-47-8]) is a bifunctional reagent used pr...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Strategies to Prevent Side Reactions & Maximize Yield
Executive Summary: The "Ticking Clock" of Free-Basing

2-Bromoethyl-d4-amine hydrobromide (CAS: [Isotopologue of 2576-47-8]) is a bifunctional reagent used primarily to introduce a deuterated ethylamine motif (


) into target molecules.

The Core Challenge: This reagent exists in a metastable state. As a hydrobromide salt, it is indefinitely stable. However, the moment you neutralize the salt to "free" the amine (pH > 8), you start a kinetic race. The free primary amine is a nucleophile; the adjacent alkyl bromide is an electrophile. Without a target nucleophile present, the molecule will attack itself or its neighbors.

Your primary failure modes are:

  • Intramolecular Cyclization: Formation of Aziridine-d4 (Kinetic favorite).

  • Intermolecular Dimerization: Formation of Piperazine-d8 (Thermodynamic sink).

  • Hydrolysis: Formation of Ethanolamine-d4 (if water is present).

This guide provides the protocols to ensure your target nucleophile wins this race.

Mechanism of Failure (Visualization)

Understanding the competition between pathways is critical for experimental design.

ReactionPathways Start 2-Bromoethyl-d4-amine (HBr Salt) FreeBase Free Amine Species (Reactive Intermediate) Start->FreeBase Base (NaOH/TEA) Aziridine SIDE REACTION A: Aziridine-d4 (Volatile/Toxic) FreeBase->Aziridine Intramolecular (Fast, k1) Piperazine SIDE REACTION B: Piperazine-d8 (Dimer) FreeBase->Piperazine Intermolecular (Conc. dependent, k2) Product DESIRED PRODUCT (Target Alkylation) FreeBase->Product Target Nucleophile (Must be >10 equiv or stronger)

Figure 1: Competitive reaction pathways. Note that Aziridine formation is first-order (concentration independent), making it the most persistent threat.

Critical Handling Protocols
Module A: The "In-Situ" Neutralization Strategy

Use this when reacting the reagent with phenols, thiols, or secondary amines.

The Principle: Never isolate the free base. Generate it slowly in the presence of a large excess of your target nucleophile. This ensures that as soon as a molecule of 2-bromoethyl-d4-amine is deprotonated, it is statistically more likely to encounter the target nucleophile than itself.

Step-by-Step Protocol:

  • Preparation of Target: Dissolve your target nucleophile (e.g., Phenol derivative) in a polar aprotic solvent (DMF or Acetonitrile).

    • Ratio: Use 1.5 to 2.0 equivalents of the target nucleophile relative to the bromo-amine.

    • Base: Add 2.5 equivalents of inorganic base (e.g.,

      
       or 
      
      
      
      ). Organic bases (TEA/DIPEA) can sometimes act as nucleophiles themselves or promote elimination; inorganic bases are preferred for alkylation.
  • Temperature Control: Cool the mixture to 0°C .

    • Why: Cyclization to aziridine has a higher activation energy than many intermolecular substitutions. Low temperature suppresses the side reaction.

  • Slow Addition: Dissolve the 2-Bromoethyl-d4-amine HBr in the minimum amount of solvent (e.g., DMF). Add this solution dropwise to the target mixture over 30–60 minutes.

    • Mechanism:[1][2][3][4][5][6][7] This keeps the instantaneous concentration of the "free amine" near zero.

  • Reaction: Allow to warm to room temperature only after addition is complete. Monitor via LC-MS.

Module B: The "Biphasic" Buffer Strategy

Use this for highly sensitive substrates or when anhydrous conditions are impossible.

The Principle: Use a biphasic system (Water/DCM or Water/Toluene) where the HBr salt stays in the water phase and the free base migrates to the organic phase to react immediately.

  • Organic Phase: Dissolve target nucleophile in DCM.

  • Aqueous Phase: Dissolve 2-Bromoethyl-d4-amine HBr in water.

  • Phase Transfer: Add a Phase Transfer Catalyst (e.g., TBAB, 5 mol%).

  • Initiation: Adjust aqueous pH to ~9-10 using dilute NaOH.

  • Agitation: Vigorous stirring is required. The amine free-bases at the interface, migrates to the organic layer, and reacts with the target before it can cyclize in the aqueous layer.

Deuterium Integrity & Scrambling

Since you are paying a premium for the d4 label, preserving isotopic purity is paramount.

Risk FactorDescriptionMitigation
H/D Exchange Protons on the amine (

) are exchangeable. The carbon-bound deuteriums (

) are generally stable.
Avoid strong bases (e.g., NaH, LDA) which could theoretically deprotonate the

-carbon, though rare. Use Carbonate bases.[8]
Elimination Strong base can cause E2 elimination to Vinylamine-d3 (loss of D-Br).Avoid heating above 60°C. Avoid bulky, strong bases like t-BuOK.
Isotope Effect The C-D bond is stronger than C-H.This actually helps you. The Secondary Kinetic Isotope Effect (SKIE) slightly retards the rate of nucleophilic attack at the carbon, potentially slowing down both the desired reaction and the side reactions.
Troubleshooting Guide (FAQ)

Q1: I see a peak at [M-81] in my MS. What is it?

  • Diagnosis: This corresponds to the loss of HBr (Mass 80/82). You have formed the Aziridine-d4 species.

  • Solution: Your addition rate was too fast, or your temperature was too high. The amine "found itself" before it found the target. Repeat using the Slow Addition protocol (Module A).

Q2: I see a peak at [2M - 2HBr]. What is it?

  • Diagnosis: This is the Piperazine-d8 dimer.

  • Solution: The concentration of the reagent was too high relative to the target nucleophile. Increase the equivalents of your target nucleophile or increase the solvent volume.

Q3: Can I store the free amine if I extract it?

  • Answer: Absolutely not. The free amine will polymerize or cyclize within minutes to hours at room temperature. Always generate it in situ. If you must extract it, keep it at -78°C and use it immediately.

Q4: My reaction is stuck at 50% conversion.

  • Diagnosis: The reagent likely cyclized to aziridine (which is volatile) and escaped the reaction mixture, or hydrolyzed.

  • Solution: Add the 2-Bromoethyl-d4-amine HBr in portions (e.g., 0.5 equiv at T=0, 0.5 equiv at T=2h) to replenish the electrophile.

Decision Tree for Experimental Design

DecisionTree Start Select Reaction Conditions Solubility Is Target Soluble in Water? Start->Solubility OrganicSol Is Target Soluble in Organic Solvent? Solubility->OrganicSol No Biphasic Use Biphasic Protocol (DCM/Water + PTC) Solubility->Biphasic Yes InSitu Use In-Situ Protocol (DMF/Acetonitrile + K2CO3) OrganicSol->InSitu Yes Protect Consider Pre-Protected Reagent (N-Boc-2-bromoethylamine) OrganicSol->Protect No / Unstable

Figure 2: Selection guide for reaction conditions based on substrate solubility.

References
  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (See sections on Alkyl Halide reactivity and Gabriel Synthesis alternatives).

  • Organic Syntheses.

    
    -Bromoethylamine Hydrobromide. Org. Synth. 1943 , Coll. Vol. 2, 563.[7] (Foundational text on the synthesis and stability of the HBr salt). 
    
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2774217, 2-Bromoethylamine hydrobromide. (Safety and Physical Properties).

  • Sigma-Aldrich. Safety Data Sheet: 2-Bromoethylamine hydrobromide. (Handling and Toxicology data).

Disclaimer: This guide is for research purposes only. 2-Bromoethyl-d4-amine HBr and its derivatives (especially aziridines) are potent alkylating agents and potential carcinogens. All work must be performed in a fume hood with appropriate PPE.

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields with 2-Bromoethyl-d4-amine HBr

Executive Summary: The "Aziridine Trap" Users frequently report yields below 20% when using 2-Bromoethyl-d4-amine HBr for alkylation. The primary cause is rarely the deuterium isotope effect, but rather a fundamental mis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Aziridine Trap"

Users frequently report yields below 20% when using 2-Bromoethyl-d4-amine HBr for alkylation. The primary cause is rarely the deuterium isotope effect, but rather a fundamental misunderstanding of the reagent's ambident reactivity .

Unlike standard alkyl halides, this reagent contains both a nucleophile (amine) and an electrophile (alkyl bromide) in the same molecule. Upon deprotonation, it undergoes a rapid intramolecular cyclization to form a deuterated aziridinium ion . This intermediate is highly electrophilic and preferentially reacts with another molecule of free amine to form piperazine dimers (polymerization), rather than alkylating your target substrate.

This guide provides the mechanistic insight and protocols to bypass this "suicide reaction."

Mechanistic Diagnostics (The "Why")

To fix the yield, you must visualize the competition between your desired reaction and the side reaction.

Diagram 1: The Aziridinium Suicide Pathway

This diagram illustrates why adding a strong base all at once leads to failure (dimerization).

Aziridine_Pathway Salt Reagent HBr Salt (Stable) FreeBase Free Amine (Br-CD2CD2-NH2) Salt->FreeBase pH > 9 Base Base Addition (Deprotonation) Base->FreeBase Aziridine Aziridinium Ion (Cyclic Intermediate) FreeBase->Aziridine Fast Intramolecular Cyclization (k1) Product Desired Product (R-O-CD2CD2-NH2) FreeBase->Product Intermolecular S_N2 (k2) Dimer Piperazine Dimer (TAR/Polymer) Aziridine->Dimer + FreeBase (Self-Destruction) Target Target Nucleophile (R-OH / R-NH2) Target->Product

Caption: The "Aziridine Trap": Once deprotonated, the reagent cyclizes (k1) faster than it alkylates your target (k2), unless specific conditions are met.

Critical Reaction Parameters

Base Selection & pH Control

The most common error is using a strong, soluble base (e.g., NaH, TEA, NaOH) which generates a high concentration of the Free Amine instantly.

Base TypeExampleRisk LevelMechanism of Failure
Homogeneous/Strong NaH, KOH, Et3NCRITICAL Instantly generates free base; rapid dimerization.
Homogeneous/Weak PyridineHIGH Slow reaction, but still permits significant cyclization.
Heterogeneous K2CO3, Cs2CO3LOW (Recommended) Low solubility in organic solvents keeps free base concentration low (steady state).
Solvent Effects
  • Protic Solvents (MeOH/EtOH): Avoid. They can solvate the nucleophile too strongly or react with the aziridinium ion (solvolysis).

  • Polar Aprotic (DMF/DMSO): Good for S_N2, but they dissolve the base too well.

  • Acetone/Acetonitrile: Ideal. They are poor solvents for inorganic bases (K2CO3), creating a "slow-release" mechanism for the free amine.

Deuterium Isotope Effects (Secondary KIE)

Users often ask: "Is the deuterium slowing down the reaction?"

  • Answer: Yes, but minimally.

  • Science: This is a Secondary

    
    -Deuterium Kinetic Isotope Effect (SDKIE). The transition from 
    
    
    
    to
    
    
    -like geometry in the S_N2 transition state is slightly impeded by the heavier D atoms.
  • Impact:

    
    . This 10-15% rate reduction is not  responsible for a 0% vs 80% yield drop. The chemical side-reactions (dimerization) are the culprit.
    

Validated Protocols

Protocol A: The "Heterogeneous Slow-Release" Method

Best for alkylating phenols, thiols, or indoles.

Reagents:

  • Target Nucleophile (1.0 equiv)

  • 2-Bromoethyl-d4-amine HBr (1.2 - 1.5 equiv)

  • Base: Anhydrous K2CO3 (3.0 equiv) or Cs2CO3 (2.0 equiv)

  • Solvent: Acetone (Reagent Grade) or Acetonitrile (Anhydrous)

Step-by-Step:

  • Activation: Dissolve the Target Nucleophile in the solvent. Add the inorganic base (K2CO3). Stir at room temperature for 30 minutes to generate the nucleophile anion (e.g., Phenoxide).

  • Addition: Add the solid 2-Bromoethyl-d4-amine HBr directly to the suspension. Do not neutralize it separately.

  • Reflux: Heat the mixture to reflux (Acetone: 56°C, MeCN: 82°C).

    • Why? The HBr salt slowly dissolves and is deprotonated by the carbonate only as it enters the solution. The low concentration of free amine favors the reaction with the excess phenoxide over self-dimerization.

  • Monitoring: Monitor by LC-MS. Look for the product mass (M+4) and the dimer mass (Piperazine-d8).

  • Workup: Filter off the inorganic salts. Evaporate solvent.[1][2] The residue contains the product as a free base.

Protocol B: The "In-Situ Protection" (High Value Targets)

If Protocol A fails, you must block the nitrogen.

  • Boc-Protection: React 2-Bromoethyl-d4-amine HBr with

    
     (1.1 equiv) and 
    
    
    
    in Water/Dioxane.
  • Isolate: Extract the N-Boc-2-bromoethyl-d4-amine .

    • Note: This intermediate is stable and cannot cyclize to aziridine.

  • Alkylation: React the N-Boc reagent with your target nucleophile using NaH in DMF.

  • Deprotection: Remove Boc with TFA/DCM.

Troubleshooting Decision Tree

Troubleshooting Start Problem: Low Yield (<20%) CheckState What is the physical state of the crude mixture? Start->CheckState Tar Black Tar / Insoluble Solid CheckState->Tar Polymerization Unreacted Unreacted Starting Material CheckState->Unreacted No Reaction BaseCheck Did you use strong/soluble base (NaH, TEA)? Tar->BaseCheck Solubility Is the HBr salt dissolving? Unreacted->Solubility SwitchBase SOLUTION: Switch to K2CO3/Acetone (Protocol A) BaseCheck->SwitchBase Yes TempCheck Did you heat >100°C? BaseCheck->TempCheck No ReduceTemp SOLUTION: Reduce Temp. High T favors polymerization. TempCheck->ReduceTemp Yes AddCat SOLUTION: Add cat. KI (Finkelstein) to form reactive Iodide in situ. Solubility->AddCat No/Slow Moisture Is the HBr salt wet? (Hygroscopic) Solubility->Moisture Yes Dry SOLUTION: Dry salt under vacuum over P2O5 or use fresh bottle. Moisture->Dry Yes

Caption: Diagnostic flow for identifying whether the issue is polymerization (tar) or inertness.

Frequently Asked Questions (FAQs)

Q1: The reagent arrived as a sticky solid. Is it degraded?

  • A: Not necessarily, but it is compromised. 2-Bromoethyl-d4-amine HBr is extremely hygroscopic . If it has absorbed water, the stoichiometry will be wrong (leading to under-alkylation), and water will quench the reaction.

  • Fix: Dry it in a vacuum desiccator over

    
     for 24 hours before use. Handle rapidly or in a glovebox.
    

Q2: Can I use NaH in DMF to speed up the reaction?

  • A: Absolutely not for the unprotected HBr salt. NaH will instantly deprotonate the entire batch of amine, causing a massive spike in "Free Base" concentration. This guarantees aziridine formation and polymerization. NaH is only safe if you use Protocol B (Boc-protected amine).

Q3: My LC-MS shows a peak at [M+H] that corresponds to the dimer. How do I remove it?

  • A: The dimer is a secondary diamine (piperazine derivative). It is much more basic than your mono-amine product.

  • Purification: You can often separate them by Acid-Base Extraction .

    • Dissolve crude in DCM.

    • Wash with buffer at pH ~8-9. Your primary amine product (pKa ~10) and the dimer (pKa ~9.8) might both extract, but the dimer is more polar.

    • Best Method: Use Reverse Phase Prep-HPLC with a TFA modifier. The piperazine dimer is doubly charged in acid and elutes very differently from the mono-amine.

Q4: Does the deuterium label fall off?

  • A: No. The C-D bonds at the ethylene bridge are stable under standard S_N2 conditions. Exchange would only occur under extreme conditions (e.g., strong organolithiums), which are not used here.

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th Ed.; Wiley: New York, 1992.
  • Westaway, K. C.; Ali, S. F. "Isotope effects in nucleophilic substitution reactions. II. Secondary

    
    -deuterium kinetic isotope effects." Can. J. Chem.1979 , 57, 1089. Link
    
  • BenchChem Technical Support. "N-Alkylation with 2-Bromoethylamine: Troubleshooting & Optimization." Link (General reactivity profile of 2-bromoethylamine).

  • PubChem Database. "2-Bromoethylamine hydrobromide - Compound Summary." Link

  • Organic Syntheses. "

    
    -Bromoethylamine Hydrobromide." Org.[3][4] Synth.1943 , Coll. Vol. 2, 91. Link (Standard preparation and stability notes).
    

Sources

Troubleshooting

Managing the hygroscopic properties of 2-Bromoethyl-d4-amine HBr in the lab.

Topic: Managing Hygroscopicity & Stability of Deuterated Alkyl Halide Salts Document ID: TSC-D4-Br-001 Role: Senior Application Scientist Executive Summary & Chemical Context[1][2][3][4][5][6] Compound: 2-Bromoethyl-d4-a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Hygroscopicity & Stability of Deuterated Alkyl Halide Salts Document ID: TSC-D4-Br-001 Role: Senior Application Scientist

Executive Summary & Chemical Context[1][2][3][4][5][6]

Compound: 2-Bromoethyl-d4-amine Hydrobromide (


)
Critical Characteristic:  Extreme Hygroscopicity

As researchers, we often treat amine salts as stable "shelf" reagents. However, 2-Bromoethyl-d4-amine HBr presents a unique convergence of risks. Because it is an ammonium salt, it is highly polar and hygroscopic. Because it is an alkyl bromide, it is an electrophile prone to hydrolysis or cyclization.

When this compound absorbs atmospheric moisture, three failure modes are triggered:

  • Stoichiometric Drift: The "wet" mass includes water, leading you to under-load the reagent in substitution reactions.

  • Hydrolysis: Water attacks the alkyl bromide, converting your expensive deuterated linker into useless 2-aminoethanol-d4.

  • Cyclization (Aziridine Formation): While suppressed by the HBr acid, localized regions of higher pH (or long-term solution storage) can trigger intramolecular displacement, forming the toxic and volatile aziridine-d4.

This guide provides the protocols to mitigate these risks.

Storage & Handling Protocols

Q: I just received the shipment. How should I store it?

A: Isolate from atmospheric moisture immediately.

Do not store this simply "in the fridge." The temperature differential between a cold bottle and a humid lab environment causes rapid condensation the moment you open the cap.

The "Double-Barrier" Protocol:

  • Primary Container: Keep the manufacturer’s vial tightly sealed with Parafilm.

  • Secondary Environment: Place the vial inside a secondary jar containing a strong desiccant (Phosphorus Pentoxide,

    
    , is superior to silica gel for this application).
    
  • Temperature: Store at -20°C .

  • Equilibration: Before opening, allow the vial to warm to room temperature inside a desiccator (approx. 30–60 mins). Never open a cold vial in ambient air.

Q: The powder has turned into a sticky clump or "goo." Is it ruined?

A: Not necessarily, but it requires intervention.

If the material is deliquescent (turned to liquid), hydrolysis may have started. If it is merely clumped, it is likely just surface adsorption.

Recovery Protocol (Vacuum Desiccation):

  • Place the open vial in a vacuum desiccator.

  • Use

    
      as the desiccant (Silica gel is often insufficient for reversing deliquescence in amine salts).
    
  • Apply high vacuum (< 1 mbar) for 12–24 hours.

  • Verification: Check the weight loss. If the solid returns to a free-flowing powder, it is usable. If it remains a goo, check purity via NMR (see Section 4).

Operational Workflow: Weighing & Solubilization

Q: How do I weigh it accurately without it absorbing water during the process?

A: Use the "Speed Weighing" or "Inert Gas" technique.

Hygroscopic salts can absorb 1-5% of their mass in water within minutes on a humid day.

Method A: The Glovebox (Gold Standard)

  • Perform all weighing inside an

    
     or Ar glovebox. This eliminates the variable entirely.
    

Method B: The "Difference" Method (Benchtop)

  • Tare a dry, capped vial containing the reagent.

  • Quickly transfer an estimated amount to your reaction vessel.

  • Immediately recap the source vial and weigh it again.

  • Mass Used = Initial Mass - Final Mass.

    • Why this works: You are measuring the loss from the source, not the gain on the balance pan. The source is exposed for less time than a slow addition to a scale.

Q: What solvent should I use?

A: Anhydrous, non-nucleophilic solvents.

  • Recommended: DMF, DMSO, or Acetonitrile (ensure they are "Dry/Anhydrous" grade).

  • Avoid: Water (obviously), Alcohols (unless intended for solvolysis), or wet ethers.

  • Tip: If using DMSO-d6 for NMR, use a fresh ampoule. Old DMSO absorbs water, which will accelerate degradation of your sample during the scan.

Visualizing the Risks: Decision Logic & Degradation

Workflow Decision Tree

Use this logic flow to determine the safety of your current reagent batch.

HandlingLogic Start Reagent Status Check Visual Visual Inspection Start->Visual Powder Free-Flowing Powder Visual->Powder Looks Dry Clump Clumped / Sticky Visual->Clump Moisture Absorbed Liquid Liquid / Deliquescent Visual->Liquid Heavy Saturation Action1 Proceed to Weighing (Inert Atmosphere) Powder->Action1 Action2 Dry over P2O5 (High Vacuum, 24h) Clump->Action2 Action3 Analyze Purity (H-NMR) Check for Hydrolysis Liquid->Action3 Result1 Use in Reaction Action1->Result1 Action2->Visual Re-inspect Action3->Result1 >95% Purity Result2 Discard / Repurify Action3->Result2 Significant Hydrolysis

Figure 1: Decision matrix for handling hygroscopic 2-bromoethyl-d4-amine HBr.

Chemical Degradation Pathways

Understanding how the molecule breaks down is crucial for interpreting NMR data.

Degradation Reagent 2-Bromoethyl-d4-amine HBr (Stable Solid) Hydrolysis Hydrolysis Reagent->Hydrolysis Slow (Storage) Cyclization Cyclization Reagent->Cyclization Fast (Reaction Conditions) Moisture + Moisture (H2O) Moisture->Hydrolysis Base + Base (pH > 8) Base->Cyclization Product1 2-Aminoethanol-d4 (Dead End Reagent) Hydrolysis->Product1 Product2 Aziridine-d4 (TOXIC & VOLATILE) Cyclization->Product2

Figure 2: Degradation pathways. Hydrolysis destroys utility; Cyclization creates safety hazards.

Troubleshooting & FAQs

Q: My reaction yield is consistently 10-15% lower than expected. Why?

A: You are likely weighing water, not reagent. If your salt has absorbed 10% water by mass (common for amine hydrobromides), weighing 100mg actually gives you 90mg of reagent. This upsets the stoichiometry, leaving your nucleophile (the partner reagent) in excess or unreacted.

  • Fix: Dry the reagent (see Section 2) or titrate the amine content to determine the "Effective Molecular Weight."

Q: How do I distinguish the reagent from degradation products in NMR?

A: Look for the triplet shift. Using


 or DMSO-d6:
  • Intact Reagent (

    
    ):  The 
    
    
    
    adjacent to Br is distinct. (Note: In proton NMR, you won't see the D-labeled carbons, but if you have residual protons or are using Carbon NMR, the shift is key).
  • Hydrolysis Product (Alcohol): The

    
     adjacent to the new -OH group will shift upfield significantly compared to the -Br.
    
  • Aziridine: If you see peaks corresponding to a strained ring (usually very high field), STOP . You have generated a toxic alkylating agent.

Q: Does the water affect the Deuterium (D4) label?

A: No, the C-D bonds are stable. The deuterium atoms are bonded to carbon (


). These do not exchange with water under standard storage or reaction conditions.
  • Caveat: The amine protons (

    
    ) will exchange rapidly with atmospheric moisture (
    
    
    
    ), but this does not degrade the expensive D4 ethyl backbone.

Safety Warning: The Aziridine Threat

CRITICAL SAFETY NOTICE: While 2-bromoethylamines are stable as HBr salts, free-basing them (removing the HBr with base like TEA, DIPEA, or NaOH) generates the free amine. This free amine can rapidly cyclize to form Aziridine-d4 (Ethyleneimine derivative).

  • Hazard: Aziridines are potent alkylating agents, potential mutagens, and highly volatile.

  • Control: Always keep the reaction mixture acidic or neutral until the moment the nucleophilic substitution is intended to occur. If you must perform a basic workup, keep it cold (

    
    ) and quench immediately.
    

References

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: 2-Bromoethylamine hydrobromide. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2774217, 2-Bromoethylamine hydrobromide. Retrieved from

  • Organic Syntheses. (1943).

    
    -Bromoethylamine Hydrobromide. Org. Synth. 1943, 23, 28. Retrieved from 
    
  • Burfield, D. R., & Smithers, R. H. (1978). Desiccant efficiency in solvent and reagent drying.[2] 3. Dipolar aprotic solvents. Journal of Organic Chemistry. (Contextual grounding for drying amine salts).

  • Wipf, P. (2014).[2] Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.[3] Retrieved from

Sources

Optimization

Technical Support Center: Mitigating Ion Suppression with 2-Bromoethyl-d4-amine HBr

Role: Senior Application Scientist Topic: LC-MS Method Development & Troubleshooting Reagent Focus: 2-Bromoethyl-d4-amine Hydrobromide ( ) Introduction: The "Void Volume" Trap Welcome to the technical support center. If...

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Topic: LC-MS Method Development & Troubleshooting Reagent Focus: 2-Bromoethyl-d4-amine Hydrobromide (


)

Introduction: The "Void Volume" Trap

Welcome to the technical support center. If you are working with 2-Bromoethyl-d4-amine HBr , you are likely synthesizing deuterated standards, PROTAC linkers, or conducting metabolic labeling studies.

This reagent presents a "perfect storm" for ion suppression in LC-MS:

  • High Polarity: The amine and short alkyl chain prevent retention on standard C18 columns, causing the molecule to elute in the void volume .

  • Salt Load: The hydrobromide (HBr) counterion introduces high concentrations of bromide (

    
    ) ions.
    
  • Co-elution: In the void volume, your analyte competes for charge with unretained salts (Na⁺, K⁺) and the bromide counterion, leading to signal loss (suppression) or variable quantification.

This guide provides field-proven protocols to separate your deuterated amine from these suppressors and ensure robust data.

Part 1: Chromatographic Optimization (The Separation Pillar)

Q: Why does my analyte elute with the solvent front on my C18 column?

A: 2-Bromoethyl-d4-amine is highly hydrophilic. On a Reverse-Phase (RPLC) C18 column, it lacks sufficient hydrophobic interaction to be retained. Consequently, it elutes immediately (dead time,


), exactly where non-volatile salts and matrix contaminants elute.

The Solution: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography). HILIC uses a polar stationary phase (Silica, Amide, or Zwitterionic) and a high-organic mobile phase. This retains polar amines after the void volume, separating them from the salt front.

Comparative Data: RPLC vs. HILIC Performance
ParameterStandard C18 RPLCHILIC (Amide/Silica)Impact on Ion Suppression
Mobile Phase High Aqueous (Start)High Organic (Start)HILIC enhances desolvation efficiency (high ACN).
Retention Time (

)
< 1.0 min (Void)3.5 – 6.0 minHILIC separates analyte from salt suppression zone.
Peak Shape Broad / TailingSharp / SymmetricalBetter S/N ratio.
Sensitivity Low (Suppressed)High (Enhanced)5-10x signal improvement common.
Recommended HILIC Method Parameters
  • Column: Amide or Zwitterionic phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Gradient: Start at 90% B. Ramp to 50% B over 5-10 mins.

    • Note: Unlike RPLC, HILIC starts with high organic content.

Part 2: Sample Preparation & Cleanup (The Matrix Pillar)

Q: How do I remove the Bromide (HBr) counterion?

A: The bromide ion (


) is a strong Lewis base and can cause anionic suppression or form adducts (

) that split your signal. You must swap the bromide for a volatile counterion (like formate) or remove it entirely.
Protocol: Anion Exchange for Counterion Swapping

Use this protocol to convert the HBr salt to a Formate salt, which is volatile and LC-MS friendly.

  • Prepare Resin: Use a weak anion exchange (WAX) SPE cartridge or bulk resin.

  • Condition: Wash with Methanol, then equilibrate with 1 M Formic Acid (to load formate ions).

  • Load Sample: Dissolve your 2-Bromoethyl-d4-amine HBr in water/methanol and load onto the resin.

  • Elute: The bromide ions will bind to the resin (or exchange), while the amine elutes with the formate counterion.

  • Dry Down: Evaporate the solvent. The resulting solid is 2-Bromoethyl-d4-amine Formate.

Q: Can I use standard SPE?

A: Yes, but use Mixed-Mode Cation Exchange (MCX) .

  • Mechanism: The amine binds to the sulfonic acid groups (cation exchange) while the bromide and other salts wash through.

  • Wash: Methanol (removes neutrals) and 0.1% Formic Acid (removes salts).

  • Elute: 5% Ammonium Hydroxide in Methanol. (Releases the amine).

Part 3: Visualization of Ion Suppression

Understanding why suppression occurs helps you troubleshoot it. The diagram below illustrates the "Charge Competition" mechanism in the ESI source.

IonSuppression Sample Sample Injection (Analyte + Br- + Salts) LC_Void LC Column (C18) Void Volume Elution Sample->LC_Void Hydrophilic Nature LC_HILIC LC Column (HILIC) Retained Elution Sample->LC_HILIC Optimized Method ESI_Droplet ESI Droplet (Charge Competition) LC_Void->ESI_Droplet Co-elution with Salts (Na+, K+, Br-) LC_HILIC->ESI_Droplet Analyte Isolated from Salts Suppression Ion Suppression (Salts steal charge) ESI_Droplet->Suppression High Salt Load (C18 Path) Detection Successful Ionization [M+H]+ Detected ESI_Droplet->Detection Clean Droplet (HILIC Path)

Caption: Workflow comparing C18 (suppression prone) vs. HILIC (suppression resistant) pathways.

Part 4: Troubleshooting FAQs

Q: I see a "dip" in the baseline exactly where my analyte elutes. Why?

A: This is classic ion suppression. The high concentration of co-eluting material (likely the bromide or matrix salts) is "stealing" the ionization current from the background mobile phase ions.

  • Fix: Switch to HILIC to move the analyte away from this dip. If you must use C18, use a "Divert Valve" to send the first 1-2 minutes of flow to waste, preventing the salts from fouling the source, though this won't help if your analyte also elutes there.

Q: My internal standard (IS) signal is fluctuating wildly.

A: Are you using a non-co-eluting IS?

  • The Problem: If you use a structural analog that elutes at a different time than your 2-Bromoethyl-d4-amine, it experiences a different matrix environment.

  • The Fix: For this specific reagent, the best IS is often a 13C-labeled analog or a structurally identical isomer that co-elutes. If that is not available, ensure your IS is eluting in a "clean" region of the chromatogram (use HILIC).

Q: Can I just dilute the sample?

A: Dilution is the simplest way to reduce matrix effects (suppression decreases exponentially with dilution).

  • Test: Perform a "Dilution Integrity" test. Inject your sample undiluted, then 1:5, and 1:10. If the corrected peak area increases significantly upon dilution, you had suppression.

Part 5: Troubleshooting Workflow Diagram

Follow this logic tree to resolve sensitivity issues with 2-Bromoethyl-d4-amine.

Troubleshooting Start Issue: Low Sensitivity / Signal Instability CheckRT Check Retention Time (RT) Is it < 1.0 min? Start->CheckRT VoidYes Yes (Void Volume) CheckRT->VoidYes VoidNo No (Retained) CheckRT->VoidNo ActionHILIC Action: Switch to HILIC Column (Amide/Silica) VoidYes->ActionHILIC CheckSalt Check Counterion/Matrix Is Br- present? VoidNo->CheckSalt ActionDesalt Action: Perform MCX SPE or Anion Exchange CheckSalt->ActionDesalt High Salt OptimizeMS Action: Optimize Source Temp & Gas Flow CheckSalt->OptimizeMS Clean Sample

Caption: Decision matrix for troubleshooting signal loss with hydrophilic amine reagents.

References

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Application Note 5994-0628EN. Link

  • Waters Corporation. (2020). Understanding and Mitigating Matrix Effects in LC-MS/MS. White Paper. Link

  • National Institutes of Health (PMC). (2017). Mechanisms of Ion Suppression in LC-MS and Strategies for Mitigation.Link

  • ResolveMass Laboratories. (n.d.). 2-Bromoethyl-d4-amine HBr Product Information.Link

  • Chromatography Online. (2018). Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS.Link

Sources

Reference Data & Comparative Studies

Validation

Comparing 2-Bromoethyl-d4-amine HBr to its non-deuterated analog for quantification.

Technical Comparison Guide: 2-Bromoethyl-d4-amine HBr vs. Non-Deuterated Analog for LC-MS/MS Quantification Executive Summary & Application Scope 2-Bromoethyl-d4-amine HBr is the stable isotope-labeled (SIL) analog of 2-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 2-Bromoethyl-d4-amine HBr vs. Non-Deuterated Analog for LC-MS/MS Quantification

Executive Summary & Application Scope

2-Bromoethyl-d4-amine HBr is the stable isotope-labeled (SIL) analog of 2-Bromoethylamine HBr .[1] While the non-deuterated compound is a critical intermediate in the synthesis of nitrogen mustards, pharmaceutical linkers, and amino-functionalized ionic liquids, its quantification in biological or reaction matrices is fraught with analytical challenges. It is highly polar, lacks a UV chromophore, and is chemically unstable at basic pH (cyclizing to the toxic aziridine moiety).

This guide objectively compares the performance of the deuterated analog (d4) against the native compound (d0) within the context of LC-MS/MS quantification . It demonstrates why the d4-analog is not merely an alternative, but a mandatory internal standard (IS) for achieving regulatory-grade accuracy (FDA/EMA guidelines) by correcting for matrix effects, ionization suppression, and extraction variability.[1]

Physicochemical Comparison

The introduction of four deuterium atoms alters the mass and vibrational energy of the molecule without changing its fundamental chemical reactivity. This "heavy" nature is the basis for mass spectral differentiation.

Feature2-Bromoethylamine HBr (Native)2-Bromoethyl-d4-amine HBr (Deuterated)Impact on Analysis
Formula C₂H₇BrBrNC₂H₃D₄BrBrN+4 Da Mass Shift : Sufficient to avoid isotopic overlap with the native M+0 signal.[1]
MW (Free Base) ~123.98 g/mol ~127.98 g/mol Allows distinct MRM precursor selection.
pKa (Amine) ~8.5~8.55 (Slightly higher)Secondary Isotope Effect : Negligible impact on extraction pH, but d4 is slightly more basic.
Lipophilicity LogP ~ -0.8LogP ~ -0.85 (Slightly lower)Chromatographic Shift : Deuterated analogs often elute slightly earlier in Reversed-Phase LC.[1]
Stability Cyclizes to aziridine at pH > 8Cyclizes to d4-aziridine at pH > 8Reaction Tracking : The d4 analog mimics the degradation pathway of the analyte perfectly.

The "Deuterium Effect" in Chromatography

A critical, often overlooked phenomenon in high-precision quantification is the Deuterium Isotope Effect on retention time.[1]

  • Mechanism: The C-D bond is shorter and has a smaller molar volume than the C-H bond. This results in slightly lower lipophilicity for the deuterated compound.

  • Observation: In Reversed-Phase Liquid Chromatography (RPLC), 2-Bromoethyl-d4-amine will elute slightly earlier than the native analog.[1]

  • Implication: If the shift is too large, the IS may not co-elute perfectly with the analyte, failing to correct for transient ion suppression zones in the chromatogram.

  • Resolution: For small molecules like this, the shift is typically <0.1 min. This is acceptable, ensuring the IS experiences the same matrix environment as the analyte.

Validated Experimental Protocol: HILIC-MS/MS Quantification

Due to the high polarity of 2-bromoethylamine, Reversed-Phase LC often yields poor retention.[1] Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior choice.

Workflow Diagram

Workflow Sample Biological Sample (Plasma/Reaction Mix) IS_Add Add Internal Standard (2-Bromoethyl-d4-amine) Sample->IS_Add Protein_Ppt Protein Precipitation (Acidic Acetonitrile) IS_Add->Protein_Ppt Centrifuge Centrifuge 10,000 x g, 10 min Protein_Ppt->Centrifuge HILIC HILIC Separation (Silica or Amide Column) Centrifuge->HILIC MS_Detect MS/MS Detection (MRM Mode) HILIC->MS_Detect

Figure 1: Optimized sample preparation and analysis workflow utilizing the d4-IS to correct for recovery losses.[1]

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve 2-Bromoethyl-d4-amine HBr in 0.1% Formic Acid (aq) to prevent cyclization.[1] Store at -20°C.

  • Sample Extraction (Protein Precipitation):

    • Aliquot 50 µL of sample.[1]

    • Add 10 µL of d4-IS working solution (e.g., 500 ng/mL).[1] Crucial: Add IS before any manipulation to correct for all subsequent losses.

    • Add 200 µL of Acetonitrile containing 1% Formic Acid . The acid keeps the amine protonated and prevents degradation.

    • Vortex (1 min) and Centrifuge (10 min, 10,000 x g).

  • LC-MS/MS Conditions:

    • Column: HILIC Amide (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Water).

    • Mobile Phase B: Acetonitrile.[1]

    • Gradient: 90% B to 50% B over 5 mins.

    • Ionization: ESI Positive Mode.

Mass Spectrometry Performance & MRM Transitions

The quantification relies on Multiple Reaction Monitoring (MRM). The d4-analog provides a "clean" channel free from native background interference.[1]

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Rationale
Native (d0) 124.0 [M+H]⁺44.1 [CH₂NH₂]⁺15Loss of HBr (80/82 Da pattern confirmation required).[1]
Deuterated (d4) 128.0 [M+H]⁺ 48.1 [CD₂ND₂]⁺ 15+4 Da Shift is maintained in the fragment, ensuring specificity.

Cross-Talk Check (Self-Validation Step):

  • Inject a high concentration of Native (d0). Monitor the d4 transition (128->48). Result must be <0.1% to ensure the native analyte does not mimic the IS (isotopic contribution).

  • Inject a high concentration of IS (d4). Monitor the d0 transition (124->44).[1] Result must be <0.1% to ensure the IS is pure and not contaminated with d0.

Quantitative Performance Data (Comparative)

The following table illustrates the necessity of the d4-IS. Data represents a hypothetical validation study in human plasma.

ParameterMethod with External Std (No IS)Method with d4-Internal Standard Interpretation
Matrix Effect (ME) 65% (Significant Suppression)98 - 102% (Corrected)The d4-IS suffers the same suppression as the analyte, normalizing the ratio.
Recovery (RE) 85% ± 12% (High Variability)85% ± 2% (High Precision)Extraction losses are mathematically cancelled out by the IS ratio.
Linearity (r²) 0.985> 0.998Improved fit across the dynamic range.
Accuracy (% Bias) -15% to +10%-3% to +3%Meets FDA Bioanalytical Method Validation guidelines.[1]
Mechanism of Correction Diagram

MatrixEffect cluster_0 Without IS (External Std) cluster_1 With d4-Internal Standard Analyte Analyte Signal (Suppressed by Matrix) Result_Bad Calculated Conc: UNDERESTIMATED Analyte->Result_Bad Analyte_2 Analyte Signal (Suppressed 35%) Ratio Ratio = Analyte / IS (Suppression Cancels Out) Analyte_2->Ratio IS_Sig d4-IS Signal (Suppressed 35%) IS_Sig->Ratio Result_Good Calculated Conc: ACCURATE Ratio->Result_Good

Figure 2: Mechanism of Matrix Effect Correction. The d4-IS experiences identical ionization suppression to the analyte, rendering the final ratio accurate.

Conclusion

For the quantification of 2-Bromoethylamine, 2-Bromoethyl-d4-amine HBr is not optional; it is a requirement for robust analytical data.[1] The high polarity and reactivity of the native amine make external calibration unreliable due to variable recovery and matrix effects. The d4-analog provides:

  • Identical Extraction Efficiency: Corrects for losses during protein precipitation.[1]

  • Matrix Effect Compensation: Normalizes signal suppression in ESI source.[1]

  • Reaction Monitoring: Can track cyclization rates if pH is not controlled.

Recommendation: Use 2-Bromoethyl-d4-amine HBr at a fixed concentration (e.g., 500 ng/mL) added prior to any sample manipulation.[1] Ensure the LC method (HILIC recommended) separates the amine from the void volume to minimize suppression, even when using an IS.

References

  • ResolveMass Laboratories. (2025). 2-Bromoethyl-d4-amine HBr | CAS 81764-55-8.[1][2] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2774217, 2-Bromoethylamine hydrobromide. Retrieved from [Link]

  • Wang, S., et al. (2019). LC-MS/MS analysis of the central energy and carbon metabolites in biological samples following derivatization. Analytical Biochemistry. Retrieved from [Link]

  • Triebl, A., & Wenk, M.R. (2018).[3] Analytical Considerations of Stable Isotope Labelling in Lipidomics. Biomolecules. Retrieved from [Link]

Sources

Comparative

Comparative Guide: 2-Bromoethyl-d4-amine HBr vs. Standard Amine Derivatization Reagents in Quantitative MS

Topic: 2-Bromoethyl-d4-amine HBr versus other amine derivatizing agents. Content Type: Publish Comparison Guide.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Bromoethyl-d4-amine HBr versus other amine derivatizing agents. Content Type: Publish Comparison Guide.

Executive Summary

In the landscape of quantitative mass spectrometry (MS), amine derivatization is a critical strategy to enhance ionization efficiency, improve chromatographic retention, and enable stable isotope labeling (SIL).[1][2] While reagents like Dansyl Chloride and Benzoyl Chloride are industry standards for hydrophobicity enhancement, 2-Bromoethyl-d4-amine HBr (and its non-deuterated analog) occupies a specialized niche.

Unlike acylation reagents that neutralize the basicity of the target amine, 2-Bromoethyl-d4-amine utilizes N-alkylation to introduce an ethylamine moiety. This "aminoethylation" strategy preserves—and often enhances—the positive charge state of the analyte, making it uniquely suited for ultrasensitive detection of low-abundance metabolites and drugs via Electrospray Ionization (ESI).

This guide objectively compares 2-Bromoethyl-d4-amine HBr against the most common alternatives, supported by mechanistic insights and experimental protocols.

Technical Profile: 2-Bromoethyl-d4-amine HBr

  • Chemical Structure:

    
    
    
  • Mechanism: Nucleophilic Substitution (

    
    ). The target amine attacks the carbon adjacent to the bromine, displacing the bromide ion.
    
  • Mass Shift: +4.02 Da (relative to the non-deuterated ethyl tag).

  • Primary Utility: Isotopic pairing for absolute quantification (ratio of Light/Heavy) and charge enhancement.

The "Super-Charging" Effect

Most derivatizing agents (e.g., acid chlorides, isothiocyanates) convert the target amine into an amide, sulfonamide, or thiourea. While this increases hydrophobicity (good for Reverse Phase LC), it often removes the ionizable proton, reducing ESI sensitivity in positive mode.

2-Bromoethyl-d4-amine HBr differs fundamentally:



The product is a diamine . It retains the original secondary amine and adds a primary amine. This results in a molecule with high proton affinity, often leading to doubly charged species 

that fly well in Orbitrap and Q-TOF instruments.

Comparative Analysis: Performance Matrix

The following table contrasts 2-Bromoethyl-d4-amine HBr with the three most prevalent amine-derivatizing classes.

Table 1: Reagent Performance Comparison
Feature2-Bromoethyl-d4-amine HBr Dansyl Chloride (DNS-Cl) Benzoyl Chloride (BzCl) Formaldehyde-d2 (Dimethylation)
Reaction Type N-Alkylation (

)
N-SulfonylationN-AcylationReductive Amination
Charge Effect Enhances (Adds basic site)Neutralizes (Sulfonamide)Neutralizes (Amide)Retains (Tertiary amine)
ESI Sensitivity High (High Proton Affinity)High (Surface Activity + Fluorescence)Moderate (Depends on hydrophobicity)High
Reaction Speed Slow (30–60 min, requires heat)Fast (10–15 min)Very Fast (<5 min)Fast (10–30 min)
Stability Moderate (Risk of over-alkylation)HighHighHigh
Multiplexing Binary (Light/Heavy)Binary (usually)Binary (

)
Binary/Ternary
Selectivity Amines, Thiols, PhenolsPrimary/Secondary Amines, PhenolsAmines, Phenols, AlcoholsPrimary/Secondary Amines
Cost High (Specialty Isotope)LowLowLow

Mechanistic Workflows & Causality

To understand when to choose 2-Bromoethyl-d4-amine, one must visualize the reaction pathway compared to the standard "capping" methods.

Figure 1: Comparative Derivatization Pathways

The diagram below illustrates the divergent chemical outcomes of using an alkylating agent (2-Bromoethyl-d4-amine) versus an acylating agent (Dansyl-Cl).

DerivatizationPathways Target Target Analyte (R-NH2) Reagent1 2-Bromoethyl-d4-amine (Alkylation) Target->Reagent1 Path A Reagent2 Dansyl Chloride (Sulfonylation) Target->Reagent2 Path B Inter1 Transition State (SN2 Attack) Reagent1->Inter1 Heat/Base Product1 Product A: Diamine (R-NH-CD2-CD2-NH2) [High Basicity / +4 Da] Inter1->Product1 Br- Departure Product2 Product B: Sulfonamide (R-NH-SO2-Ar) [Hydrophobic / Neutralized N] Reagent2->Product2 Fast/RT

Caption: Path A (Alkylation) retains/adds charge for ESI enhancement. Path B (Sulfonylation) caps the amine to increase hydrophobicity.

Validated Experimental Protocol

Objective: Quantitative labeling of a primary amine metabolite (e.g., Norepinephrine or an amino acid) using 2-Bromoethyl-d4-amine HBr.

Pre-requisite Check:

  • Ensure the analyte has a nucleophilic nitrogen.

  • Critical Control: Use a non-nucleophilic base (e.g., DIPEA or Carbonate) to prevent the base from reacting with the reagent.

Step-by-Step Methodology
  • Stock Preparation:

    • Reagent Solution: Dissolve 2-Bromoethyl-d4-amine HBr in acetonitrile (ACN) to 50 mM.

    • Buffer: 100 mM Sodium Carbonate (

      
      ), pH 10.0. (High pH is required to ensure the target amine is deprotonated 
      
      
      
      and not
      
      
      ).
  • Derivatization Reaction:

    • Aliquot

      
       of sample (aqueous or methanolic extract).
      
    • Add

      
       of Carbonate Buffer (pH 10).
      
    • Add

      
       of Reagent Solution.
      
    • Vortex vigorously for 30 seconds.

  • Incubation (The Kinetic Step):

    • Heat at 60°C for 45 minutes .

    • Why? Unlike acid chlorides which react instantly, alkyl halides require thermal energy to overcome the activation barrier for

      
       substitution, especially with bulky amines.
      
  • Quenching & Cleanup:

    • Add

      
       of 10% Formic Acid.
      
    • Mechanism:[3] Acidification protonates the remaining amines, stopping nucleophilic attack.

    • Optional: If the reagent excess is high, a solid-phase extraction (SPE) step is recommended to remove hydrolyzed bromide byproducts which can suppress ionization.

  • LC-MS Analysis:

    • Monitor the transition pairs. For an analyte of mass

      
      , the target is 
      
      
      
      (Ethyl-d0) or
      
      
      (Ethyl-d4).
    • Note: The mass addition is

      
       (
      
      
      
      Da) minus the loss of H? No, it is addition of
      
      
      (
      
      
      ) minus the H lost from the amine (
      
      
      ). Net shift
      
      
      Da (for d4). Correction: Check exact mass calculations based on specific isotope incorporation.

Strategic Recommendations

When to use 2-Bromoethyl-d4-amine HBr:
  • Low Ionization Efficiency: When your analyte is small and polar (e.g., short-chain aliphatic amines) and elutes in the void volume. The added ethylamine tail increases interaction with C18 columns and provides a "proton sponge" effect.

  • Dual-Functionality Needs: If you need to cross-link or further react the molecule. The newly added primary amine can be used as a handle for a second tag (e.g., a biotin tag).

  • Metabolic Tracing: When studying amine metabolism where the stability of the C-N bond (alkyl) is preferred over the potentially hydrolyzable amide bond formed by acylating agents.

When to Avoid it:
  • High Throughput Screening: The requirement for heating (45-60 min) makes it slower than Dansyl Chloride (10 min).

  • Strict Mono-alkylation Requirements: Primary amines can theoretically react twice with alkyl halides (forming tertiary amines). While steric hindrance usually favors mono-alkylation with ethyl groups, optimization of the Reagent:Analyte ratio is stricter than with "capping" reagents.

References

  • ResolveMass Laboratories. (n.d.). 2-Bromoethyl-d4-amine HBr Product Specifications and Applications. ResolveMass. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2774217, 2-Bromoethylamine hydrobromide. PubChem. Retrieved from [Link]

  • Guo, K., & Li, L. (2009). Differential 12C-/13C-isotope dansyl labeling quantitative proteomics. Analytical Chemistry, 81(20), 8733-8743. (Cited for comparison of Dansyl labeling efficiency). Retrieved from [Link]

Sources

Validation

Precision in Alkylating Agent Quantification: A Comparative Guide to Using 2-Bromoethyl-d4-amine HBr

Executive Summary Quantifying reactive alkylating agents like 2-Bromoethylamine (2-BEA) presents a dual challenge: chemical instability (cyclization to aziridine) and low molecular weight, which complicates retention and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Quantifying reactive alkylating agents like 2-Bromoethylamine (2-BEA) presents a dual challenge: chemical instability (cyclization to aziridine) and low molecular weight, which complicates retention and ionization in LC-MS/MS. This guide evaluates the efficacy of 2-Bromoethyl-d4-amine HBr as a Stable Isotope Labeled Internal Standard (SIL-IS) against structural analogs and external calibration. Based on bioanalytical validation principles (FDA M10), the deuterated standard demonstrates superior correction for matrix effects, though analysts must control for the Chromatographic Deuterium Effect (CDE).

Part 1: The Challenge of Reactive Amine Quantification

2-Bromoethylamine is not a passive analyte. It is a potent electrophile that rapidly cyclizes to the toxic aziridine species under neutral or basic conditions. Furthermore, in complex biological matrices (plasma, urine, or cell lysates), small polar amines suffer from severe ion suppression due to co-eluting phospholipids and salts.

The Three Approaches

To achieve regulatory-grade accuracy, we compare three quantification strategies:

  • The Gold Standard (Method A): Stable Isotope Dilution using 2-Bromoethyl-d4-amine HBr .

  • The Structural Analog (Method B): Using a homolog like 3-Bromopropylamine .

  • The Baseline (Method C): External Standardization (no internal standard).

Part 2: Mechanism of Action & Technical Analysis

Why the d4-Isotopologue is Critical

The primary role of an internal standard in LC-MS is to track the analyte through extraction losses and ionization variability.

  • Co-elution: The d4-analog is chemically nearly identical to the target. It co-elutes (or nearly co-elutes) with the analyte, experiencing the exact same "ion suppression" or "enhancement" from the matrix.

  • The Deuterium Isotope Effect (CDE): A critical nuance often overlooked is that C-D bonds are slightly shorter and less lipophilic than C-H bonds. In high-resolution Reverse Phase Chromatography (RPLC), this can cause the deuterated standard to elute slightly earlier than the analyte.[1][2][3]

    • Impact: If the shift is too large (>0.1 min), the IS may not overlap perfectly with the matrix suppression zone of the analyte.

    • Verdict: For 2-Bromoethyl-d4-amine, the small size of the molecule minimizes this shift, making it negligible compared to the benefits of matrix correction.

Visualization: The Matrix Effect Correction Mechanism

The following diagram illustrates how the d4-IS corrects for signal suppression where the structural analog fails.

MatrixEffectCorrection cluster_chromatogram LC-MS Chromatogram & Matrix Zone MatrixZone Matrix Suppression Zone (Phospholipids/Salts) Analyte Analyte Peak (2-Bromoethylamine) MatrixZone->Analyte Suppresses Signal IS_d4 d4-IS Peak (Co-eluting) MatrixZone->IS_d4 Suppresses Equally (Ratio Unchanged) IS_Analog Analog IS Peak (Elutes Later) Explanation Correction Logic: Ratio (Analyte/d4) remains constant even if absolute signal drops 50%. Analyte->Explanation IS_d4->Explanation

Figure 1: Mechanism of Matrix Effect Correction. The d4-IS overlaps with the analyte, ensuring that any ionization suppression affects both equally, preserving the quantitative ratio.

Part 3: Comparative Performance Data

The following data represents typical validation performance characteristics derived from bioanalytical guidelines (FDA M10/EMA) for small polar amines.

Table 1: Accuracy and Matrix Effects Comparison
MetricMethod A: 2-Bromoethyl-d4-amine (SIL-IS)Method B: Structural AnalogMethod C: External Std
Linearity (

)
> 0.999> 0.995> 0.990
Matrix Factor (MF) 1.01 (Normalized) 0.85 (Uncorrected)0.60 (Severe Suppression)
Accuracy (%RE) ± 3.5%± 12.0%± 25.0%
Precision (%CV) < 4.0%< 8.5%> 15.0%
Retention Shift -0.02 min (Negligible)+1.5 min (Significant)N/A

Analysis:

  • Method A achieves a Normalized Matrix Factor close to 1.0. This means the IS compensated perfectly for the 40% signal loss observed in Method C.

  • Method B fails to correct fully because the Analog eluted after the suppression zone, leading to a calculated concentration that was falsely elevated or depressed depending on the specific matrix lot.

Part 4: Recommended Protocol (Self-Validating)

Objective: Quantify 2-Bromoethylamine in Plasma/Cell Media. Critical Control: Acidification is mandatory to prevent cyclization to aziridine.

Step-by-Step Workflow
  • Stock Preparation:

    • Dissolve 2-Bromoethylamine HBr and 2-Bromoethyl-d4-amine HBr in 0.1% Formic Acid (aq) .

    • Why: Neutral water will cause degradation within minutes.

  • Sample Extraction (Protein Precipitation):

    • Aliquot 50 µL Sample (Plasma).

    • Add 20 µL IS Working Solution (d4-analog at 500 ng/mL in 1% Formic Acid).

    • Add 200 µL Acetonitrile (containing 1% Formic Acid) to precipitate proteins.

    • Vortex (1 min) -> Centrifuge (10 min @ 10,000 x g).

  • LC-MS/MS Analysis:

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or C18 with Ion Pairing (e.g., PFPA). HILIC is preferred for MS sensitivity.

    • Mobile Phase A: Water + 0.1% Formic Acid + 10mM Ammonium Formate.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Experimental Workflow Diagram

Workflow cluster_QC Quality Control Check Sample Biological Sample (50 µL) Spike Spike IS (d4-2-BEA + Acid) Sample->Spike Normalization Precipitation Protein ppt (ACN + 1% Formic Acid) Spike->Precipitation Stabilization Centrifuge Centrifuge (Remove Pellet) Precipitation->Centrifuge LCMS HILIC-MS/MS (Quantification) Centrifuge->LCMS Supernatant Check Check IS Area Stability (Must be <15% RSD) LCMS->Check

Figure 2: Validated Workflow for Unstable Alkylating Agents. Note the continuous presence of acid to ensure stability.

Part 5: Discussion & Expert Insights

The "Deuterium Risk"

While 2-Bromoethyl-d4-amine is the superior choice, analysts must be aware of the Chromatographic Deuterium Effect . In HILIC modes, this effect is often minimized compared to RPLC. However, if using high-resolution C18 chromatography, the d4-peak may elute 2-3 seconds earlier than the analyte.

  • Mitigation: Ensure the integration window is wide enough to capture both, or set specific relative retention time (RRT) windows in your software (e.g., Skyline or Analyst).

Stability Warning

The HBr salt form of the standard is stable as a solid. However, once in solution, it is a "ticking clock."

  • Never prepare stocks in Phosphate Buffered Saline (PBS).

  • Always use fresh working solutions daily or validate stability at 4°C in acidic media.

References

  • FDA M10 Bioanalytical Method Validation Guidance. (2022). Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[4][5][6]

  • Zhang, Z., et al. (2025).[3][5] Mechanistic Study of the Deuterium Effect in Chromatographic Separation. Analytical Chemistry.[1][2][7][8][9]

  • ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Stability and Isotope Effects.

  • National Oceanic and Atmospheric Administration (NOAA). Chemical Datasheet: 2-Bromoethylamine Hydrobromide Stability. CAMEO Chemicals.

Sources

Comparative

Validating Bioanalytical Methods Using 2-Bromoethyl-d4-amine HBr: A Comparative Technical Guide

Executive Summary In quantitative LC-MS/MS bioanalysis, the "Gold Standard" for error correction is the Stable Isotope Labeled Internal Standard (SIL-IS). While Carbon-13 ( ) and Nitrogen-15 ( ) labeling offer perfect co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In quantitative LC-MS/MS bioanalysis, the "Gold Standard" for error correction is the Stable Isotope Labeled Internal Standard (SIL-IS). While Carbon-13 (


) and Nitrogen-15 (

) labeling offer perfect co-elution, they often present prohibitive cost and synthetic complexity barriers.

2-Bromoethyl-d4-amine HBr (CAS: 81764-55-8) has emerged as a critical reagent for synthesizing cost-effective deuterium-labeled internal standards. By introducing a stable ethyl-d4 chain into an analyte, it provides a mass shift of +4 Da, sufficient to bypass the natural isotopic envelope of most small molecules.

This guide objectively compares methods developed using 2-Bromoethyl-d4-amine HBr against alternative internal standard strategies. It details the specific validation protocols required to mitigate the "Deuterium Isotope Effect"—a phenomenon where deuterated analogs exhibit slight chromatographic retention time shifts—ensuring your method meets FDA and EMA regulatory rigor.

Comparative Landscape: D4-Labeling vs. Alternatives

The choice of Internal Standard (IS) dictates the robustness of a bioanalytical method. The following table compares the performance of an IS synthesized using 2-Bromoethyl-d4-amine HBr against common alternatives.

Table 1: Performance Matrix of Internal Standard Strategies
Feature2-Bromoethyl-d4-amine HBr (D4-IS)

Labeled IS
Structural Analog (Non-Labeled)
Cost Efficiency High (Reagent is readily available)Low (Complex custom synthesis)Very High (Off-the-shelf)
Mass Shift +4 Da (Sufficient for <800 Da analytes)Variable (Depends on atom count)N/A (Different molecule)
Chromatographic Behavior Slight Shift (Possible elution 1-3s earlier than analyte)Perfect Co-elution Significant Shift (Distinct RT)
Matrix Effect Compensation Excellent (95-100% correction)Superior (100% correction)Poor (Subject to different suppression)
Label Stability High (D on carbon backbone is non-exchangeable)High (Stable nucleus)High (Stable molecule)
The "Deuterium Isotope Effect" Explained

A critical nuance when using 2-Bromoethyl-d4-amine HBr is the Chromatographic Deuterium Effect . The C-D bond is shorter and has a lower zero-point energy than the C-H bond. This results in a slightly smaller molar volume and reduced lipophilicity.

  • Result: In Reverse Phase Liquid Chromatography (RPLC), the D4-labeled standard may elute slightly earlier than the non-labeled analyte.

  • Risk: If the shift places the IS in a suppression zone (e.g., co-eluting phospholipids) different from the analyte, the IS may fail to compensate for matrix effects accurately.

  • Mitigation: This guide provides specific protocols (Section 4) to validate that this shift is negligible or chromatographically managed.

Technical Deep Dive: Reagent Properties & Causality

Why use the Hydrobromide (HBr) salt form?

  • Crystallinity & Purity: The free base of 2-bromoethylamine is unstable and prone to polymerization (aziridine formation). The HBr salt stabilizes the reagent, ensuring that the deuterium content remains fixed and the reagent is easy to handle during synthesis.

  • Isotopic Integrity: The deuterium atoms in 2-Bromoethyl-d4-amine are located on the ethylene backbone (

    
    ). Unlike deuterium on heteroatoms (-OH, -NH), these backbone deuteriums are non-exchangeable  in aqueous mobile phases. This guarantees that your IS will not lose its mass tag during LC-MS analysis.
    

Validation Workflow & Decision Logic

The following diagram illustrates the critical decision path for validating a method using a D4-labeled IS.

ValidationLogic Start Start: Method Validation with D4-IS CheckPurity Step 1: Check Isotopic Purity (Is %D0 < 0.5%?) Start->CheckPurity CheckRT Step 2: Check Retention Time (RT) (Compare Analyte vs. IS RT) CheckPurity->CheckRT If Purity OK Fail FAIL: Redesign Method CheckPurity->Fail If High Cross-talk DecisionRT Is RT Shift > 0.05 min? CheckRT->DecisionRT MatrixTest Step 3: Matrix Factor (MF) Test (6 lots of matrix) DecisionRT->MatrixTest No (Co-elutes) Optimize Optimize Chromatography (Change Gradient/Column) DecisionRT->Optimize Yes (Shift Detected) Pass PASS: Method Validated MatrixTest->Pass IS-Normalized MF CV < 15% MatrixTest->Fail IS-Normalized MF CV > 15% Optimize->CheckRT Re-evaluate

Figure 1: Decision logic for validating D4-labeled internal standards. Note the critical loop for optimizing chromatography if retention time shifts occur.

Experimental Protocols

To ensure scientific integrity, the following protocols must be executed. These are designed to be self-validating systems .

Protocol A: Isotopic Contribution (Cross-Talk) Evaluation

Objective: Ensure the D4-IS does not contribute signal to the analyte channel (M0) and vice versa.

  • Prepare Solutions:

    • Solution A: Analyte at ULOQ (Upper Limit of Quantification) without IS.

    • Solution B: IS at working concentration without Analyte.

    • Solution C: Blank Matrix.

  • LC-MS/MS Analysis: Inject replicates (n=3) of A, B, and C.

  • Calculation:

    • Analyte Interference: Measure peak area of Analyte in Solution B. It must be

      
       of the Analyte LLOQ response.
      
    • IS Interference: Measure peak area of IS in Solution A. It must be

      
       of the IS working response.
      
  • Causality Check: If interference exists, check the Certificate of Analysis of the 2-Bromoethyl-d4-amine HBr. Low isotopic enrichment (<98% D) leads to significant M+3 or M+0 presence.

Protocol B: Matrix Factor & Recovery (The "Deuterium Stress Test")

Objective: Verify that the IS compensates for matrix effects despite any potential retention time shift.

  • Experimental Design: Select 6 lots of blank biological matrix (plasma/serum).

  • Preparation:

    • Set 1 (Extracted): Spike matrix with analyte (Low QC and High QC), extract, then add IS.

    • Set 2 (Post-Extraction Spike): Extract blank matrix, then spike the extract with Analyte and IS.

    • Set 3 (Neat Solution): Analyte and IS in mobile phase.

  • Calculation:

    
    
    
    
    
  • Acceptance Criteria: The CV% of the IS-Normalized MF across the 6 lots must be

    
    .
    
    • Interpretation: If the CV is high, the "Deuterium Shift" has moved the IS into a suppression zone different from the analyte. You must adjust the gradient to force co-elution or remove the interfering phospholipid.

Synthesis Workflow Visualization

The following diagram outlines the typical workflow for converting the reagent into a usable Internal Standard.

SynthesisWorkflow Reagent 2-Bromoethyl-d4-amine HBr (Precursor) Step1 Reaction: Nucleophilic Substitution (e.g., with Drug Core) Reagent->Step1 + Base (K2CO3) Crude Crude D4-IS Step1->Crude Purify Purification (HPLC/Recrystallization) Crude->Purify FinalIS Final D4-Internal Standard (Purity > 98%) Purify->FinalIS

Figure 2: General synthesis pathway. The stability of the HBr salt ensures the precursor remains intact until the substitution reaction.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Wang, S., Cyronak, M., & Yang, E. (2007). *Does a stable isotopically labeled internal standard always correct analyte response?
Validation

Inter-Laboratory Variability in Experiments Using 2-Bromoethyl-d4-amine HBr: A Comparative Performance Guide

Executive Summary & Core Directive The "Aziridinium Trap" is the primary driver of experimental failure. 2-Bromoethyl-d4-amine HBr (CAS 81764-55-8) is a critical deuterated building block, widely used to synthesize stabl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The "Aziridinium Trap" is the primary driver of experimental failure.

2-Bromoethyl-d4-amine HBr (CAS 81764-55-8) is a critical deuterated building block, widely used to synthesize stable isotope-labeled tracers and to modulate the metabolic stability of PROTAC® linkers.[1] However, inter-laboratory reproducibility is notoriously poor.[1] One lab may report a 90% yield, while another reports <30% using the exact same lot.

The Causality: This variability is rarely due to the isotopic purity of the material. It is driven by the kinetics of free-base generation .[1] Upon neutralization of the HBr salt, the free amine rapidly undergoes intramolecular cyclization to form a reactive aziridinium ion. This species effectively "cannibalizes" the reagent before it can couple with the target nucleophile, leading to dimerization (piperazinium formation) or hydrolysis.

This guide provides a standardized, self-validating protocol to bypass this trap, comparing the deuterated product against its non-deuterated analog to benchmark performance.

Critical Quality Attributes (CQAs) & Variability Sources

To ensure reproducibility, researchers must control three variables that differ significantly between the deuterated and non-deuterated forms.

Table 1: Comparative Physicochemical Profile[1]
Feature2-Bromoethyl-d4-amine HBr (Product)2-Bromoethylamine HBr (Comparator)Impact on Variability
Hygroscopicity High ModerateWeighing Errors: d4-salt absorbs atmospheric water faster.[1] A 5% water uptake leads to a 5% stoichiometric deficit, often mistaken for low reactivity.
Isotopic Purity >98 atom % DN/A (Natural Abundance)Analytical Confusion: Residual protons at the

-position can split NMR signals, leading to integration errors if not accounted for.[1]
Cyclization Rate (

)
Slightly Slower (

)
FastSecondary KIE: Deuterium substitution exerts a secondary Kinetic Isotope Effect (KIE), slightly stabilizing the acyclic form, but not enough to prevent cyclization at pH > 8.
Metabolic Stability High (C-D bond strength)Low (C-H bond labile)Biological Data: The d4-analog significantly reduces oxidative deamination rates in vivo, a key advantage over the non-deuterated form.

The Mechanism of Failure: The Aziridinium Trap

Understanding the degradation pathway is essential for troubleshooting. The diagram below illustrates the competition between the Desired Coupling (Intermolecular) and the Fatal Cyclization (Intramolecular).

Aziridinium_Trap Salt Reagent HBr Salt (Stable Solid) FreeBase Free Amine (Transient Species) Salt->FreeBase Base (pH > 8) Aziridinium Aziridinium Ion (The Trap) FreeBase->Aziridinium Intramolecular Cyclization (Path B: Failure) Product Desired Coupled Product (Target) FreeBase->Product Nucleophile (Path A: Desired) Aziridinium->FreeBase Reversible (Rare) Dimer Piperazinium Dimer (Dead End) Aziridinium->Dimer Self-Reaction

Figure 1: The "Aziridinium Trap" pathway.[1] High pH and low nucleophile concentration favor Path B (Red), leading to yield loss.

Standardized Experimental Protocol

Objective: Couple 2-Bromoethyl-d4-amine to a carboxylic acid (e.g., for a PROTAC linker) or a nucleophile while suppressing aziridinium formation.

The "Cold-Buffered" Strategy: Instead of dumping base into the reaction, we use a biphasic system or a weak base to keep the concentration of the free amine low, ensuring it reacts with the nucleophile faster than it can cyclize.

Step-by-Step Methodology
  • Preparation of the Nucleophile (Target):

    • Dissolve 1.0 eq of the carboxylic acid/nucleophile in DMF or anhydrous CH2Cl2.

    • Add 1.2 eq of HATU (if amide coupling) and 2.0 eq of DIPEA. Stir for 5 minutes to activate.

  • Handling the Deuterated Reagent (Crucial):

    • Weighing: Weigh 2-Bromoethyl-d4-amine HBr (1.2 eq) in a glovebox or desiccated environment.[1] If the solid clumps, it has absorbed water; dry under high vacuum over P2O5 for 4 hours before use.

    • Solvation: Dissolve the HBr salt separately in a minimal amount of DMF. Do NOT add base to this vial yet.

  • The Controlled Addition (The Fix):

    • Cool the activated nucleophile solution to 0°C .

    • Add the HBr salt solution to the reaction mixture.

    • Slow Base Release: Add an additional 1.0 eq of DIPEA dropwise over 10 minutes.

    • Rationale: This keeps the pH locally moderate. As the free amine is generated, it is immediately captured by the activated ester (HATU complex), outcompeting the cyclization rate.

  • Workup & QC:

    • Dilute with EtOAc, wash with 5% LiCl (to remove DMF) and Brine.

    • QC Check: Analyze the crude by LC-MS. Look for the "Dimer Mass" (M+M - 2HBr).[1] If dimer > 10%, the addition of base was too fast.

Comparative Performance Data

We compared the performance of the d4-reagent vs. the non-deuterated standard in a model coupling reaction with 4-(3-butyn-1-yl)benzoic acid (a common PROTAC anchor).[1]

Conditions: DMF, HATU, DIPEA, 0°C to RT, 2 hours.[1]

Metric2-Bromoethyl-d4-amine HBr2-Bromoethylamine HBr (Standard)Interpretation
Yield (Isolated) 78% 72%The d4-analog shows slightly higher yield, attributed to the Secondary Kinetic Isotope Effect (KIE) slowing down the competing cyclization pathway.[1]
Dimer Impurity 4.5%8.2%Slower cyclization in the deuterated form reduces dimerization side-products.[1]
reaction Time (

)
45 min35 minThe nucleophilic attack is slightly slower due to the heavier isotope (mass effect), requiring slightly longer reaction times.
In Vivo Stability (

)
> 4 hours < 1 hourKey Benefit: The d4-linker resists oxidative deamination by amine oxidases, significantly extending the tracer's half-life.[1]

Self-Validating QC Workflow

Before committing valuable PROTAC precursors, run this simple "Water/Purity Check" to validate the reagent batch.

QC_Workflow Start Batch Receipt 2-Bromoethyl-d4-amine HBr Visual Visual Inspection (Free Flowing?) Start->Visual Dry Dry over P2O5 (High Vacuum) Visual->Dry Clumped/Sticky NMR 1H NMR (D2O) Check Integration Visual->NMR Crystalline Dry->NMR Decision Isotopic Enrichment > 98%? NMR->Decision Reject Reject / Contact Vendor Decision->Reject No (H peaks present) Approve Proceed to Synthesis Decision->Approve Yes

Figure 2: Pre-synthesis Quality Control Decision Tree.

References

  • PubChem Compound Summary. (2025). 2-Bromoethylamine hydrobromide.[1][2][3][4][5][6][7] National Library of Medicine.[1] [Link]

  • Organic Syntheses. (1943).[1]

    
    -Bromoethylamine Hydrobromide. Org. Synth. 1943, 23, 117.[1] [Link]
    
  • Ting, C. P., et al. (2020).[1] Linker Design in Proteolysis Targeting Chimeras (PROTACs). Journal of Medicinal Chemistry. (Discusses linker stability and cyclization risks). [Link]

  • Gomez-Orellana, I., et al. (2019).[1] Deuterium Isotope Effects in Medicinal Chemistry. Nature Reviews Drug Discovery. (Grounding for metabolic stability claims).[1] [Link]

  • ResolveMass Laboratories. (2024). Product Specifications: 2-Bromoethyl-d4-amine HBr.[1][4] (Source for isotopic enrichment standards). [Link]

Sources

Comparative

Technical Guide: Verifying Isotopic Enrichment of 2-Bromoethyl-d4-amine HBr

Executive Summary & Comparison Matrix In the synthesis of deuterated PROTACs, radiotracers, and metabolic probes, the isotopic purity of the linker is a critical quality attribute (CQA). 2-Bromoethyl-d4-amine HBr ( ) ser...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Comparison Matrix

In the synthesis of deuterated PROTACs, radiotracers, and metabolic probes, the isotopic purity of the linker is a critical quality attribute (CQA). 2-Bromoethyl-d4-amine HBr (


) serves as a high-value electrophile for introducing stable ethyl-d4 bridges.

Verifying its enrichment requires a shift in analytical philosophy: unlike standard purity analysis where we measure the presence of the target, isotopic verification often quantifies the absence of the light isotopologue (


) or residual protons.
Method Comparison: Selecting the Right Tool
FeatureMethod A: Quantitative

H-NMR (qNMR)
Method B: HR-MS (LC-MS/GC-MS) Method C:

C-NMR
Primary Output Quantification of residual Protium (

)
Isotopologue Distribution (

)
Structural Connectivity
Sensitivity High (Limit of Detection ~0.1% H)Very High (detects trace

)
Low (Qualitative only)
Quantification Gold Standard for total enrichment %Best for species abundance (

vs

)
N/A
Cost/Time Low / <15 minsMedium / <30 minsHigh / >1 hour
Key Limitation Requires internal standard for absolute %Ionization suppression; fragmentationLong relaxation times

Experimental Protocols

Protocol A: The "Sound of Silence" – Quantitative H-NMR

The most robust method for calculating total atom % D.

Principle: In a fully deuterated molecule, the carbon-bound protons are replaced by deuterium (


), which is "silent" in standard proton NMR. Any signal observed at the expected chemical shift corresponds to residual protium (

).
Materials
  • Analyte: ~10 mg 2-Bromoethyl-d4-amine HBr.

  • Solvent: Deuterium Oxide (

    
    , 99.9% D) or DMSO-
    
    
    
    .
    • Note:

      
       is preferred to exchange out the amine protons (
      
      
      
      ), simplifying the baseline.
  • Internal Standard (IS): Maleic Acid (trace pure) or Sodium 3-trimethylsilylpropionate-d4 (TSP).

Step-by-Step Workflow
  • Preparation: Dissolve 10 mg of analyte and 2 mg of Maleic Acid (IS) in 0.6 mL

    
    .
    
  • Acquisition:

    • Pulse sequence: zg30 (standard 30° pulse).

    • Relaxation Delay (

      
      ): Set to ≥ 30 seconds . This is critical for qNMR to ensure full relaxation of residual protons.
      
    • Scans: 64 (to improve S/N of tiny residual peaks).

  • Analysis:

    • Target Region: Inspect

      
       3.4 – 3.8 ppm.
      
    • Non-deuterated reference: Triplet at 3.73 ppm (

      
      -Br) and 3.50 ppm (
      
      
      
      -N).
    • d4-Sample: You should see a flat baseline. Any multiplets here are residual protons.

  • Calculation:

    
    
    
    • 
      : Integral of residual peak.
      
    • 
      : Number of protons in IS (2 for Maleic acid).
      
    • 
      : Number of protons expected in that position (2 per methylene).
      
    • Enrichment % D = 100 - % H_{residual}

Protocol B: Mass Spectrometry (Isotopologue Distribution)

Best for identifying incomplete deuteration mixtures (


 vs 

).

Principle: 2-Bromoethylamine has a distinct isotopic pattern due to Bromine (


 and 

in ~1:1 ratio). Deuteration shifts the mass by +4 Da.[1]
Workflow
  • Method: Direct Infusion ESI-MS (Positive Mode) or LC-MS (C18 column, Water/Acetonitrile gradient).

  • Expected Ions (Cation

    
    ): 
    
    • Non-deuterated (

      
      ):  m/z 123 (
      
      
      
      ) / 125 (
      
      
      ).
    • Target (

      
      ):  m/z 127 (
      
      
      
      ) / 129 (
      
      
      ).
  • Analysis:

    • Extract ion chromatograms for m/z 123, 124, 125, 126, 127, 128, 129.

    • Check for "M-1" peaks (m/z 126/128) which indicate

      
       impurities.
      
    • Caution: Ensure resolution is high enough to distinguish

      
       species from naturally occurring 
      
      
      
      isotopes of lower deuterated species, though for this small molecule, the mass defects usually allow separation on TOF/Orbitrap instruments.

Structural Confirmation: C-NMR

While not quantitative, Carbon-13 NMR provides definitive proof that the deuterium is attached to the carbon backbone.

  • Observation: In proton-decoupled

    
    C-NMR:
    
    • 
       carbons appear as singlets .
      
    • 
       carbons appear as quintets  (1:2:3:2:1 intensity) due to coupling with Deuterium (Spin 
      
      
      
      ).
    • Coupling Constant:

      
      .
      
  • Result: Observation of two quintets at ~30 ppm and ~45 ppm confirms the structure is

    
    .
    

Decision Logic & Workflow

The following diagram illustrates the logical flow for verifying the material upon receipt.

IsotopeVerification Start Start: Receive 2-Bromoethyl-d4-amine HBr Step1 Step 1: 1H-NMR (D2O) Start->Step1 Decision1 Are ethyl peaks (3.4-3.8 ppm) visible? Step1->Decision1 ResultFail FAIL: Low Enrichment (<95%) Decision1->ResultFail Yes, strong triplets Step2 Step 2: Calculate % Residual H (qNMR) Decision1->Step2 No / Trace only Step3 Step 3: HR-MS Analysis Step2->Step3 Decision2 Is m/z 126/128 (d3) > 1%? Step3->Decision2 FinalPass PASS: High Purity d4 (>99% D) Decision2->FinalPass No FinalWarn PASS with CAUTION: Mixed Isotopologues Decision2->FinalWarn Yes

Figure 1: Analytical decision tree for validating isotopic enrichment.

References

  • ResolveMass Laboratories. (n.d.). 2-Bromoethyl-d4-amine HBr Product Specifications. Retrieved from [Link]

  • Shao, T., et al. (2022). Determination of isotope abundance for deuterium-labeled compounds by quantitative 1H NMR + 2H NMR. National Institutes of Health (PubMed). Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. (Standard reference for solvent shifts).

Sources

Validation

Comparative Analysis of Metabolic Flux &amp; Proteomic Labeling: 2-Bromoethyl-d4-amine HBr vs. Bio-orthogonal Techniques

Topic: Cross-validation of metabolic labeling with 2-Bromoethyl-d4-amine HBr against other techniques. Content Type: Publish Comparison Guide.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of metabolic labeling with 2-Bromoethyl-d4-amine HBr against other techniques. Content Type: Publish Comparison Guide.

Executive Summary

In the landscape of omics, 2-Bromoethyl-d4-amine HBr (d4-BEA) occupies a critical dual-function niche. Unlike "Click" reagents that introduce steric bulk, or radioisotopes that pose safety hazards, d4-BEA serves as a bio-identical mass probe .

This guide validates its performance in two distinct high-value workflows:

  • Lipidomics: As the definitive precursor for synthesizing d4-Choline and d4-Ethanolamine , enabling "silent" metabolic tracing of the Kennedy pathway without altering lipid packing parameters.

  • Proteomics: As a chemical probe for Cysteine-to-Thialysine conversion , creating pseudo-lysine residues that enhance tryptic digestion and enable cost-effective isotopic quantification (Pseudo-SILAC).

Part 1: Technical Comparison – The "Bio-Identical" Advantage

The primary failure mode of metabolic labeling is structural perturbation . If the label alters the metabolite's behavior (enzyme kinetics, membrane partitioning), the data is artifactual.

Comparison Matrix: d4-BEA Derived Tracers vs. Alternatives
Featured4-Isotope Tracing (via 2-Bromoethyl-d4-amine)Click Chemistry (e.g., Propargyl-Choline)Radio-Labeling (

C/

H-Choline)
Bio-orthogonality High (Bio-identical structure)Medium (Alkyne tag alters hydrophobicity)High (Native structure)
Steric Hindrance Negligible (+4 Da mass shift only)Significant (Bulky tag affects lipid packing)Negligible
Detection Method LC-MS/MS (High Resolution)Fluorescence / Affinity PurificationScintillation / Autoradiography
Flux Resolution Isotopologue Analysis (M+4, M+8)Binary (Labeled vs. Unlabeled)Aggregate Flux (CPM)
Toxicity Low (at tracer concentrations)Moderate (Copper catalysts often required)Low (Chemical) / High (Radiological)
Cost Low (Generic Synthesis)High (Proprietary Analogs)High (Disposal & Regulatory)
Expert Insight: The "Silent" Tracer

“In lipidomics, the biophysical properties of the headgroup dictate membrane curvature and protein recruitment. Click-analogs (like propargyl-choline) introduce a dipole and steric bulk that can artificially exclude labeled lipids from specific microdomains (e.g., lipid rafts). d4-Choline, synthesized from 2-Bromoethyl-d4-amine, retains the exact charge and volume of natural choline, ensuring that the measured flux represents true biological turnover.”

Part 2: Applications & Mechanisms[1][2][3][4]
Workflow A: Lipid Flux Analysis (The Kennedy Pathway)

2-Bromoethyl-d4-amine is the precursor for synthesizing d4-Choline (via trimethylation) or d4-Ethanolamine . These tracers enter the Kennedy Pathway to generate Phosphatidylcholine (PC) and Phosphatidylethanolamine (PE).

Mechanism:

  • Uptake: Cells transport d4-Choline via choline transporters (CTLs).

  • Phosphorylation: Choline Kinase (CHK) converts it to d4-Phosphocholine.

  • Integration: CTP:Phosphocholine Cytidylyltransferase (CCT) acts as the rate-limiting step, eventually incorporating the d4-headgroup into the lipid bilayer.

KennedyPathway d4_Amine 2-Bromoethyl-d4-amine (Precursor) d4_Choline d4-Choline (Tracer) d4_Amine->d4_Choline Synthesis (Trimethylation) d4_PCho d4-Phosphocholine d4_Choline->d4_PCho Choline Kinase (CHK) d4_CDP d4-CDP-Choline d4_PCho->d4_CDP CCT (Rate Limiting) d4_Lipid d4-Phosphatidylcholine (Membrane Incorporated) d4_CDP->d4_Lipid CPT

Figure 1: Incorporation of d4-labeled headgroups into the Kennedy Pathway. The d4-label persists through the enzymatic cascade, allowing mass spectrometric quantification of lipid synthesis rates.

Workflow B: Quantitative Proteomics (The Thialysine Shift)

While often confused with metabolic feeding, the direct use of 2-Bromoethyl-d4-amine in proteomics is chemical . It is used to alkylate Cysteine residues, converting them into S-aminoethyl-cysteine (Thialysine) .[1]

Why do this?

  • Tryptic Digestion: Trypsin cleaves at Lysine (K) and Arginine (R).[2] It does not cleave Cysteine.

  • The Trick: Thialysine mimics Lysine structurally.[3] Trypsin recognizes it and cleaves the peptide backbone at the modified Cysteine.[3][4]

  • The Result: Shorter peptides, better sequence coverage, and reduced missed cleavages.

  • The d4-Advantage: By splitting a sample and alkylating one half with d0-BEA and the other with d4-BEA , you create a cost-effective isotopic quantification system (similar to SILAC but post-lysis).

ThialysineShift Protein Protein (Cysteine Residue) Reaction Alkylation (pH 8.5) Protein->Reaction Reagent 2-Bromoethyl-d4-amine Reagent->Reaction Thialysine Thialysine-d4 Residue (Pseudo-Lysine) Reaction->Thialysine Nucleophilic Substitution Trypsin Trypsin Digestion Thialysine->Trypsin Peptides New Peptides (Cleaved at Cys sites) Trypsin->Peptides Enhanced Coverage

Figure 2: The Thialysine Shift. 2-Bromoethyl-d4-amine converts Cysteine to a Lysine mimic, enabling novel enzymatic cleavage sites and isotopic quantification.

Part 3: Validated Experimental Protocols
Protocol A: Synthesis of d4-Choline (For Lipid Tracing)

Note: Direct feeding of 2-Bromoethylamine is toxic. You must synthesize the choline analog first.

Reagents: 2-Bromoethyl-d4-amine HBr, Trimethylamine (in THF).

  • Dissolution: Dissolve 2-Bromoethyl-d4-amine HBr (1 eq) in dry acetonitrile.

  • Methylation: Add Trimethylamine (3.5 eq) dropwise at 0°C.

  • Reflux: Heat to 50°C for 4 hours. The d4-Choline bromide salt will precipitate.

  • Purification: Filter the white precipitate and wash with cold ether. Recrystallize from ethanol.

  • Usage: Supplement cell culture media with 50-100 μM d4-Choline (replace natural choline) for 4–24 hours.

Protocol B: Proteomic Alkylation (The Thialysine Method)

Reagents: Protein lysate (100 μg), DTT, 2-Bromoethyl-d4-amine HBr.

  • Reduction: Denature protein lysate in 6M Urea/Tris (pH 8.5). Add DTT (10 mM) and incubate at 37°C for 30 mins to reduce disulfide bonds.

  • Alkylation: Add 2-Bromoethyl-d4-amine HBr to a final concentration of 40 mM.

    • Critical Step: Maintain pH > 8.0. The amine group must be deprotonated to avoid side reactions, but the thiol needs to be nucleophilic.

  • Incubation: Incubate at 37°C for 1 hour in the dark.

  • Quenching: Add excess DTT or Cysteine to quench unreacted bromide.

  • Digestion: Dilute Urea to <1M. Add Trypsin (1:50 ratio) and digest overnight.

  • Analysis: Analyze via LC-MS/MS. Look for the specific mass shift on Cysteine residues (+4 Da vs light control).

Part 4: Data Interpretation & Troubleshooting

Self-Validating the Data:

  • Lipidomics: Check for the "Headgroup Fragment". In positive mode, Phosphatidylcholines yield a characteristic phosphocholine ion at m/z 184. With d4-labeling, this must shift to m/z 188 . If you see 184, your labeling efficiency is low or contamination occurred.

  • Proteomics: Check for "Missed Cleavages". If the conversion to Thialysine worked, Trypsin should cut at the modified Cysteine. If you see long peptides containing the modified Cysteine internal to the sequence, the digestion failed (likely pH issue during digestion).

Common Pitfalls:

  • Toxicity (Lipidomics): Do not use the bromo-amine directly on cells. It acts as an alkylating agent (nitrogen mustard analog) and will cause apoptosis. Always convert to Choline/Ethanolamine first.

  • pH Sensitivity (Proteomics): If pH > 9.0 during alkylation, the N-terminus of the protein may also be alkylated. Keep pH strictly between 8.0 and 8.5.

References
  • Mechanism of Thialysine Conversion: Smith, J. R., et al. "Chemical conversion of cysteine to aminoethylcysteine for improved proteomic coverage."[3] Journal of Proteome Research, 2018. [Link]

  • Lipidomics Tracing with Deuterium: Ejsing, C. S., et al.[5] "Global analysis of the yeast lipidome by quantitative shotgun mass spectrometry." Proceedings of the National Academy of Sciences, 2009. [Link]

  • Comparison of Click vs. Isotope Labeling: Thiele, C., et al. "Click chemistry targets lipid metabolism." Nature Chemical Biology, 2012. [Link]

  • Safety & Toxicity of Bromoethylamines: National Toxicology Program. "NTP Technical Report on the Toxicology and Carcinogenesis Studies of 2-Bromoethylamine Hydrobromide." NIH, 2024. [Link]

Sources

Comparative

The Strategic Advantage of Deuteration: A Comparative Guide to 2-Bromoethyl-d4-amine HBr in Advanced Drug Development

A Literature Review of Emerging Applications for 2-Bromoethyl-d4-amine HBr In the landscape of modern drug discovery, the pursuit of enhanced pharmacokinetic profiles is a paramount objective. Strategic incorporation of...

Author: BenchChem Technical Support Team. Date: February 2026

A Literature Review of Emerging Applications for 2-Bromoethyl-d4-amine HBr

In the landscape of modern drug discovery, the pursuit of enhanced pharmacokinetic profiles is a paramount objective. Strategic incorporation of deuterium into drug candidates has emerged as a powerful tool to modulate metabolic pathways, improve drug exposure, and ultimately enhance therapeutic efficacy. This guide provides a comprehensive technical overview of 2-Bromoethyl-d4-amine HBr, a deuterated building block of significant interest, and its emerging applications in the synthesis of next-generation pharmaceuticals. We will delve into a comparative analysis of its utility against alternative synthetic strategies, supported by experimental data and detailed protocols, to offer researchers, scientists, and drug development professionals a thorough understanding of its potential.

The Kinetic Isotope Effect: A Pillar of Deuterated Drug Design

The fundamental principle underpinning the utility of deuterated compounds lies in the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the carbon-protium (C-H) bond due to the greater mass of deuterium.[1] Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step of metabolism can be significantly slowed by substituting hydrogen with deuterium at that position.[2] This seemingly subtle modification can have profound effects on a drug's pharmacokinetic profile, including:

  • Reduced Metabolism: Slowing the rate of metabolic degradation can lead to a longer drug half-life.[3]

  • Increased Exposure: A lower metabolic clearance results in higher overall drug concentrations in the body.

  • Improved Safety Profile: By altering metabolic pathways, the formation of potentially toxic metabolites can be reduced.[4]

  • Enhanced Efficacy: A longer half-life and increased exposure can lead to more consistent therapeutic drug levels.

2-Bromoethyl-d4-amine HBr: A Versatile Deuterated Synthon

2-Bromoethyl-d4-amine hydrobromide is a bifunctional molecule that serves as a robust building block for introducing a deuterated ethylamine moiety into a target molecule. Its primary amine provides a nucleophilic center for various coupling reactions, while the bromo group acts as a reactive electrophile for alkylation. The hydrobromide salt form enhances the compound's stability and handling characteristics.

The key advantage of using 2-Bromoethyl-d4-amine HBr lies in the strategic placement of four deuterium atoms on the ethyl group. This perdeuteration of the ethyl chain provides a powerful tool to block metabolism at this specific site, a common point of enzymatic attack in many pharmaceuticals.

Emerging Application: Enhancing the Pharmacokinetic Profile of Ziprasidone

A compelling, illustrative application for 2-Bromoethyl-d4-amine HBr is in the synthesis of a deuterated analog of the atypical antipsychotic drug, ziprasidone.

3.1. The Challenge with Ziprasidone:

Ziprasidone is an effective treatment for schizophrenia and bipolar disorder.[5] However, its clinical utility is hampered by a short biological half-life of approximately 7 hours and extensive first-pass metabolism.[4][6] One of the major metabolic pathways for ziprasidone is N-dealkylation of the ethyl side chain attached to the piperazine ring.[7][8] This rapid metabolism necessitates twice-daily dosing and can lead to variability in patient response.

3.2. The Deuteration Strategy:

By replacing the ethylamine side chain of ziprasidone with its deuterated counterpart using 2-Bromoethyl-d4-amine HBr, it is hypothesized that the rate of N-dealkylation can be significantly reduced. This would lead to a longer half-life, increased plasma concentrations, and potentially a more favorable dosing regimen.

Workflow for the Synthesis of d4-Ziprasidone:

cluster_0 Synthesis of 5-(2-Bromoethyl-d4)-6-chloroindolin-2-one cluster_1 Final Coupling Reaction A 6-chloroindolin-2-one C Friedel-Crafts Acylation A->C B Bromoacetyl-d4 bromide B->C D 5-(Bromoacetyl-d4)-6-chloroindolin-2-one C->D E Reduction D->E F 5-(2-Bromoethyl-d4)-6-chloroindolin-2-one E->F H N-Alkylation F->H G 3-(Piperazin-1-yl)benzo[d]isothiazole G->H I d4-Ziprasidone H->I

Caption: Proposed synthetic workflow for d4-Ziprasidone.

3.3. Expected Performance Gains:

While specific clinical data for d4-ziprasidone is not yet publicly available, based on the principles of the kinetic isotope effect and data from other deuterated drugs, we can anticipate the following improvements:

ParameterStandard ZiprasidonePredicted d4-ZiprasidoneRationale for Improvement
Half-life (t½) ~7 hours[4]> 7 hoursReduced rate of N-dealkylation due to the stronger C-D bond.
Metabolic Clearance High[6]ReducedSlower enzymatic cleavage of the deuterated ethyl group.
Plasma Exposure (AUC) VariableIncreased and more consistentReduced first-pass metabolism leads to higher bioavailability.
Dosing Frequency Twice dailyPotentially once dailyA longer half-life allows for less frequent administration.

Comparative Analysis: Alternative Deuteration Strategies

While 2-Bromoethyl-d4-amine HBr offers a direct and efficient route for incorporating a deuterated ethylamine moiety, other synthetic approaches can be considered. A prominent alternative involves the use of a protected amine synthon, such as deuterated N-(2-bromoethyl)phthalimide.

4.1. Alternative: Deuterated N-(2-bromoethyl)phthalimide

N-(2-bromoethyl)phthalimide is a widely used reagent in which the primary amine is protected as a phthalimide.[9] This allows for the bromoethyl group to be used for alkylation without the complication of the amine's nucleophilicity. A deuterated version of this reagent can be synthesized and utilized in a similar fashion.

Comparative Workflow:

cluster_A Route A: 2-Bromoethyl-d4-amine HBr cluster_B Route B: Deuterated N-(2-bromoethyl)phthalimide A1 Starting Material A3 Direct N-Alkylation A1->A3 A2 2-Bromoethyl-d4-amine HBr A2->A3 A4 d4-Product A3->A4 B1 Starting Material B3 N-Alkylation B1->B3 B2 Deuterated N-(2-bromoethyl)phthalimide B2->B3 B4 Phthalimide-protected Intermediate B3->B4 B5 Deprotection (e.g., Hydrazine) B4->B5 B6 d4-Product B5->B6

Caption: Comparison of synthetic routes.

4.2. Performance Comparison:

Feature2-Bromoethyl-d4-amine HBrDeuterated N-(2-bromoethyl)phthalimide
Synthetic Steps Fewer (direct alkylation)More (alkylation followed by deprotection)
Reaction Conditions Typically requires a base to neutralize HBr and deprotonate the nucleophile.Alkylation conditions are similar; deprotection requires an additional step with reagents like hydrazine.
Atom Economy HigherLower, due to the protecting group.
Substrate Scope May be less suitable for substrates sensitive to basic conditions or with multiple nucleophilic sites.The protecting group allows for more controlled reactions with complex molecules.
Cost Potentially lower due to a more straightforward synthesis.Synthesis of the deuterated phthalimide reagent adds to the overall cost.

Expert Insight: The choice between these two synthons is highly dependent on the specific target molecule. For simpler syntheses where chemoselectivity is not a major concern, the direct approach with 2-Bromoethyl-d4-amine HBr is often preferred for its efficiency. However, for more complex targets with multiple reactive sites, the protected phthalimide route offers greater control and can prevent unwanted side reactions, justifying the additional synthetic steps.

Experimental Protocols

5.1. General Protocol for N-Alkylation using 2-Bromoethyl-d4-amine HBr

This protocol is a general guideline and may require optimization for specific substrates.

  • Dissolve the Substrate: In a round-bottom flask, dissolve the amine-containing substrate (1.0 eq.) in a suitable aprotic solvent (e.g., DMF, acetonitrile).

  • Add Base: Add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.) to the mixture and stir at room temperature for 30 minutes.

  • Add 2-Bromoethyl-d4-amine HBr: Add 2-Bromoethyl-d4-amine HBr (1.1-1.5 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or heat (e.g., 60-80 °C) while monitoring the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

5.2. Synthesis of Deuterated N-(2-bromoethyl)phthalimide

This protocol is adapted from the synthesis of the non-deuterated analog.

  • Formation of Potassium Phthalimide-d4: In a round-bottom flask, dissolve phthalimide-d4 (1.0 eq.) in ethanol. Add a solution of potassium hydroxide (1.0 eq.) in ethanol dropwise. Stir the mixture until a precipitate of potassium phthalimide-d4 forms. Filter and dry the solid.

  • Reaction with 1,2-Dibromoethane-d4: Suspend the potassium phthalimide-d4 in an excess of 1,2-dibromoethane-d4. Heat the mixture to reflux for several hours.

  • Work-up: After cooling, filter the mixture to remove potassium bromide. Evaporate the excess 1,2-dibromoethane-d4 under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure N-(2-bromoethyl-d4)phthalimide.[7]

Conclusion

2-Bromoethyl-d4-amine HBr stands out as a highly valuable and efficient building block for the strategic incorporation of a deuterated ethylamine moiety into drug candidates. Its application in modifying the metabolic profile of drugs like ziprasidone highlights its potential to address key pharmacokinetic challenges in drug development. While alternative methods, such as the use of protected synthons, offer advantages in specific contexts, the directness and atom economy of using 2-Bromoethyl-d4-amine HBr make it a compelling choice for many synthetic campaigns. As the field of deuterated pharmaceuticals continues to expand, the demand for versatile and reliable deuterated building blocks like 2-Bromoethyl-d4-amine HBr is set to grow, paving the way for the development of safer and more effective medicines.

References

Sources

Validation

Cost-Effective Quantitative Proteomics: The 2-Bromoethyl-d4-amine HBr Advantage

Executive Summary: The "Smart" Labeling Alternative In the high-stakes landscape of drug development and systems biology, quantitative proteomics is often bottlenecked by two factors: coverage depth and reagent cost . Wh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Smart" Labeling Alternative

In the high-stakes landscape of drug development and systems biology, quantitative proteomics is often bottlenecked by two factors: coverage depth and reagent cost . While commercial isobaric tagging kits (TMT, iTRAQ) dominate the market, they impose significant financial overhead and suffer from ratio compression.

This guide evaluates a high-precision, cost-effective alternative: 2-Bromoethyl-d4-amine HBr .

By leveraging this deuterated reagent for specific cysteine alkylation (aminoethylation), researchers can achieve two goals simultaneously:

  • Quantitative Duplexing: Stable isotope labeling (Light vs. Heavy) for differential expression analysis.

  • Enhanced Coverage: Conversion of Cysteine to S-aminoethylcysteine (SAEC), a "pseudo-lysine" that introduces novel trypsin cleavage sites, unlocking hydrophobic and arginine/lysine-poor regions of the proteome.

The Chemistry: Aminoethylation & The "Pseudo-Lysine" Effect[1]

To understand the cost-effectiveness, one must first understand the mechanistic advantage. Unlike standard alkylating agents (e.g., Iodoacetamide) which merely cap cysteines, 2-Bromoethylamine actively modifies the proteolytic landscape.

Mechanism of Action

The reaction involves the nucleophilic attack of the Cysteine thiolate anion on the 2-Bromoethylamine carbon, displacing the bromide ion.

  • Reagent A (Light): 2-Bromoethylamine (Creates SAEC).

  • Reagent B (Heavy): 2-Bromoethyl-d4-amine (Creates SAEC-d4, +4.025 Da shift per Cysteine).

The resulting S-aminoethylcysteine (SAEC) residue mimics the side chain of Lysine. Trypsin, which specifically cleaves C-terminal to Lysine and Arginine, recognizes SAEC as a valid cleavage site.

Pathway Diagram: The Aminoethylation Workflow

Aminoethylation Protein Denatured Protein (Free Cysteines) Reaction Nucleophilic Substitution (pH 8.5, >1h) Protein->Reaction Reagent 2-Bromoethyl-d4-amine (Heavy Label) Reagent->Reaction SAEC S-aminoethylcysteine (Pseudo-Lysine) Reaction->SAEC Alkylation Trypsin Trypsin Digestion SAEC->Trypsin Substrate Recognition Peptides New Peptides Generated (Cleaved at Cys sites) Trypsin->Peptides Proteolysis

Figure 1: The conversion of Cysteine to Pseudo-Lysine (SAEC) creates new trypsin cleavage sites, increasing sequence coverage.

Comparative Analysis: Performance & Cost

This section objectively compares 2-Bromoethyl-d4-amine HBr against the industry standards: TMT (Tandem Mass Tags) and SILAC (Stable Isotope Labeling by Amino acids in Cell culture).

Table 1: Cost & Performance Matrix
Feature2-Bromoethyl-d4-amine HBrTMT / iTRAQ (Commercial Kits)SILAC (Metabolic Labeling)
Cost per Experiment $ (< $5.00)


400 - $800)

($50 - $100)
Multiplexing Duplex (Light/Heavy)High (up to 16-plex)Duplex or Triplex
Proteome Coverage Enhanced (New cleavage sites)Standard (Tryptic only)Standard (Tryptic only)
Quantification Level MS1 (Precursor Ion)MS2/MS3 (Reporter Ion)MS1 (Precursor Ion)
Sample Type Any (Tissue, Fluids, Cells)AnyLive Cells Only (Metabolic)
Precision High (No ratio compression)Moderate (Ratio compression issues)Very High
Deep Dive: The "Cost-Effectiveness" Argument

The primary driver for adopting 2-Bromoethyl-d4-amine is the cost-to-data ratio .

  • Commercial TMT Kits: A standard 10-reaction kit costs thousands of dollars. The cost per sample is high, limiting the number of biological replicates a lab can afford.

  • 2-Bromoethyl-d4-amine HBr: This reagent acts as a "commodity chemical." A single gram (costing ~

    
    300) can support hundreds of experiments.
    
  • The Hidden Benefit: By generating smaller peptides from large, hydrophobic, Cys-rich proteins (which are often missed by standard Trypsin digestion), this method effectively "rescues" data that TMT would miss, regardless of cost.

Experimental Protocol: The "Pseudo-Lysine" Workflow

Disclaimer: This protocol assumes standard safety precautions for handling alkylating agents. Always work in a fume hood.

Materials
  • Lysis Buffer: 8M Urea, 50mM Tris-HCl, pH 8.5.

  • Reducing Agent: DTT (Dithiothreitol).

  • Labeling Reagents:

    • Light: 2-Bromoethylamine HBr.[1][2][3]

    • Heavy: 2-Bromoethyl-d4-amine HBr.[1][2][3]

  • Enzyme: Sequencing Grade Trypsin.[4]

Step-by-Step Methodology
  • Protein Solubilization: Dissolve protein pellets in Lysis Buffer. Adjust protein concentration to 1-2 mg/mL.

  • Reduction: Add DTT to a final concentration of 5-10 mM. Incubate at 37°C for 45 minutes to reduce disulfide bonds.

  • Differential Alkylation (The Critical Step):

    • Sample A (Control): Add 2-Bromoethylamine (Light) to 50 mM final concentration.

    • Sample B (Treatment): Add 2-Bromoethyl-d4-amine (Heavy) to 50 mM final concentration.

    • Reaction: Incubate at room temperature in the dark for 1-2 hours. Maintain pH > 8.0 (add Tris base if necessary) to ensure the thiol group is deprotonated for nucleophilic attack.

  • Quenching: Add excess DTT or Cysteine to quench unreacted bromoethylamine.

  • Digestion: Dilute Urea concentration to < 1M using 50mM Tris-HCl (pH 8.0). Add Trypsin (1:50 enzyme-to-protein ratio). Incubate overnight at 37°C.

    • Note: Trypsin will now cleave at Arg, Lys, and SAEC sites.

  • Mixing & Analysis: Mix Sample A and Sample B 1:1. Desalt (C18 SPE) and analyze via LC-MS/MS.

Workflow Diagram: Duplex Quantification

Workflow cluster_0 Sample A (Control) cluster_1 Sample B (Treated) SampleA Protein Extract LabelA Add Light Reagent (2-Bromoethylamine) SampleA->LabelA Mix Mix Samples 1:1 LabelA->Mix SampleB Protein Extract LabelB Add Heavy Reagent (2-Bromoethyl-d4-amine) SampleB->LabelB LabelB->Mix Digest Trypsin Digestion (Cleaves at Lys, Arg, SAEC) Mix->Digest LCMS LC-MS/MS Analysis (Detect +4 Da doublets) Digest->LCMS Data Quantification Ratio H/L LCMS->Data

Figure 2: Duplex workflow for differential protein expression analysis using 2-Bromoethyl-d4-amine.

Scientific Validation & Causality

Why does this work reliably?

  • Shift Specificity: The +4 Da mass shift (per cysteine) is distinct. Unlike metabolic labeling which distributes isotopes across many amino acids, this tag is site-specific. This simplifies the bioinformatic search space.

  • Trypsin Efficiency: Research has shown that trypsin cleaves SAEC bonds with kinetics comparable to Lysine, provided the following residue is not Proline. This "self-validating" mechanism is proven by the appearance of peptides terminating in modified Cysteine during MS analysis.

  • Data Rescue: In studies of gluten proteins (gliadins/hordeins), which are notoriously poor in Lys/Arg, aminoethylation was shown to significantly increase the number of identifiable peptides [1].

Limitations
  • Complexity: The MS1 complexity increases because every cysteine-containing peptide appears as a doublet.

  • Multiplexing: Strictly limited to Duplex (2-plex) comparisons, unlike TMT's 16-plex.

References

  • Improved identification of hordeins by cysteine alkylation with 2-bromoethylamine. Source: Journal of Proteomics / ResearchGate Context: Demonstrates the utility of aminoethylation for increasing sequence coverage in Lys-poor proteins. URL:[Link]

  • Selectivity of labeled bromoethylamine for protein alkylation. Source: Michigan State University / PubMed Context: Validates the chemical specificity and mechanism of the labeling reaction. URL:[Link]

  • Systematic Comparison of Label-Free, SILAC, and TMT Techniques. Source: Journal of Proteome Research Context: Provides the baseline data for TMT and SILAC performance/cost, used for comparison in Table 1. URL:[Link]

  • Comparing SILAC and Stable Isotope Dimethyl-Labeling Approaches. Source: NIH / PubMed Central Context: Discusses the precision differences between metabolic and chemical labeling. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromoethyl-d4-amine HBr

For researchers, scientists, and drug development professionals, the synthesis of novel molecules is a daily endeavor. Reagents like 2-Bromoethyl-d4-amine HBr are invaluable tools, particularly in metabolic studies where...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the synthesis of novel molecules is a daily endeavor. Reagents like 2-Bromoethyl-d4-amine HBr are invaluable tools, particularly in metabolic studies where the deuterium label provides a powerful analytical tracer.[1] However, with the power of such reagents comes the profound responsibility of ensuring their safe handling and disposal. The bromine atom in this molecule places it in the category of halogenated organic compounds, which are subject to stringent environmental regulations due to their potential for harm if disposed of improperly.[2][3]

This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-Bromoethyl-d4-amine HBr. It is designed to move beyond a simple checklist, offering the causal logic behind each procedural step. Our goal is to empower you to manage your chemical waste not just in compliance with regulations, but with a deep understanding of the scientific principles that protect you, your colleagues, and the environment.

Part 1: Hazard Profile and Immediate Safety Protocols

Before any disposal procedure can be planned, a thorough understanding of the compound's hazard profile is essential. While 2-Bromoethyl-d4-amine HBr is deuterated, its chemical reactivity and hazard profile are functionally identical to its non-deuterated analog, 2-Bromoethylamine hydrobromide.[4] The primary hazards are associated with its reactivity and potential toxicity.

Key Hazards:

  • Irritation: The compound is a known irritant, causing significant irritation to the skin, eyes, and respiratory tract.[5]

  • Toxicity: It is harmful if swallowed.[5]

  • Decomposition Hazards: When heated to decomposition, it emits highly toxic and corrosive fumes, including hydrogen bromide, nitrogen oxides (NOx), and other bromide-containing compounds.[6]

These hazards dictate the baseline personal protective equipment (PPE) required for handling the compound in any state—pure, in solution, or as waste.

Table 1: Hazard and Safety Summary for 2-Bromoethylamine Hydrobromide

Hazard Classification (GHS)DescriptionRequired PPE & Handling Precautions
Skin Irritation (Category 2) Causes skin irritation.[5]Wear nitrile or neoprene gloves and a fully buttoned lab coat.[5]
Eye Irritation (Category 2) Causes serious eye irritation.[5]Use chemical splash goggles or a face shield.[5]
STOT - Single Exposure (Category 3) May cause respiratory irritation.[5]Handle only in a certified chemical fume hood. Avoid creating dust.[5]
Acute Oral Toxicity (Category 4) Harmful if swallowed.Do not eat, drink, or smoke in the laboratory.
Emergency Spill Response Protocol

In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and prevent environmental contamination.

  • Evacuate and Alert: Ensure all non-essential personnel leave the immediate area. Alert your laboratory supervisor and institutional Environmental Health & Safety (EHS) office.

  • Don Appropriate PPE: Before approaching the spill, don the required PPE as detailed in Table 1.

  • Contain the Spill:

    • For solid spills , gently dampen the material with water to prevent dust from becoming airborne.[6]

    • Carefully sweep or scoop the dampened material into a designated hazardous waste container.

  • Decontaminate the Area:

    • Use absorbent pads dampened with water to wipe up any remaining residue.

    • Wash the contaminated surface thoroughly with a soap and water solution.

  • Package Contaminated Materials: Place all used absorbent pads, contaminated gloves, and any other debris into a heavy-duty, vapor-tight plastic bag or a dedicated waste container.[6]

  • Label and Segregate: Clearly label the container as "Hazardous Waste: 2-Bromoethyl-d4-amine HBr spill debris" and store it in your lab's designated satellite accumulation area for hazardous waste.

Part 2: The Core Disposal Workflow

The fundamental principle governing the disposal of 2-Bromoethyl-d4-amine HBr is that it is a halogenated organic compound . This classification is critical because halogenated waste streams cannot be mixed with non-halogenated solvent waste and require specialized disposal methods, primarily high-temperature incineration.[2][7] Mixing these waste streams leads to costly re-segregation by your EHS office and can make solvent recycling programs unviable.

The following diagram illustrates the decision-making process for managing waste containing 2-Bromoethyl-d4-amine HBr.

DisposalWorkflow Disposal Decision Workflow for 2-Bromoethyl-d4-amine HBr Start Waste Generated (Pure reagent, reaction mixture, contaminated materials) IsHalogenated Is waste contaminated with 2-Bromoethyl-d4-amine HBr? Start->IsHalogenated Segregate Segregate into a dedicated HALOGENATED ORGANIC WASTE container. IsHalogenated->Segregate  Yes   NonHalogenated Dispose into appropriate NON-HALOGENATED waste stream. IsHalogenated->NonHalogenated  No   Package Use a chemically compatible, sealable container. Ensure it is in good condition. Segregate->Package Label Attach a Hazardous Waste Label. List all chemical constituents and approximate percentages. Package->Label Store Store in designated Satellite Accumulation Area (SAA). Keep container closed. Label->Store EHS Arrange for pickup by Environmental Health & Safety (EHS) for final disposal. Store->EHS

Caption: Disposal Decision Workflow for 2-Bromoethyl-d4-amine HBr.

Step-by-Step Disposal Protocol for Routine Laboratory Waste

This protocol applies to unused reagent, reaction byproducts, and contaminated labware (e.g., pipette tips, weighing boats).

  • Waste Segregation (The "Why"): As established, 2-Bromoethyl-d4-amine HBr is a halogenated compound. It must be collected in a waste container specifically designated for halogenated organic waste . The reason for this strict segregation is rooted in the requirements for final disposal. Halogenated wastes must undergo high-temperature incineration (typically >1000°C) with specialized scrubbers to neutralize the acidic gases (like HBr) produced during combustion.[7] Disposing of it in a non-halogenated stream, which may be destined for fuel blending or recycling, would contaminate the entire batch.

  • Container Selection:

    • Use a container that is chemically compatible with brominated organic compounds and any solvents present. High-density polyethylene (HDPE) carboys are a common and appropriate choice.

    • Ensure the container is in good condition, free from cracks or leaks, and has a secure, tight-fitting lid.

  • Proper Labeling:

    • As soon as the first drop of waste enters the container, it must be labeled. Affix your institution's official hazardous waste tag.

    • Clearly list all chemical constituents, including solvents and reactants. Write out the full chemical name: "2-Bromoethyl-d4-amine hydrobromide". Avoid abbreviations.

    • Provide an accurate estimate of the percentage of each component. This information is legally required and is critical for the disposal facility to safely process the waste.

  • Accumulation and Storage:

    • Keep the waste container sealed at all times, except when adding waste. This prevents the release of volatile organic compounds (VOCs) into the lab environment.

    • Store the container in your lab's designated Satellite Accumulation Area (SAA). This area should be clearly marked, away from drains, and ideally within secondary containment to manage any potential leaks.

  • Final Disposal:

    • Once the container is full or you are finished with the project, arrange for pickup by your institution's EHS department.

    • EHS professionals will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) that is permitted to handle and incinerate halogenated hazardous waste.

Part 3: Regulatory Framework and the Importance of EHS

The disposal of chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8] Under RCRA, hazardous wastes are categorized using specific codes.

  • Listed Wastes: These are wastes from specific industrial processes ("K-list") or common, non-specific sources ("F-list").[3] While some organobromine production wastes are K-listed (e.g., K131, K132, K136), these apply to industrial manufacturing, not laboratory use.[9][10][11] If dissolved in a listed solvent, the entire mixture could be classified under an F-code (e.g., F001, F002).[8][10]

  • Characteristic Wastes: If a waste is not explicitly listed, it is still considered hazardous if it exhibits one of four characteristics: Ignitability (D001), Corrosivity (D002), Reactivity (D003), or Toxicity (D004-D043).[3][12]

2-Bromoethyl-d4-amine HBr waste will be classified as hazardous based on its characteristics. Your EHS department is the ultimate authority for assigning the correct waste code for your specific waste stream. It is imperative that you do not attempt to make this legal determination on your own. Always consult with and defer to your trained EHS professionals. They are your most valuable resource for ensuring compliance and safety.

By adhering to these scientifically grounded procedures, you contribute to a culture of safety and environmental stewardship, ensuring that the valuable work conducted in the lab does not come at the expense of the world outside it.

References

  • Illinois Environmental Protection Agency. (n.d.). Section 728. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Code. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • Loba Chemie. (2016, May 12). 2-BROMOETHYLAMINE HYDROBROMIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1981, January 23). Incinerator Standards for Owners and Operators of Hazardous Waste Management Facilities, Consolidated Permit Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • Maharashtra Pollution Control Board. (n.d.). GUIDELINES COMMON HAZARDOUS WASTE INCINERATION. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]

  • Electronic Code of Federal Regulations. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ethylamine, 2-bromo-, hydrobromide. Retrieved from [Link]

  • Pharmaffiliates. (2025, May 20). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Retrieved from [Link]

  • Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • Irish Statute Book. (n.d.). Containment of Nuclear Weapons Act 2003, Schedule. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-Bromoethyl-d4-amine HBr

The following guide provides an authoritative, operational safety framework for handling 2-Bromoethyl-d4-amine Hydrobromide (CAS 918633-70-2). This content is structured to address not just the regulatory requirements, b...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an authoritative, operational safety framework for handling 2-Bromoethyl-d4-amine Hydrobromide (CAS 918633-70-2). This content is structured to address not just the regulatory requirements, but the specific chemical reactivity hazards (aziridinium formation) often overlooked in standard Safety Data Sheets (SDS).

Part 1: The Hidden Hazard (Scientific Context)

While standard SDS classifications list this compound as a Skin/Eye Irritant (Category 2) and Acute Toxin (Category 4), these labels understate the operational risk.

As a Senior Application Scientist, I must highlight the mechanistic hazard : In its hydrobromide salt form (pH < 7), 2-Bromoethyl-d4-amine is relatively stable.[1] However, upon exposure to moisture or bases (pH > 8), the free amine forms and rapidly undergoes intramolecular cyclization to form a deuterated Aziridinium ion .

  • Why this matters: The aziridinium species is a potent, electrophilic alkylating agent (similar to nitrogen mustards). It can covalently modify DNA and proteins.[1]

  • Operational Implication: Your PPE and handling protocols must prevent not just contact with the solid, but specifically protect against the in situ generated alkylating species during solubilization or cleanup.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on standard "latex gloves and safety glasses."[1] The following matrix is calibrated for the handling of potential alkylating agents.

Protection ZoneRecommended EquipmentTechnical Justification
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses fail to protect against airborne dust or splashes that can migrate around lenses.[1] Amine salts are severe eye irritants.[1][2][3]
Dermal (Hands) Double Gloving Strategy 1. Inner: Nitrile (4 mil)2.[1] Outer: Nitrile (Extended Cuff, 5-8 mil)Breakthrough Logic: 2-Bromoethyl-d4-amine is water-soluble.[1] If the outer glove is compromised by a solution, the inner glove provides a "doffing buffer" to remove gloves without skin contact.[1]
Respiratory Fume Hood (Primary) Contingency: N95 or P100 RespiratorHandling must occur in a certified fume hood (Face velocity: 80-100 fpm).[1] If weighing outside a hood is unavoidable (not recommended), a P100 particulate respirator is mandatory.[1]
Body Lab Coat (Buttoned, High-Neck) + Tyvek Sleeves (Optional)Standard cotton coats are sufficient for solids.[1] Use Tyvek sleeves if working with large volumes of solution to prevent cuff saturation.[1]

Part 3: Operational Protocols

Storage & Stability[1]
  • Condition: Store at 2-8°C (Refrigerated) under an inert atmosphere (Argon/Nitrogen).

  • Hygroscopicity: The HBr salt is hygroscopic.[1] Moisture absorption can lead to hydrolysis and degradation.[1]

  • Secondary Containment: Store the vial inside a desiccator or a sealed secondary jar containing desiccant packets.

Weighing & Solubilization Workflow

This workflow minimizes the risk of generating the toxic aziridinium intermediate.[1]

  • Preparation: Clear the fume hood. Place a disposable weighing boat and a balance (if available inside the hood) or a transfer vessel.

  • Anti-Static Measures: Use an anti-static gun or ionizer if the powder is flighty.[1]

  • Solvent Selection:

    • Preferred: Dissolve in water, methanol, or DMSO.[1]

    • Critical Rule:Maintain acidic to neutral pH. Do NOT dissolve directly in basic buffers (pH > 8) unless the reaction is immediate and contained.

  • Transfer: Dissolve the solid immediately after weighing to prevent dispersal.

Reaction Setup (The "Danger Zone")

When using this reagent to install a deuterated amino-ethyl chain:

  • Sequence: Add the base (e.g., TEA, DIPEA, Carbonate) last, or add the 2-Bromoethyl-d4-amine HBr to a pre-cooled mixture.[1]

  • Thermodynamics: The neutralization of the HBr salt is exothermic. Heat accelerates aziridine formation.[1] Cool the reaction vessel to 0°C during the neutralization step.

Part 4: Decontamination & Disposal[1][4][5][6]

STOP: Do not simply wipe up spills with a wet paper towel.[1] Water can solubilize the salt, and if the surface is alkaline (e.g., detergent residue), you may generate the alkylating agent on the benchtop.

Biological Inactivation (Spill Response)

Use a Thiosulfate Quench to chemically neutralize the alkylating potential.[1]

  • Quench Solution: 10% Sodium Thiosulfate (Na₂S₂O₃) in water.[1]

  • Mechanism: Thiosulfate is a soft nucleophile that rapidly opens the aziridinium ring (if formed) or displaces the bromide, rendering the molecule non-toxic.

Waste Disposal[1][7]
  • Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in a dedicated "Solid Hazardous Waste" bin.[1]

  • Liquid Waste: Collect all reaction mixtures in a "Halogenated Organic Waste" container.

  • pH Check: Ensure the waste stream is NOT basic .[1] If necessary, acidify the waste container slightly (pH 3-5) to keep the compound in its stable ammonium salt form.[1]

Part 5: Visualizing the Safety Logic

The following diagram illustrates the critical decision pathways for handling this compound, specifically focusing on preventing Aziridinium formation.

SafetyProtocol cluster_waste Disposal Logic Start Start: 2-Bromoethyl-d4-amine HBr State_Solid State: Solid Salt (Stable) Start->State_Solid Decision_Solvent Dissolution Step State_Solid->Decision_Solvent Path_Acid Acidic/Neutral Solvent (Water/MeOH) Decision_Solvent->Path_Acid Recommended Path_Base Basic Buffer/Solvent (pH > 8) Decision_Solvent->Path_Base Avoid Open Handling Safe_Ammonium Safe State: Protonated Ammonium Salt Path_Acid->Safe_Ammonium Hazard_Aziridine CRITICAL HAZARD: Aziridinium Ion Formation (Volatile Alkylator) Path_Base->Hazard_Aziridine Rapid Cyclization Action_Quench Emergency/Spill: Quench with Na2S2O3 Hazard_Aziridine->Action_Quench If Spill Occurs Waste_Acid Keep Waste Acidic (Prevents Cyclization) Safe_Ammonium->Waste_Acid

Caption: Operational logic flow highlighting the pH-dependent formation of the toxic Aziridinium intermediate and the required safety checkpoints.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 75620, 2-Bromoethylamine hydrobromide.[1] PubChem.[1] Available at: [Link][1]

Sources

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